Cimitin
Description
Properties
IUPAC Name |
7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-4-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6/c1-16(2,19)13-5-9-11(22-13)6-12-14(15(9)20-3)10(18)4-8(7-17)21-12/h4,6,13,17,19H,5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDBDSBKYKMRGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Cimetidine in Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cimetidine (B194882), a well-established histamine (B1213489) H2 receptor antagonist, has long been utilized for its role in reducing gastric acid secretion. However, a significant body of research has unveiled its multifaceted immunomodulatory and anti-inflammatory properties, suggesting a broader therapeutic potential. This technical guide provides a comprehensive overview of cimetidine's mechanisms of action within inflammatory pathways, moving beyond its primary function. We will delve into its interactions with various immune cells, its modulation of cytokine signaling, and its impact on key intracellular pathways. This document synthesizes quantitative data from various studies, outlines detailed experimental protocols, and provides visual representations of the core signaling cascades to serve as a resource for further research and drug development.
Core Mechanism of Action: Histamine H2 Receptor Antagonism
Cimetidine's primary and most well-understood mechanism of action is the competitive antagonism of histamine H2 receptors.[1][2][3][4][5][6] These receptors are not only found on gastric parietal cells but are also expressed on a variety of immune cells, including T-lymphocytes, neutrophils, and mast cells. Histamine, by binding to H2 receptors on these cells, can exert an immunosuppressive effect. Cimetidine reverses this by blocking histamine's action, thereby enhancing cell-mediated immunity.[1][2][7] For instance, suppressor T-lymphocytes possess H2 receptors, and their inhibition by cimetidine leads to an enhanced immune response.[2][7]
Signaling Pathway of Histamine H2 Receptor
The binding of histamine to the H2 receptor on immune cells typically leads to an increase in intracellular cyclic AMP (cAMP), which can suppress the activity of these cells. By blocking this interaction, cimetidine prevents the downstream signaling cascade that leads to immunosuppression.
References
- 1. Immunomodulatory properties of cimetidine: Its therapeutic potentials for treatment of immune-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cimetidine: an immunomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cimetidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cimetidine? [synapse.patsnap.com]
- 5. Cimetidine - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. Can Cimetidine Boost The Immune System? - Life Extension [lifeextension.com]
An In-depth Technical Guide on the Biological Activity of Cimitin (Cimifugin) from Cimicifuga racemosa
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cimitin, also known as Cimifugin, is a bioactive chromone (B188151) found in the rhizomes of Cimicifuga racemosa (Black Cohosh). Traditionally, extracts of Cimicifuga racemosa have been used for their anti-inflammatory and analgesic properties. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its anti-inflammatory and anti-allergic effects. The document details the molecular mechanisms, quantitative data from preclinical studies, and the experimental protocols used to elucidate these activities.
Biological Activities of this compound (Cimifugin)
This compound exhibits a range of biological activities, with its anti-inflammatory and anti-allergic properties being the most extensively studied. These effects are primarily mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. Its mechanism of action involves the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling cascades.
-
Inhibition of Pro-inflammatory Cytokines and Mediators: this compound has been shown to suppress the production of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1][2] It also inhibits the production of nitric oxide (NO), a key inflammatory mediator, by downregulating the expression of inducible nitric oxide synthase (iNOS). Furthermore, this compound has been observed to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.
-
Modulation of NF-κB and MAPK Signaling Pathways: The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the NF-κB and MAPK signaling pathways. In LPS-stimulated RAW264.7 cells, this compound has been shown to reduce the phosphorylation of key proteins in these pathways, including p65 (a subunit of NF-κB), IκBα (an inhibitor of NF-κB), p38, ERK1/2, and JNK.[1][3] By inhibiting these pathways, this compound effectively downregulates the expression of numerous pro-inflammatory genes.
Anti-allergic Activity
This compound has shown promise in the amelioration of allergic inflammation, particularly in the context of atopic dermatitis. Its anti-allergic effects are linked to its ability to regulate epithelial barrier function and modulate the immune response.
-
Regulation of Epithelial Tight Junctions: this compound has been found to enhance the integrity of the epithelial barrier by upregulating the expression of tight junction proteins such as claudin-1 and occludin.[4][5][6] A compromised epithelial barrier is a key factor in the pathogenesis of allergic diseases, as it allows for increased penetration of allergens.
-
Inhibition of TSLP and IL-33: this compound has been shown to inhibit the production of Thymic Stromal Lymphopoietin (TSLP) and Interleukin-33 (IL-33), two key cytokines involved in the initiation of type 2 allergic inflammation.[4][5][7]
Quantitative Data on the Biological Activity of this compound
The following tables summarize the quantitative data from preclinical studies on the biological activity of this compound.
Table 1: In Vitro Anti-inflammatory Effects of this compound in LPS-stimulated RAW264.7 Macrophages
| Parameter | Concentration of this compound | Effect | Reference |
| Cell Viability | Up to 100 mg/L | No significant cytotoxicity | [1][2] |
| IL-6 Production | 25, 50, 100 mg/L | Dose-dependent decrease | [1][2] |
| TNF-α Production | 100 mg/L | Significant decrease | [1][2] |
| IL-1β Production | 25, 50, 100 mg/L | Dose-dependent decrease | [1] |
| NO Production | Not specified | Inhibition | [8] |
| iNOS Expression | Not specified | Reduction | [8] |
| COX-2 Expression | Not specified | Reduction | |
| p-p65 Expression | 50, 100 mg/L | Significant decrease | [1] |
| p-IκBα Expression | 50, 100 mg/L | Significant decrease | [1] |
| p-ERK1/2 Expression | 50, 100 mg/L | Significant decrease | [1] |
| p-p38 Expression | 50, 100 mg/L | Significant decrease | [1] |
| Cell Migration | 50, 100 mg/L | Significant reduction | [2][9] |
| Cell Chemotaxis | 100 mg/L | Significant reduction | [2][9] |
Table 2: In Vivo Anti-allergic Effects of this compound in a FITC-induced Atopic Dermatitis Mouse Model
| Parameter | Dose of this compound (intragastric) | Effect | Reference |
| Ear Swelling | 25, 50 mg/kg | Significant reduction | [10] |
| TSLP mRNA and protein levels | 12.5, 50 mg/kg | Significant reduction | [4][7] |
| IL-33 mRNA and protein levels | 12.5, 50 mg/kg | Significant reduction | [4][7] |
| Claudin-1 Expression | 50 mg/kg | Significantly increased | [4] |
| Occludin Expression | 50 mg/kg | Significantly increased | [4] |
| Scratching Behavior | 50 mg/kg | Significantly reduced | [10][11] |
Table 3: In Vitro Effects of this compound on TNF-α-stimulated HaCaT Keratinocytes
| Parameter | Concentration of this compound | Effect | Reference |
| Cell Viability | Up to 1 µM | No significant reduction | |
| TSLP Production | 0.01, 0.1, 1 µM | Dose-dependent downregulation | [4] |
| IL-33 Production | 0.01, 0.1, 1 µM | Dose-dependent downregulation | [4] |
| Claudin-1 Expression | 1 µM | Significantly elevated | [4] |
| Occludin Expression | 1 µM | Significantly elevated | [4] |
| IL-6 Production | 0.01, 0.1, 1 µM | Dose-dependent decrease | |
| IL-1β Production | 0.01, 0.1, 1 µM | Dose-dependent decrease | |
| ICAM-1 Production | 0.01, 0.1, 1 µM | Dose-dependent decrease |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on the biological activity of this compound.
In Vitro Anti-inflammatory Assays in RAW264.7 Macrophages
4.1.1. Cell Culture and Treatment RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time periods.
4.1.2. Cell Viability Assay (MTS Assay) Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.[2]
-
Seed RAW264.7 cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound for 24-72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
4.1.3. Nitric Oxide (NO) Production Assay (Griess Assay) NO production is determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.[2]
-
Collect the cell culture supernatants after treatment with this compound and LPS.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate the mixture for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
4.1.4. Cytokine Production Assay (ELISA) The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[2]
4.1.5. Western Blot Analysis for NF-κB and MAPK Signaling
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4.1.6. Cell Migration Assay (Transwell Assay)
-
Seed RAW264.7 cells in the upper chamber of a Transwell insert (8 µm pore size) in serum-free DMEM.
-
Add DMEM containing 10% FBS as a chemoattractant to the lower chamber.
-
Treat the cells with this compound in both the upper and lower chambers.
-
Incubate for 12-24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Count the migrated cells under a microscope.[12]
In Vivo FITC-induced Atopic Dermatitis Mouse Model
4.2.1. Animal Model Induction
-
Sensitize BALB/c mice by applying 1.5% fluorescein (B123965) isothiocyanate (FITC) solution to the shaved abdomen on days 1 and 2.
-
On day 7, challenge the mice by applying 0.6% FITC solution to the right ear.[11]
4.2.2. This compound Treatment Administer this compound (e.g., 12.5 and 50 mg/kg) or vehicle control intragastrically once daily from day 1 to day 7.[4]
4.2.3. Evaluation of Allergic Inflammation
-
Measure ear thickness using a digital caliper before and 24 hours after the challenge.
-
Collect ear tissue for histological analysis (H&E staining) and for measuring cytokine levels (TSLP, IL-33, IL-4, IL-5, IL-13) by ELISA or qPCR.
-
Record scratching behavior for a defined period after the challenge.
In Vitro Assays in TNF-α-stimulated HaCaT Keratinocytes
4.3.1. Cell Culture and Treatment Human keratinocyte (HaCaT) cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. For experiments, cells are pre-treated with this compound for 1-2 hours before stimulation with 10-20 ng/mL of TNF-α for the indicated time.[4][13]
4.3.2. Cytokine and Chemokine Production (ELISA) Measure the levels of TSLP, IL-33, IL-6, IL-1β, and ICAM-1 in the culture supernatants using specific ELISA kits.
4.3.3. Western Blot for Tight Junction Proteins Perform Western blot analysis as described in section 4.1.5 using primary antibodies against claudin-1 and occludin.
4.3.4. Immunofluorescence for NF-κB p65 Translocation
-
Grow HaCaT cells on coverslips and treat with this compound and TNF-α.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Block with 10% normal goat serum.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of p65 using a fluorescence microscope.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and the general workflow for its in vitro and in vivo evaluation.
References
- 1. raybiotech.com [raybiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. 4.7. Nitric Oxide Assay [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. Immunocytochemistry/Immunofluorescence Protocol for NFkB p65 Antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 6. Protocol Griess Test [protocols.io]
- 7. Prostaglandin E2 ELISA Kit (ab133021) is not available | Abcam [abcam.com]
- 8. Inhibition of inducible nitric oxide synthesis by Cimicifuga racemosa (Actaea racemosa, black cohosh) extracts in LPS-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genomeme.ca [genomeme.ca]
- 10. Cimifugin Relieves Histamine-Independent Itch in Atopic Dermatitis via Targeting the CQ Receptor MrgprA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. fivephoton.com [fivephoton.com]
- 13. Cimifugin suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
Cimitin (Cimifugin): A Comprehensive Technical Guide to its Discovery and Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimitin, also known as Cimifugin, is a naturally occurring chromone (B188151) derivative that has garnered significant scientific attention for its diverse pharmacological activities, including potent anti-inflammatory, analgesic, and potential anti-cancer properties. This technical guide provides an in-depth exploration of the discovery and natural sourcing of this compound. It details the key scientific milestones in its isolation and characterization, identifies its primary botanical origins, and elucidates its biosynthetic pathway. Furthermore, this document presents a compilation of quantitative data, detailed experimental protocols for extraction and purification, and visualizations of its molecular interactions to serve as a valuable resource for ongoing research and drug development endeavors.
Discovery and Key Milestones
The discovery of this compound is rooted in the investigation of traditional Chinese medicines, particularly those utilizing plants from the Cimicifuga genus and Saposhnikovia divaricata. While the exact timeline and initial researchers behind its first isolation are not extensively documented in readily available literature, its identification emerged from modern phytochemical investigations of these traditionally used medicinal plants.[1] The recognition of its significant bioactive potential has since spurred further research into its therapeutic applications.
Natural Sources of this compound
This compound is primarily found in the rhizomes and roots of several plant species. The principal and most well-documented sources include:
-
Saposhnikovia divaricata (Fang Feng): The dried root of this plant, a staple in traditional Chinese medicine, is a major source of this compound.[2]
-
Cimicifuga species (now often classified under Actaea): Several species within this genus are known to contain this compound, including:
Other reported, though less common, sources of this compound include Angelica japonica.[6] The concentration of this compound can vary depending on the plant species, geographical location, and time of harvest.
Biosynthesis of this compound
The biosynthesis of this compound begins with the phenylpropanoid pathway , a major route for the synthesis of a wide variety of plant secondary metabolites. The initial precursor is the amino acid L-phenylalanine. This is followed by a coupling with the mevalonate pathway . The core structure of this compound is a furanocoumarin, and its biosynthesis follows the general pathway for these compounds. The key intermediate is umbelliferone (7-hydroxycoumarin), which is formed from L-phenylalanine via the shikimate pathway. A crucial step in the biosynthesis of furanocoumarins is the prenylation of umbelliferone.
Caption: Proposed biosynthetic pathway of this compound.
Physicochemical Properties and Quantitative Data
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₈O₆ |
| Molecular Weight | 306.31 g/mol |
| CAS Number | 37921-38-3 |
| Appearance | Powder |
| Solubility | Soluble in DMSO and water (with sonication)[7] |
Quantitative Yield from Natural Sources
The yield of this compound from its natural sources can be influenced by the extraction method and the specific plant material used.
| Plant Source | Extraction Method | Yield | Reference |
| Saposhnikovia divaricata (commercially available) | 70% aqueous methanol (B129727) with sonication | 0.0019% to 0.0266% | [8] |
| Saposhnikovia divaricata (cultivated) | Dried at 45°C | 0.043% | [9] |
Biological Activity (IC₅₀ Values)
| Activity | Cell Line/Assay | IC₅₀ Value | Reference |
| Antioxidant (DPPH radical-scavenging) | Actaea erythrocarpa underground parts extract | 79.7 µg/mL | [10] |
| SARS-CoV-2 Entry Inhibition | Cimicifuga foetida rhizome water extract | 151.5 µg/mL (EC₅₀) | [11] |
Experimental Protocols
Extraction of this compound from Saposhnikovia divaricata
This protocol details an optimized method for the extraction of this compound from the dried roots of Saposhnikovia divaricata.[1][8]
Materials and Equipment:
-
Dried roots of Saposhnikovia divaricata
-
Grinder
-
70% aqueous methanol
-
Ultrasonic bath
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Rotary evaporator
Procedure:
-
Grinding: Grind the dried roots of Saposhnikovia divaricata into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Place 100 g of the powdered plant material into a suitable flask.
-
Add 2 L of 70% aqueous methanol to achieve a 1:20 solid-to-liquid ratio.
-
Sonicate the mixture in an ultrasonic bath for 40 minutes at room temperature.
-
-
Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
Caption: Workflow for the extraction of this compound.
Purification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purification of this compound from a crude extract using reversed-phase HPLC.[8]
Materials and Equipment:
-
Crude this compound extract
-
HPLC system with a C18 column (e.g., LiChrospher 100 RP-18e, 4 x 250 mm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methylparaben (internal standard, optional)
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a ratio of 18:82 (v/v).
-
Sample Preparation: Dissolve the crude extract in the mobile phase to a suitable concentration. If using an internal standard, add a known concentration of methylparaben. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
HPLC Analysis:
-
Set the column temperature to 40°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 220 nm.
-
Inject the prepared sample onto the column.
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak based on the chromatogram.
-
Solvent Evaporation: Combine the collected fractions containing purified this compound and evaporate the solvent under reduced pressure to obtain the pure compound.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily those involved in inflammation.
Inhibition of NF-κB and MAPK Signaling Pathways
This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical regulators of inflammatory responses.[5]
Caption: this compound's inhibition of NF-κB and MAPK pathways.
Regulation of Tight Junctions
This compound has been found to suppress allergic inflammation by restoring the expression of tight junction proteins in epithelial cells. This action helps to reduce the production of initiative key cytokines like TSLP and IL-33.[12]
Caption: this compound's effect on epithelial tight junctions.
Conclusion
This compound stands out as a promising natural compound with a well-defined chemical structure and significant therapeutic potential. Its discovery from traditional medicinal plants has paved the way for extensive research into its pharmacological properties. The detailed methodologies for its extraction and purification, coupled with a growing understanding of its mechanisms of action at the molecular level, provide a solid foundation for its further development as a potential therapeutic agent. This technical guide consolidates the current knowledge on the discovery and natural sourcing of this compound, aiming to facilitate future research and accelerate its translation from a traditional remedy to a modern therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical constituents from Cimicifuga foetida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cimifugin | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]
- 6. Cimifugin | C16H18O6 | CID 441960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. "Cimifugin Preparation and Quantitative Analysis of Saposhnikoviae Radi" by L.-L. Yang, Y.-N. Lo et al. [jfda-online.com]
- 9. [Studies on the method for the processing roots of cultivated Saposhnikovia divaricata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Screening of Medicinal Herbs Identifies Cimicifuga foetida and Its Bioactive Component Caffeic Acid as SARS-CoV-2 Entry Inhibitors | MDPI [mdpi.com]
- 12. Cimifugin suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Preclinical Pharmacokinetic Profile of Cimetidine
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document pertains to Cimetidine (B194882). The initial query for "Cimitin" yielded no relevant results for a known pharmaceutical compound; it is presumed to be a misspelling of Cimetidine.
Executive Summary
Cimetidine is a histamine (B1213489) H2-receptor antagonist that effectively inhibits gastric acid secretion.[1][2] Its clinical applications include the treatment of duodenal and gastric ulcers and other hypersecretory conditions.[3] Understanding the pharmacokinetic (PK) profile of cimetidine in preclinical models is crucial for predicting its behavior in humans and for designing effective and safe clinical studies. This guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of cimetidine in key preclinical species, details the experimental protocols used for its evaluation, and visualizes critical pathways and workflows.
Pharmacokinetic Profile in Preclinical Models
Cimetidine has been extensively studied in various animal models, primarily in rats and dogs, to characterize its pharmacokinetic properties.
Rat
In rats, cimetidine exhibits dose-dependent pharmacokinetics.[4] It is rapidly absorbed and primarily eliminated through a combination of renal excretion and metabolism.[1][5]
-
Absorption: Cimetidine is well-absorbed from the gastrointestinal tract.[5]
-
Distribution: The volume of distribution is approximately 2.31 L/kg and does not change with the dose.[4] Plasma protein binding is low, around 20%.[1]
-
Metabolism: The primary metabolic pathway is the oxidation of the side-chain sulfur to form cimetidine sulfoxide (B87167).[1][6] This process shows saturation at higher doses.[4] A notable sex difference exists, with male rats metabolizing the compound to a greater extent than female rats.[6] Cimetidine is also a known inhibitor of cytochrome P450 (CYP450) enzymes, which can lead to drug-drug interactions.[7][8]
-
Excretion: The drug is mainly excreted in the urine, both as an unchanged drug and as its sulfoxide metabolite.[1][4][6] As the dose increases, total plasma clearance decreases, and the elimination half-life is prolonged.[4]
Table 1: Dose-Dependent Pharmacokinetic Parameters of Cimetidine in Rats (Intraperitoneal Administration)
| Parameter | 10 mg/kg | 40 mg/kg | 100 mg/kg | Reference |
|---|---|---|---|---|
| Total Plasma Clearance (L/h/kg) | 4.11 | 2.55 | 2.21 | [4] |
| Half-life (t½, min) | 24.0 | 33.4 | 37.9 | [4] |
| Volume of Distribution (Vd, L/kg) | ~2.31 (mean) | ~2.31 (mean) | ~2.31 (mean) | [4] |
| Fraction Excreted Unchanged (Urine) | 0.37 | 0.44 | 0.45 | [4] |
| Fraction Excreted as Sulfoxide (Urine) | 0.35 | 0.19 | 0.14 |[4] |
Dog
Studies in dogs show that cimetidine is rapidly and well-absorbed after oral administration, especially in a fasted state.[9][10]
-
Absorption: In fasted dogs, cimetidine is absorbed quickly, reaching maximum plasma concentration (t-max) in about 0.5 hours.[9][10] The absolute oral bioavailability is approximately 75%.[9][10] The presence of food significantly impacts absorption, delaying Tmax to 2.25 hours and reducing the overall absorption (AUC) by about 40%.[9][10]
-
Distribution: The plasma half-life following intravenous administration is about 1.6 hours.[9][11]
-
Metabolism: Similar to rats, the main metabolite in dogs is cimetidine sulfoxide.[1]
-
Excretion: Cimetidine is almost completely excreted in the urine.[12] Importantly, repeated oral administration (5 mg/kg, three times daily for 30 days) does not lead to drug accumulation in the plasma.[9][11][12]
Table 2: Pharmacokinetic Parameters of Cimetidine in Dogs
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| Tmax (Oral) | 0.5 h | 5 mg/kg, Fasted | [9][10] |
| Tmax (Oral) | 2.25 h | 5 mg/kg, Fed | [9][10] |
| Absolute Bioavailability (F) | 75% | 5 mg/kg, Fasted | [9][10] |
| Half-life (t½, IV) | 1.6 h | - | [9][11] |
| Plasma Clearance (Cl, IV) | 697 mL/h/kg | - |[10] |
Horse
Limited pharmacokinetic data is available for horses. Studies indicate that oral absorption is more variable and less complete compared to other species.[13]
Table 3: Pharmacokinetic Parameters of Cimetidine in Horses
| Parameter | Value | Route/Dose | Reference |
|---|---|---|---|
| Half-life (t½β) | 2.23 h | 3.3 mg/kg IV | [13] |
| Total Body Clearance (Cl) | 0.443 L/h/kg | 3.3 mg/kg IV | [13] |
| Volume of Distribution (Vss) | 1.138 L/kg | 3.3 mg/kg IV | [13] |
| Tmax (Oral) | ~1.4 h | 10 mg/kg Oral | [13] |
| Peak Concentration (Cmax, Oral) | 1.81 µg/mL | 10 mg/kg Oral | [13] |
| Oral Bioavailability (F) | 29.6% | 10 mg/kg Oral |[13] |
Experimental Protocols
The characterization of cimetidine's pharmacokinetic profile relies on well-defined experimental procedures, from in-life studies to bioanalytical quantification.
In-Life Study Protocol (General)
-
Animal Models: Healthy adult animals (e.g., Sprague-Dawley rats, Beagle dogs) are typically used.[3][4][9] Animals are acclimated and often cannulated for serial blood sampling.
-
Drug Administration: Cimetidine is administered via the intended clinical route (e.g., oral gavage) or intravenously to determine absolute bioavailability. Doses are selected based on anticipated therapeutic levels.[4][9]
-
Sample Collection: Blood samples are collected at predetermined time points into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored frozen (e.g., -70°C) until analysis.[14] Urine is often collected over specified intervals to assess renal excretion.[15]
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic modeling software to determine key parameters like AUC, Cmax, Tmax, t½, Cl, and Vd.
Bioanalytical Method: LC-MS/MS for Cimetidine Quantification in Plasma
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common, highly sensitive, and selective method for quantifying cimetidine in biological matrices.[14][16]
-
Preparation of Standards: Stock solutions of cimetidine and a stable isotope-labeled internal standard (e.g., cimetidine-d3) or another suitable compound (e.g., ranitidine) are prepared.[14][16][17] Calibration standards and quality control (QC) samples are made by spiking blank plasma with known concentrations of the drug.[14][17]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL plasma sample, add 50 µL of the internal standard solution and 100 µL of an alkalizing agent (e.g., 2M sodium hydroxide).[14]
-
Vortex mix for 10 seconds.[14]
-
Add 1.5 mL of an extraction solvent (e.g., a 1:1 mixture of dichloromethane:ethyl acetate) and vortex vigorously for 60 seconds.[14]
-
Centrifuge the mixture (e.g., 10,000 rpm for 5 min) to separate the organic and aqueous layers.[14]
-
Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[14]
-
Reconstitute the residue in 500 µL of the mobile phase for injection into the LC-MS/MS system.[14]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: A C18 reverse-phase column is typically used for separation.[14] The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate).[14]
-
Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in the positive ion mode. Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for both cimetidine and the internal standard, ensuring high selectivity and sensitivity.[14][16]
-
Visualizations
The following diagrams illustrate key processes related to the preclinical evaluation of cimetidine.
Caption: General workflow for a preclinical pharmacokinetic study.
Caption: Primary metabolic pathways of cimetidine.
Caption: Cimetidine-mediated inhibition of CYP450 enzymes.
References
- 1. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. SMPDB [smpdb.ca]
- 3. Effect of cimetidine on tissue distribution of some trace elements and minerals in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-dependent pharmacokinetics of cimetidine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. Drug metabolism by rat and human hepatic microsomes in response to interaction with H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacokinetics of cimetidine in dogs after oral administration of cimetidine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of cimetidine in dogs after oral administration of cimetidine tablets. | Semantic Scholar [semanticscholar.org]
- 12. assets.hpra.ie [assets.hpra.ie]
- 13. madbarn.com [madbarn.com]
- 14. academicjournals.org [academicjournals.org]
- 15. High-pressure liquid chromatographic determination of cimetidine in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cimetidine: Molecular Structure, Chemical Properties, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimetidine (B194882), a potent histamine (B1213489) H2 receptor antagonist, revolutionized the treatment of acid-peptic disorders upon its introduction. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and the primary signaling pathway of cimetidine. Detailed experimental protocols for assessing its biological activity are also presented. Quantitative data are summarized in structured tables for ease of reference, and key biological and experimental workflows are visualized using logical diagrams to facilitate a deeper understanding of its mechanism of action and evaluation.
Molecular Structure and Chemical Properties
Cimetidine is a synthetic imidazole (B134444) derivative.[1] Its structure features an imidazole ring, a thioether linkage, and a cyanoguanidine group.[2] The imidazole ring is crucial for its activity as a histamine H2 receptor antagonist.[2]
The chemical and physical properties of cimetidine are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆N₆S | [3] |
| Molecular Weight | 252.34 g/mol | [4] |
| IUPAC Name | 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine | [1] |
| CAS Number | 51481-61-9 | [3] |
| Melting Point | 141-143 °C | [2][4] |
| pKa (Strongest Basic) | 6.91 | [2] |
| Solubility | Sparingly soluble in water; very soluble in methanol. The hydrochloride salt is freely soluble in water. | [2][5] |
Mechanism of Action and Signaling Pathway
Cimetidine's primary mechanism of action is the competitive inhibition of histamine H2 receptors on the basolateral membrane of gastric parietal cells.[6][7] This action blocks histamine-stimulated gastric acid secretion.[7]
The binding of histamine to H2 receptors activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[8] Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to the activation of the H+/K+-ATPase proton pump and the secretion of gastric acid.[8]
Cimetidine, by competitively blocking the H2 receptor, prevents this signaling cascade, thereby reducing gastric acid production.[8]
Experimental Protocols
In Vivo Assessment of Gastric Acid Secretion Inhibition
This protocol is based on studies evaluating the effect of cimetidine on food-stimulated gastric acid secretion in human volunteers.[9]
Methodology:
-
Subject Recruitment: Recruit healthy volunteers who have provided informed consent.
-
Study Design: Employ a randomized, double-blind, placebo-controlled crossover study design.[10] Each subject serves as their own control.
-
Procedure:
-
Subjects fast overnight.
-
A nasogastric tube is inserted to allow for continuous aspiration of gastric contents.[10]
-
A baseline collection of gastric secretions is performed.
-
Subjects are administered either cimetidine (e.g., 200 mg) or a placebo.[9]
-
After a set period (e.g., 30 minutes), a standardized meal is ingested to stimulate gastric acid secretion.[9]
-
Gastric contents are continuously collected for a defined period (e.g., 4 hours).
-
The collected gastric juice is analyzed for acid output (e.g., by titration with NaOH) and pH.[10]
-
-
Data Analysis: Compare the total acid output and pH profiles between the cimetidine and placebo treatment groups. The concentration of cimetidine that results in 50% inhibition of gastric acid secretion (IC50) can be calculated.[9]
Histamine H2 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of cimetidine for the histamine H2 receptor.
Methodology:
-
Membrane Preparation:
-
Prepare crude cell membranes from a cell line stably expressing the human histamine H2 receptor.
-
This typically involves cell lysis, homogenization, and differential centrifugation to isolate the membrane fraction.
-
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
H2 receptor membrane preparation.
-
A constant concentration of a radiolabeled H2 receptor antagonist (e.g., [³H]tiotidine).
-
Varying concentrations of unlabeled cimetidine.
-
-
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter mat to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the cimetidine concentration to determine the IC50 value. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.
References
- 1. Cimetidine | C10H16N6S | CID 2756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cimetidine [webbook.nist.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. drugs.com [drugs.com]
- 6. Cimetidine Hydrochloride | C10H17ClN6S | CID 50963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cimetidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Cimetidine? [synapse.patsnap.com]
- 9. Inhibition of food-stimulated gastric acid secretion by cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of low-dose cimetidine on nocturnal acid secretion in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Therapeutic Targets of Cimetidine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cimetidine (B194882), a histamine (B1213489) H2-receptor antagonist, was initially developed for its potent inhibition of gastric acid secretion.[1][2][3] However, extensive in vitro research has revealed a broader pharmacological profile, encompassing a range of therapeutic targets beyond its primary mechanism of action. This document provides a comprehensive technical overview of the in vitro therapeutic targets of cimetidine, with a focus on its well-established antagonism of the histamine H2 receptor, its significant off-target inhibition of Cytochrome P450 enzymes, and its emerging potential in oncology through the modulation of apoptosis, cell proliferation, and immunomodulatory pathways. This guide is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental methodologies, quantitative data, and visual representations of key signaling pathways and experimental workflows.
Primary Therapeutic Target: Histamine H2 Receptor
Cimetidine's principal mechanism of action is as a competitive antagonist of the histamine H2 receptor, primarily located on the basolateral membrane of gastric parietal cells.[1][4][5][6] By blocking the binding of histamine to these receptors, cimetidine effectively inhibits the production of gastric acid.[1][4][6]
Signaling Pathway
Histamine binding to the H2 receptor activates adenylate cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[4] This rise in cAMP acts as a second messenger, ultimately leading to the activation of the proton pump (H+/K+-ATPase) and the secretion of hydrochloric acid into the stomach lumen.[4] Cimetidine competitively blocks this initial step, thereby preventing the entire downstream signaling cascade.[4]
Experimental Protocols
This assay quantifies the affinity of cimetidine for the H2 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials: Guinea pig cerebral cortex membranes (a rich source of H2 receptors), [3H]-tiotidine (a radiolabeled H2 antagonist), cimetidine, incubation buffer, glass fiber filters, scintillation counter.
-
Protocol:
-
Prepare membrane homogenates from guinea pig cerebral cortex.
-
Incubate the membranes with a fixed concentration of [3H]-tiotidine and varying concentrations of cimetidine.
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of cimetidine that inhibits 50% of the specific binding of [3H]-tiotidine (IC50) is determined. This can be converted to an inhibition constant (Ki) to reflect the binding affinity.[7]
-
This functional assay measures the effect of cimetidine on histamine-stimulated cAMP production in cells expressing the H2 receptor.
-
Materials: Cells expressing histamine H2 receptors (e.g., isolated guinea pig gastric glands), histamine, cimetidine, phosphodiesterase inhibitor (e.g., IBMX), cell lysis buffer, cAMP assay kit (e.g., HTRF, ELISA).
-
Protocol:
-
Culture cells in appropriate media.
-
Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.[8]
-
Treat the cells with varying concentrations of cimetidine.
-
Stimulate the cells with a fixed concentration of histamine.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a suitable assay kit.
-
The results will demonstrate a dose-dependent inhibition of histamine-stimulated cAMP production by cimetidine.[9]
-
Off-Target Effects: Inhibition of Cytochrome P450 Enzymes
Cimetidine is a well-documented broad-spectrum inhibitor of several cytochrome P450 (CYP) enzymes.[6][10][11] This inhibition is a critical consideration in clinical practice due to the high potential for drug-drug interactions.[10][12] The primary mechanism of inhibition involves the imidazole (B134444) ring of cimetidine binding to the heme iron of the CYP enzymes.[10][12]
Quantitative Data on CYP Inhibition
The inhibitory potential of cimetidine against various CYP isoforms has been quantified in vitro, with IC50 and Ki values varying depending on the experimental conditions.
| CYP Isoform | Substrate Used in Assay | Inhibition Potency | Reference(s) |
| CYP1A2 | Caffeine | Strong Inhibition | [13] |
| CYP2D6 | Dextromethorphan | High Inhibition (approx. 80%), Apparent IC50: 98 µM | [10][13] |
| CYP3A4 | Dextrorphan, Nifedipine | Moderate Inhibition, Ki: 370 µM | [10][13][14] |
| CYP2E1 | Aniline | Moderate Inhibition (approx. 32%) | [10][14] |
Experimental Protocols
This assay determines the IC50 value of cimetidine against specific CYP isoforms using human liver microsomes or recombinant CYP enzymes.
-
Materials: Human liver microsomes or recombinant CYP enzymes, specific CYP isoform substrate, NADPH regenerating system, cimetidine, analytical instrumentation (e.g., LC-MS/MS).
-
Protocol:
-
Pre-incubate microsomes or recombinant enzymes with varying concentrations of cimetidine.
-
Initiate the metabolic reaction by adding the specific substrate and an NADPH regenerating system.
-
Incubate for a specified time at 37°C.
-
Terminate the reaction (e.g., by adding a quenching solvent like acetonitrile).
-
Analyze the formation of the metabolite from the specific substrate using LC-MS/MS.
-
Calculate the percentage of inhibition at each cimetidine concentration and determine the IC50 value.
-
Potential Anti-Cancer Therapeutic Targets
A growing body of in vitro evidence suggests that cimetidine possesses anti-cancer properties through various mechanisms, independent of its H2 receptor antagonism.[15][16][17]
Induction of Apoptosis
Cimetidine has been shown to induce apoptosis in various cancer cell lines, including gastric and colorectal cancer cells.[15][16] This is achieved through the activation of both the extrinsic and intrinsic apoptotic pathways.
-
Key Molecular Events:
-
Activation of caspase-8, caspase-9, and caspase-3.[15]
-
Decreased expression of the anti-apoptotic protein Bcl-2.[15]
-
Increased expression of the pro-apoptotic protein Bax.[15]
-
Induction of Fas and FasL expression on the surface of myeloid-derived suppressor cells (MDSCs), leading to their apoptosis.[18]
-
Inhibition of Cell Proliferation and Adhesion
Cimetidine has been demonstrated to inhibit the growth of cancer cells in a dose-dependent manner.[15] It also interferes with cell adhesion, a critical step in metastasis, by targeting sialyl LewisX and sialyl LewisA antigens on tumor cells.[16]
Immunomodulation
Cimetidine exhibits immunomodulatory effects by enhancing cell-mediated immunity.[19] It can inhibit the function of suppressor T-lymphocytes and stimulate the activity of neutrophils, monocytes, macrophages, and Natural Killer (NK) cells.[19] Furthermore, cimetidine can induce apoptosis in myeloid-derived suppressor cells (MDSCs), which are known to suppress anti-tumor immunity.[18][19]
Experimental Protocols
This colorimetric assay is used to assess the effect of cimetidine on cancer cell viability and proliferation.
-
Materials: Cancer cell lines (e.g., SGC-7901, MGC-803), cell culture medium, cimetidine, MTT solution, solubilization buffer (e.g., DMSO), microplate reader.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of cimetidine for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate to allow viable cells to convert MTT into formazan (B1609692) crystals.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells, allowing for the determination of cimetidine's effect on cell growth.[15]
-
This method quantifies the percentage of apoptotic cells after treatment with cimetidine.
-
Materials: Cancer cell lines, cimetidine, Annexin V-FITC and Propidium Iodide (PI) staining kit, flow cytometer.
-
Protocol:
-
Treat cancer cells with cimetidine for a desired time period.
-
Harvest the cells and wash them with a binding buffer.
-
Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic. This allows for the quantification of cimetidine-induced apoptosis.[15]
-
Other Potential Therapeutic Targets
In vitro studies have also suggested other potential therapeutic targets for cimetidine, including:
-
Androgen Receptor: High doses of cimetidine have been associated with anti-androgenic effects, such as gynecomastia.[1] This is thought to be due to its ability to compete with androgens for binding to the androgen receptor.
-
Immunomodulatory Receptors: Cimetidine's ability to modulate immune cell function suggests interactions with various receptors and signaling pathways within the immune system, though these are less well-defined compared to its primary targets.[19][20]
Conclusion
While cimetidine is primarily known for its role as a histamine H2 receptor antagonist, its in vitro pharmacological profile is remarkably diverse. Its well-characterized inhibition of a broad range of Cytochrome P450 enzymes underscores the importance of considering drug-drug interactions. Furthermore, the compelling in vitro evidence for its anti-cancer effects, mediated through the induction of apoptosis, inhibition of cell proliferation, and immunomodulation, opens up exciting possibilities for its repurposing in oncology. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research into the multifaceted therapeutic potential of cimetidine.
References
- 1. Cimetidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Characterization and development of cimetidine as a histamine H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cimetidine? [synapse.patsnap.com]
- 5. cimetidine | PPTX [slideshare.net]
- 6. SMPDB [smpdb.ca]
- 7. The use of an in vitro binding assay to predict histamine H2-antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. [PDF] Effects of H2-receptor antagonists on 3H-cimetidine binding and histamine-stimulation of cellular cAMP in isolated guinea pig gastric glands. | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Comparative in vitro and in vivo inhibition of cytochrome P450 CYP1A2, CYP2D6, and CYP3A by H2-receptor antagonists [pubmed.ncbi.nlm.nih.gov]
- 14. Differential inhibition of individual human liver cytochromes P-450 by cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cimetidine induces apoptosis in gastric cancer cells in vitro and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cimetidine: A Cancer Therapy with Mechanisms Targeting Cell Proliferation, Apoptosis, and Cell Adhesion_Chemicalbook [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. Cimetidine suppresses lung tumor growth in mice through proapoptosis of myeloid-derived suppressor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. clinicaltrials.eu [clinicaltrials.eu]
Unveiling the Anti-inflammatory Potential of Cimetidine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimetidine (B194882), a well-established histamine (B1213489) H2 receptor antagonist, has long been utilized for the management of acid-related gastrointestinal disorders. However, a growing body of evidence illuminates its multifaceted immunomodulatory and anti-inflammatory properties, extending its therapeutic potential beyond its traditional indications. This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of cimetidine, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The primary mechanism involves the modulation of critical inflammatory signaling cascades, most notably the inhibition of NF-κB nuclear translocation. By preventing the transcription of numerous pro-inflammatory genes, cimetidine effectively reduces the production of key cytokines such as TNF-α, IL-6, and IL-1β. This document serves as a comprehensive resource for researchers investigating the repurposing and further development of cimetidine and related compounds for a spectrum of inflammatory conditions.
Core Anti-Inflammatory Mechanisms
Cimetidine's anti-inflammatory effects are not mediated by a single mechanism but rather through a network of interactions with various components of the immune system. Beyond its primary antagonism of histamine H2 receptors expressed on various immune cells, cimetidine has been shown to modulate cytokine production, influence immune cell function, and interfere with key intracellular signaling pathways.
1.1. Modulation of Pro-Inflammatory Cytokines and Mediators
A cornerstone of cimetidine's anti-inflammatory activity is its ability to suppress the production of potent pro-inflammatory cytokines and enzymes. Studies have consistently demonstrated that cimetidine can significantly inhibit the expression and release of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). Furthermore, it has been shown to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes responsible for the production of inflammatory mediators nitric oxide and prostaglandins, respectively.
1.2. Influence on T-Cell Mediated Immunity
Cimetidine also exerts considerable influence over the adaptive immune system, particularly on T-lymphocyte responses. It has been shown to reverse the immunosuppressive effects of certain agents, for instance by restoring Interleukin-2 (IL-2) production, a cytokine critical for T-cell proliferation and activation[1]. Evidence also points towards its ability to modulate the balance between T-helper (Th) cell subsets, such as Th1 and Th2, thereby shaping the nature of the immune response[2].
Intracellular Signaling Pathways Modulated by Cimetidine
The broad-spectrum anti-inflammatory effects of cimetidine are rooted in its ability to interfere with central signaling pathways that orchestrate the inflammatory response at the cellular level.
2.1. Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammation, controlling the genetic transcription of a vast array of pro-inflammatory molecules. In a resting state, NF-κB dimers (most commonly p50/p65) are held inactive in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by inflammatory signals (e.g., from Toll-like receptors or cytokine receptors), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus, bind to DNA, and initiate the transcription of target genes, including TNF-α, IL-6, and COX-2.
Evidence strongly indicates that cimetidine exerts its anti-inflammatory effects by inhibiting the nuclear translocation of the NF-κB p50/p65 subunits[2]. By preventing this critical step, cimetidine effectively shuts down the downstream transcriptional activation of numerous pro-inflammatory genes.
2.2. Postulated Influence on the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways (including p38, ERK, and JNK) are another critical set of signaling cascades that respond to external stimuli and regulate processes like inflammation and apoptosis. Activation of MAPKs, particularly p38, through phosphorylation leads to the activation of transcription factors that also control the expression of pro-inflammatory cytokines like TNF-α and IL-6.
While direct studies detailing cimetidine's effect on MAPK phosphorylation are limited, its established ability to suppress MAPK-dependent cytokines strongly suggests an inhibitory influence on this pathway. It is plausible that cimetidine acts upstream of, or parallel to, MAPK activation, contributing to the overall reduction in inflammatory output.
Quantitative Data Summary
The following tables summarize key quantitative findings from various experimental models demonstrating the anti-inflammatory effects of cimetidine.
Table 1: In Vivo Efficacy of Cimetidine on Inflammatory Markers
| Model System | Treatment | Target Analyte | Result |
| Aplastic Anemic Mice | Cimetidine (10 µmol/L) | IFN-gamma (splenocytes) | Reduction: from 137 ± 36 ng/L to 14 ± 8 ng/L |
| Aplastic Anemic Mice | Cimetidine (10 µmol/L) | TNF-alpha (splenocytes) | Reduction: from 6 ± 3 µg/L to 2.7 ± 0.6 µg/L |
| AOM/DSS-induced Colitis (Mice) | Cimetidine (500 ppm in diet) | mRNA of TNF-α, IL-1β, IL-6 | Significant decrease vs. control group |
| Periodontal Disease (Rats) | Cimetidine (100 mg/kg, i.p.) | IL-6 immunolabeled cells | Significantly lower number vs. control group |
Table 2: In Vitro Efficacy of Cimetidine on Cytokine Production
| Model System | Condition | Treatment | Target Analyte | Result |
| Murine Spleen Cells | Cyclosporine (0.1 ng/mL) | Cimetidine (10⁻⁵ M) | IL-2 Production | Reversed 25% inhibition |
| Murine Spleen Cells | Cyclosporine (1 ng/mL) | Cimetidine (10⁻⁵ M) | IL-2 Production | Reversed 41% inhibition |
| Murine Spleen Cells | Cyclosporine (10 ng/mL) | Cimetidine (10⁻⁴ M) | IL-2 Production | Partially reversed 64% inhibition to 48% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the anti-inflammatory properties of cimetidine.
4.1. Protocol: Cytokine Production in LPS-Stimulated Macrophages
This protocol outlines the measurement of pro-inflammatory cytokine inhibition by cimetidine in a murine macrophage cell line.
-
Cell Culture:
-
Cell Line: RAW 264.7 murine macrophages.
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified 5% CO₂ incubator.
-
-
Experimental Procedure:
-
Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of cimetidine (e.g., 1 µM to 100 µM) or vehicle control (e.g., PBS or DMSO at <0.1%). Incubate for 1-2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) from E. coli to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 18-24 hours.
-
Supernatant Collection: Centrifuge the plates to pellet any detached cells and collect the cell-free supernatant.
-
-
Quantification (ELISA):
-
Measure the concentration of TNF-α and IL-6 in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Read absorbance on a microplate reader and calculate cytokine concentrations based on a standard curve.
-
4.2. Protocol: NF-κB Nuclear Translocation Assay
This immunofluorescence protocol visualizes the inhibitory effect of cimetidine on NF-κB translocation.
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells on glass coverslips in a 12-well plate.
-
Pre-treat with cimetidine as described in Protocol 4.1.
-
Stimulate with LPS (100 ng/mL) for a shorter duration, typically 30-60 minutes, to capture peak translocation.
-
-
Immunofluorescence Staining:
-
Fixation: Wash cells with cold PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Wash and permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against the NF-κB p65 subunit (e.g., Rabbit anti-p65) overnight at 4°C.
-
Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.
-
Nuclear Staining: Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
-
Imaging:
-
Mount coverslips onto microscope slides.
-
Visualize using a fluorescence microscope. In unstimulated or cimetidine-treated cells, the p65 signal (green) will be predominantly cytoplasmic. In LPS-stimulated cells, the green signal will co-localize with the DAPI signal (blue) in the nucleus.
-
Conclusion and Future Directions
The collective evidence strongly supports the classification of cimetidine as a significant immunomodulatory agent with potent anti-inflammatory properties. Its ability to inhibit the NF-κB signaling pathway provides a robust molecular basis for its observed effects on a wide range of inflammatory mediators. The quantitative data, though derived from varied models, consistently demonstrates efficacy in reducing key markers of inflammation.
For drug development professionals, cimetidine presents a compelling case for repurposing. Its well-established safety profile as a gastric acid suppressant lowers the barrier for clinical investigation into inflammatory diseases. Future research should focus on:
-
Clinical Trials: Conducting well-designed clinical trials to evaluate the efficacy of cimetidine in chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.
-
Derivative Development: Synthesizing and screening cimetidine analogs to optimize anti-inflammatory potency while minimizing H2 receptor antagonism, potentially leading to novel, targeted anti-inflammatory drugs.
-
Pathway Elucidation: Further investigating the precise molecular interactions between cimetidine and components of the MAPK and other inflammatory signaling pathways to fully delineate its mechanism of action.
References
Cimitin's Immunomodulatory Role: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the immunomodulatory functions of cimitin (cimetidine). This compound, a histamine (B1213489) H2 receptor antagonist, extends its biological activity beyond gastric acid suppression to influence a wide array of immune cell functions. This document details its mechanism of action, impact on various immune cell populations, and its role in modulating key signaling pathways. Quantitative data from various studies are summarized, and detailed experimental protocols for assessing its immunomodulatory effects are provided.
Core Mechanism of Action: Histamine H2 Receptor Blockade
This compound's primary immunomodulatory effect stems from its role as a competitive antagonist of the histamine H2 receptor (H2R).[1] Histamine, often elevated in inflammatory and tumor microenvironments, can suppress immune responses by binding to H2Rs on various immune cells.[2] By blocking this interaction, this compound effectively reverses histamine-induced immunosuppression, leading to an enhanced immune response. This action is particularly relevant on T lymphocytes, which play a central role in cell-mediated immunity.[3]
Impact on Immune Cell Subsets
This compound exerts diverse effects on both the innate and adaptive immune systems. Its influence on key immune cell populations is summarized below.
T Lymphocytes
This compound significantly alters the balance and function of T lymphocyte subsets. It has been shown to inhibit the function of suppressor T cells (now more commonly known as regulatory T cells or Tregs), which are crucial for maintaining immune tolerance.[2][3][4] This inhibition is a key mechanism behind its immune-enhancing properties.
Studies have demonstrated that this compound administration can lead to an increase in the CD4+/CD8+ T cell ratio, primarily by increasing the number of CD4+ helper T cells.[5] Furthermore, cimetidine (B194882) has been observed to promote the differentiation of T helper cells towards a Th1 phenotype, which is critical for anti-tumor and anti-viral immunity, while in other contexts, it can enhance Th2 responses.[6] One study indicated that cimetidine can interfere with DC-mediated T cell polarization, leading to an up-regulation of Th1 and Th17 cells and a down-regulation of Th2 and Treg cells.[6]
Dendritic Cells (DCs)
Dendritic cells, the most potent antigen-presenting cells, are also modulated by cimetin. In vitro studies have shown that cimetidine can stimulate the maturity of immature DCs and enhance their T cell priming capacity.[6] This includes the up-regulation of surface markers such as CD54, CD11c, and MHC-II.[6] By enhancing DC function, cimetin can contribute to a more robust adaptive immune response.
Natural Killer (NK) Cells
Natural Killer (NK) cells, a component of the innate immune system, are crucial for recognizing and eliminating virally infected and cancerous cells. Cimetin has been shown to augment the cytotoxic activity of NK cells.[7][8] This effect is particularly notable in patients with certain malignancies where NK cell function is often suppressed.[7][8]
Modulation of Cytokine Production
This compound's influence on immune cell function is closely linked to its ability to modulate cytokine production. By altering the cytokine milieu, cimetin can shift the immune response towards a more pro-inflammatory and anti-tumorigenic state.
Key cytokine modulations include:
-
Increased pro-inflammatory cytokines: Cimetin has been shown to enhance the production of IL-2, IL-12, and IFN-γ, cytokines that are critical for Th1-mediated immunity and the activation of cytotoxic T lymphocytes and NK cells.[9]
-
Decreased immunosuppressive cytokines: In some contexts, cimetidine has been shown to reduce the levels of immunosuppressive cytokines like TGF-β.[10]
-
Complex effects on other cytokines: The effect of cimetidine on cytokines such as IL-10 and IL-17 can be context-dependent, with studies showing both increases and decreases depending on the experimental model.[9]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of cimetin on immune cell populations and cytokine levels.
Table 1: Effect of this compound on T Lymphocyte Subsets
| Parameter | Treatment Group | Control Group | Fold Change/Percentage Change | Reference |
| CD4+ T Cells | Cimetidine (800 mg/day, 7 days) | Pre-treatment | Increase | [5] |
| CD8+ T Cells | Cimetidine (800 mg/day, 7 days) | Pre-treatment | Decrease | [5] |
| CD4+/CD8+ Ratio | Cimetidine (800 mg/day, 7 days) | Pre-treatment | Increase | [5] |
| CD3+ T Lymphocytes | Cimetidine (800 mg/day) | Pre-treatment | Increase | [5] |
| Neutrophils | Cimetidine (800 mg/day) | Pre-treatment | Increase | [5] |
| NK Cells | Cimetidine (800 mg/day) | Pre-treatment | Decrease | [5] |
Table 2: Effect of this compound on Cytokine Production
| Cytokine | Cell Type/Model | Cimetidine Concentration/Dose | Effect | Reference |
| IFN-γ | Murine Splenocytes | 10 µM | Decreased production in aplastic anemia model | [9] |
| TNF-α | Murine Splenocytes | 10 µM | Decreased production in aplastic anemia model | [9] |
| IL-2 | Burn injury mouse model | 10 mg/kg | Augmented levels | [9] |
| IL-10 | Burn injury mouse model | 10 mg/kg | Augmented levels | [9] |
| IL-12 | Burn injury mouse model | 10 mg/kg | Augmented levels | [9] |
| IL-17 | Burn injury mouse model | 10 mg/kg | Augmented levels | [9] |
| TGF-β | Burn injury mouse model | 10 mg/kg | Diminished elevated levels | [9] |
Table 3: Effect of this compound on NK Cell Cytotoxicity
| Cell Line | Cimetidine Concentration | Effector:Target Ratio | % Increase in Cytotoxicity | Reference |
| K562 | 10 µg/mL | Not specified | 54% increase over control at 48h | [7][8] |
Signaling Pathways Modulated by this compound
This compound's immunomodulatory effects are mediated through the modulation of intracellular signaling pathways. The primary pathway affected is the histamine H2 receptor-cAMP pathway. Additionally, evidence suggests an interplay with the PI3K/Akt signaling cascade.
Histamine H2 Receptor - cAMP Pathway
Histamine binding to H2Rs on immune cells, such as suppressor T cells, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] Elevated cAMP levels can suppress T cell proliferation and cytokine production. By blocking the H2R, cimetin prevents this rise in cAMP, thereby alleviating the immunosuppressive effects of histamine.[1]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of T cell activation, proliferation, and differentiation.[11][12] Some studies suggest that cimetin may influence this pathway. For instance, in regulatory T cells (Tregs), cimetidine has been shown to lead to a reduction of Foxp3, a key transcription factor for Treg function, through a mechanism dependent on an activated PI3K-Akt-mTOR pathway.[13] This suggests that cimetin can indirectly promote immune activation by destabilizing Treg function via this pathway. Furthermore, cimetidine activated the PI3K-Akt signaling pathway in dendritic cells.[14]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the immunomodulatory effects of cimetin.
Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the proliferation of lymphocytes in response to a stimulus, which is a key indicator of T cell activation.[15][16]
Workflow Diagram:
Protocol:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in complete RPMI-1640 medium.
-
Treatment: Add cimetin at various concentrations to the wells. Include a vehicle control.
-
Stimulation: Add a mitogen such as Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL to stimulate T cell proliferation. Include an unstimulated control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
[³H]-Thymidine Pulse: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.
-
Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Measurement: Measure the incorporated radioactivity using a liquid scintillation counter. Results are expressed as counts per minute (CPM).
Cytokine Production Analysis (ELISA)
This protocol describes a sandwich ELISA for quantifying cytokine levels in cell culture supernatants.[17][18][19]
Workflow Diagram:
Protocol:
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add cell culture supernatants (from cimetin-treated and control cells) and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader. Calculate cytokine concentrations based on the standard curve.
T Cell Subset Analysis (Flow Cytometry)
This protocol outlines the procedure for identifying and quantifying different T cell subsets using fluorescently labeled antibodies.[4][20]
Workflow Diagram:
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of PBMCs from whole blood.
-
Staining: Resuspend approximately 1 x 10⁶ cells in FACS buffer (PBS with 2% FBS). Add a cocktail of fluorescently labeled monoclonal antibodies against T cell surface markers (e.g., FITC-anti-CD3, PE-anti-CD4, APC-anti-CD8).
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software. Gate on the lymphocyte population based on forward and side scatter, then on CD3+ cells to identify T lymphocytes. Subsequently, gate on CD4+ and CD8+ populations to determine their respective percentages.
Natural Killer (NK) Cell Cytotoxicity Assay (Chromium-51 Release Assay)
This classic assay measures the ability of NK cells to lyse target cells.
Workflow Diagram:
Protocol:
-
Target Cell Labeling: Label target cells (e.g., K562 cell line) with Sodium Chromate (⁵¹Cr) for 1-2 hours at 37°C.
-
Effector Cell Preparation: Isolate effector cells (PBMCs or purified NK cells) and pre-incubate them with or without cimetin for a specified period.
-
Co-culture: Co-culture the labeled target cells with the effector cells at various effector-to-target (E:T) ratios in a 96-well plate. Include controls for spontaneous release (target cells alone) and maximum release (target cells with detergent).
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.
-
Measurement: Measure the radioactivity in the supernatant using a gamma counter.
-
Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Conclusion
This compound demonstrates significant immunomodulatory properties, primarily through the blockade of histamine H2 receptors on immune cells. This action leads to the reversal of histamine-induced immunosuppression and results in enhanced T cell and NK cell function, modulation of dendritic cell maturation, and a shift in cytokine production towards a pro-inflammatory profile. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of cimetin in immunology and oncology. Further research into the intricate signaling pathways modulated by cimetin will continue to unveil its full potential as an immunomodulatory agent.
References
- 1. PathWhiz [smpdb.ca]
- 2. Inhibition of suppressor T lymphocytes (Ts) by cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of T suppressor cell expression by histamine type 2 (H2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cimetidine abrogates suppressor T cell function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The effect of cimetidine mainly increases CD4+ cells of peripheral blood T lymphocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dendritic cells activated by cimetidine induce Th1/Th17 polarization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cimetidine modulates natural killer cell function of patients with chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. Cimetidine suppresses lung tumor growth in mice through proapoptosis of myeloid-derived suppressor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Critical roles of the PI3K/Akt signaling pathway in T cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of PI-3-Kinase and Akt Signaling in T Lymphocytes and Other Cells by TNFR Family Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cimetidine down-regulates stability of Foxp3 protein via Stub1 in Treg cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dendritic Cell Survival and Maturation Are Regulated by Different Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Modulation of H2 histamine receptor-mediated cAMP generation and granulocytic differentiation by extracellular nucleotides via activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The Role of the PI3K Signaling Pathway in CD4+ T Cell Differentiation and Function [frontiersin.org]
- 19. Influence in vitro on NK and K cell activities by cimetidine and indomethacin with and without simultaneous exposure to interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Bioactive Compounds from Cimicifuga species
A-Note on "Cimitin": The term "this compound" is not commonly used in scientific literature to refer to a specific bioactive compound from Cimicifuga (commonly known as black cohosh or Actaea). The primary classes of bioactive compounds isolated from this genus are triterpene glycosides (such as actein (B190517) and cimicifugoside) and phenolic compounds (including cimicifugic acids). This document will focus on the extraction and purification protocols for these well-documented and researched compounds, which are likely what is being referred to as "this compound".
These compounds have garnered significant interest for their potential therapeutic applications, including the management of menopausal symptoms and as potential anti-cancer agents. The protocols outlined below provide a comprehensive guide for researchers, scientists, and drug development professionals to isolate and purify these valuable natural products.
Data Presentation: Quantitative Summary
The following tables summarize the quantitative data related to the extraction and purification of bioactive compounds from Cimicifuga racemosa.
Table 1: Extraction Yields of Bioactive Compounds from Cimicifuga racemosa
| Starting Material | Extraction Solvent | Extraction Method | Crude Extract Yield (% of starting material) | Bioactive Compound Class |
| Dried rhizomes/roots (1 kg) | Methanol (B129727) | Maceration at room temperature | 17.3% | Triterpene Glycosides & Phenolic Compounds |
| Dried rhizomes | 60% (v/v) aqueous-ethanolic | Not specified | Not specified | Triterpene Glycosides (>6% of native dried extract) |
Table 2: Purification Yields and Purity of Triterpene Glycosides from Cimicifuga racemosa
| Purification Method | Compound | Yield | Purity |
| Recrystallization | Actein | 0.17% of butanolic fraction | Not specified |
| High-Speed Countercurrent Chromatography | 23-O-acetylshengmanol-3-O-beta-D-xylopyranoside | 17.4 mg | 96.8% |
| High-Speed Countercurrent Chromatography | Cimiracemoside D | 19.5 mg | 96.2% |
| High-Speed Countercurrent Chromatography | 25-O-acetylcimigenol-3-O-beta-D-xylopyranoside | 7.1 mg | 97.9% |
| High-Speed Countercurrent Chromatography | Cimigenol | 5.9 mg | 98.4% |
| High-Speed Countercurrent Chromatography | Actein | Not specified | 97.0% |
| High-Speed Countercurrent Chromatography | 23-epi-26-deoxyactein (B1259016) | Not specified | 98.3% |
Table 3: Biological Activity of Triterpene Glycosides from Cimicifuga foetida
| Compound | Biological Activity | IC50 Value |
| Compound 7 (a 9,19-cycloartane triterpenoid) | Wnt Signaling Pathway Inhibition | 3.33 µM |
| Compound 8 (a 9,19-cycloartane triterpenoid) | Wnt Signaling Pathway Inhibition | 13.34 µM |
Experimental Protocols
The following protocols provide detailed methodologies for the extraction and purification of triterpene glycosides and cimicifugic acids from Cimicifuga racemosa.
Protocol 1: General Extraction of Bioactive Compounds
This protocol describes a general method for obtaining a crude extract enriched in both triterpene glycosides and phenolic compounds.
Materials:
-
Dried and milled rhizomes/roots of Cimicifuga racemosa
-
Methanol
-
Deionized water
-
Ethyl acetate (B1210297)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Maceration: Exhaustively extract 1 kg of dried, milled Cimicifuga racemosa rhizomes/roots with methanol at room temperature.[1]
-
Concentration: Concentrate the crude organic extract in vacuo at a temperature below 40°C to yield a syrupy residue. From 1 kg of starting material, a yield of approximately 173 g can be expected.[1]
-
Reconstitution and Partitioning: Reconstitute the residue in 250 mL of deionized water. Partition the aqueous solution with ethyl acetate (20 x 400 mL). This will separate compounds based on their polarity, with more nonpolar compounds partitioning into the ethyl acetate phase. The ethyl acetate fraction will yield approximately 42 g of residue.[1]
Protocol 2: Purification of Triterpene Glycosides
This protocol outlines the purification of triterpene glycosides from the crude extract.
Materials:
-
Crude extract from Protocol 1
-
Amberlite XAD-2 resin
-
Glass chromatography column
-
Methanol
-
Deionized water
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Column Chromatography (Initial Cleanup):
-
Subject the water partition from Protocol 1 to column chromatography on Amberlite XAD-2 resin (1.735 kg) equilibrated with water.[1]
-
Elute with 19 L of water to remove highly polar impurities.[1]
-
Subsequently, elute with 9 L of methanol to obtain a fraction enriched in triterpene glycosides (approximately 6 g dry weight).[1]
-
-
Further Purification (Example using High-Speed Countercurrent Chromatography - HSCCC):
-
A two-phase solvent system of n-hexane-acetone-ethyl acetate-2-propanol-ethanol-water (3.5:1:2:1:0.5:2, v/v/v/v/v/v) can be used for the separation of various triterpene glycosides.[2]
-
The separation parameters should be optimized at an analytical level before scaling up to a preparative scale.[2]
-
This method has been successfully used to isolate compounds such as 23-O-acetylshengmanol-3-O-beta-D-xylopyranoside, cimiracemoside D, 25-O-acetylcimigenol-3-O-beta-D-xylopyranoside, cimigenol, actein, and 23-epi-26-deoxyactein with high purity.[2]
-
Protocol 3: Purification of Cimicifugic Acids
This protocol details a method for the isolation of cimicifugic acids, which are often found in association with alkaloids in the crude extract.
Materials:
-
Methanol-soluble fraction from Protocol 2, step 1
-
Centrifugal Partitioning Chromatography (CPC) system
-
Ethyl acetate
-
n-Butanol
-
Deionized water
-
Trifluoroacetic acid (TFA)
-
Aqueous ammonia (B1221849) solution
Procedure:
-
Initial CPC Separation:
-
Subject 1.5 g of the methanol-soluble fraction to CPC using a solvent system of ethyl acetate-n-butanol-water (1:4:5, v/v/v).[1]
-
-
pH Zone Refinement CPC for Acid/Base Dissociation:
-
To separate the acidic cimicifugic acids from associated basic alkaloids, a pH zone refinement CPC method can be employed.[1]
-
Add 0.1% (v/v) TFA to the stationary phase before loading the column.[1]
-
Add 0.3% (v/v) of a 28% aqueous ammonia solution to the mobile phase.[1]
-
Dissolve the sample in the stationary phase and inject it into the CPC system.[1]
-
Pump the mobile phase at a flow rate of 4 mL/min. Collect fractions and monitor by TLC, pH, and UV to isolate the cimicifugic acid-containing fraction.[1]
-
-
Second CPC Step for Final Purification:
-
Subject the enriched cimicifugic acid fraction to a second CPC step without pH control to purify individual cimicifugic acids.[1]
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and purification of bioactive compounds.
Signaling Pathway
Caption: Inhibition of the Wnt/β-catenin signaling pathway by Cimicifuga triterpene glycosides.
References
High-Performance Liquid Chromatography (HPLC) Method for the Determination of Cimetidine
Application Note and Protocol
This document provides a detailed methodology for the quantitative analysis of Cimetidine (B194882) in pharmaceutical formulations and biological matrices using High-Performance Liquid Chromatography (HPLC). The described method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure.
Introduction
Cimetidine is a histamine (B1213489) H2-receptor antagonist that inhibits the production of stomach acid.[1] It is widely used for the treatment of gastric and duodenal ulcers. Accurate and precise analytical methods are crucial for the quality control of pharmaceutical products and for pharmacokinetic studies. HPLC is a powerful technique for the separation, identification, and quantification of Cimetidine due to its high resolution, sensitivity, and specificity.[2][3]
This application note details a reversed-phase HPLC (RP-HPLC) method, which is commonly employed for the analysis of Cimetidine.[4][5] The protocol includes information on instrumentation, chromatographic conditions, sample preparation, and method validation parameters.
Principle of the Method
The method utilizes a reversed-phase chromatographic separation on a C18 or C8 stationary phase. Cimetidine is separated from other components in the sample matrix based on its partitioning between the nonpolar stationary phase and a polar mobile phase. The analyte is detected by its absorbance in the ultraviolet (UV) region. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a standard of known concentration.
Instrumentation and Reagents
3.1. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
3.2. Chemicals and Reagents
-
Cimetidine reference standard (USP grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or purified)
-
Phosphoric acid (analytical grade)
-
Sodium dihydrogen phosphate (B84403) (analytical grade)
-
Triethylamine (analytical grade)
-
Human plasma (for bioanalytical method development)
Chromatographic Conditions
A variety of chromatographic conditions have been reported for the analysis of Cimetidine. The following table summarizes representative conditions from published methods.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Finepak sil C8-5 (30 cm x 4.6 mm, 5 µm)[6] | Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm)[4] | C18 reversed-phase column[5] |
| Mobile Phase | Methanol[6] | Phosphate buffer (pH 5.0, 12.5 mM) - Acetonitrile (gradient)[4] | Sodium dihydrogen phosphate buffer with 5% acetonitrile[5] |
| Flow Rate | 1 mL/min[6] | Not specified | Not specified |
| Detection Wavelength | 227 nm[6] | 207 nm[4] | 228 nm[5] |
| Injection Volume | 10 µL[6] | 20 µL[4] | 20 µL[7] |
| Column Temperature | Room temperature[6] | Not specified | Not specified |
Experimental Protocols
5.1. Standard Solution Preparation
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Cimetidine reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., a mixture of water and methanol (4:1)).[8]
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 15.0 µg/mL).[9]
5.2. Sample Preparation
The choice of sample preparation method depends on the sample matrix.
5.2.1. For Pharmaceutical Formulations (e.g., Tablets)
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Cimetidine and transfer it to a volumetric flask.
-
Add a suitable solvent (e.g., mobile phase or a mixture of water and methanol) and sonicate to dissolve the drug.
-
Dilute to volume with the same solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
5.2.2. For Biological Matrices (e.g., Human Plasma)
Several extraction techniques can be used to isolate Cimetidine from plasma, including protein precipitation, liquid-liquid extraction, and solid-phase extraction.[10]
-
Protein Precipitation: Add a precipitating agent like acetonitrile to the plasma sample, vortex, and centrifuge to pellet the proteins. The supernatant can then be injected.[10]
-
Liquid-Liquid Extraction: Extract the drug from the plasma sample using an immiscible organic solvent such as ethyl acetate (B1210297). The organic layer is then evaporated, and the residue is reconstituted in the mobile phase.[10]
-
Solid-Phase Extraction (SPE): This technique often provides cleaner extracts and higher recovery.[10] A typical procedure involves conditioning an SPE cartridge, loading the plasma sample, washing away interferences, and eluting the analyte with an appropriate solvent.
A study comparing these methods found that SPE showed the best recovery for Cimetidine (89%), followed by liquid-liquid extraction with ethyl acetate (85%) and protein precipitation (75%).[10]
Method Validation
Method validation is essential to ensure the reliability of the analytical results. Key validation parameters for an HPLC method for Cimetidine are summarized below.
| Validation Parameter | Typical Results |
| Linearity (r²) | > 0.99[5][7] |
| Limit of Detection (LOD) | Varies depending on the method and detector sensitivity. |
| Limit of Quantitation (LOQ) | As low as 40 ng/mL in plasma.[7][11] |
| Precision (%RSD) | Intra-day and Inter-day precision CV < 15%.[7][11] |
| Accuracy / Recovery | Mean recoveries typically range from 70% to over 90%.[7][9][10] |
| Specificity | No interference from endogenous plasma components or excipients.[5] |
Data Presentation
The following table summarizes quantitative data from a validated RP-HPLC method for Cimetidine in human plasma.[7][11]
| Parameter | Value |
| Linearity Range | 40 - 4000 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.99[7] |
| Limit of Quantitation (LOQ) | 40 ng/mL[7][11] |
| Intra-day Precision (CV%) | 6.5% - 8.6%[11] |
| Inter-day Precision (CV%) | 2.4% - 6.7%[11] |
| Mean Recovery | 75.1%[7][11] |
| Retention Time | 4.1 - 4.5 minutes[11] |
Visualizations
Experimental Workflow for HPLC Analysis of Cimetidine
Caption: A flowchart illustrating the key steps in the HPLC analysis of Cimetidine.
Signaling Pathway of Cimetidine Action
Caption: A diagram showing how Cimetidine blocks the histamine H2 receptor to inhibit gastric acid production.
References
- 1. Cimetidine | C10H16N6S | CID 2756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. High-pressure liquid chromatographic analysis of cimetidine, a histamine H2-receptor antagonist, in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development and validation of a RP-HPLC method for simultaneous determination of cimetidine, metoprolol tartrate and phenol red for intestinal perfusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High performance liquid chromatographic method development and validation of cimetidine in human plasma for bioequivalence study - IIUM Repository (IRep) [irep.iium.edu.my]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. drugfuture.com [drugfuture.com]
- 9. researchgate.net [researchgate.net]
- 10. irep.iium.edu.my [irep.iium.edu.my]
- 11. nanobioletters.com [nanobioletters.com]
Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of Cimetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of cimetidine (B194882) derivatives and the subsequent evaluation of their structure-activity relationships (SAR). Cimetidine, a histamine (B1213489) H2 receptor antagonist, serves as a foundational scaffold for the development of novel therapeutic agents. Understanding the relationship between chemical structure and biological activity is paramount in optimizing drug candidates for enhanced potency, selectivity, and pharmacokinetic profiles.
Introduction to Cimetidine and Structure-Activity Relationship (SAR) Studies
Cimetidine was a landmark in the rational design of drugs, revolutionizing the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[1] It functions by competitively inhibiting the binding of histamine to H2 receptors on gastric parietal cells, thereby reducing gastric acid secretion.[2] The development of cimetidine was a classic example of SAR-guided drug discovery, where systematic modifications of the histamine structure led to the identification of this potent antagonist.[3]
SAR studies of cimetidine analogues are crucial for:
-
Identifying the key structural motifs responsible for biological activity.
-
Optimizing potency and selectivity for the H2 receptor.
-
Exploring off-target effects and potential for drug repurposing, such as in oncology.[4]
-
Improving physicochemical and pharmacokinetic properties.
The core structure of cimetidine consists of a substituted imidazole (B134444) ring, a flexible thioether-containing side chain, and a polar cyanoguanidine group.[2] Modifications to each of these components can significantly impact the pharmacological profile of the resulting derivatives.
Synthesis of Cimetidine and its Derivatives: Experimental Protocols
The synthesis of cimetidine and its analogues can be achieved through various routes. Below are detailed protocols for the synthesis of the parent compound and representative derivatives with modifications on the imidazole ring and the cyanoguanidine moiety.
General Synthetic Scheme for Cimetidine
A common synthetic route to cimetidine involves the reaction of key intermediates to build the final molecule.[5]
Experimental Protocol: Synthesis of Cimetidine
-
Step 1: Synthesis of 4-hydroxymethyl-5-methylimidazole.
-
React ethyl 2-chloroacetoacetate with two equivalents of formamide (B127407) to yield 4-carbethoxy-5-methylimidazole.
-
Reduce the carbethoxy group using sodium in liquid ammonia (B1221849) to obtain 4-hydroxymethyl-5-methylimidazole.[2]
-
-
Step 2: Synthesis of 4-(((2-aminoethyl)thio)methyl)-5-methylimidazole (B1615025).
-
React the hydrochloride salt of 4-hydroxymethyl-5-methylimidazole with 2-mercaptoethylamine hydrochloride.[2]
-
-
Step 3: Formation of the Thiourea (B124793) Intermediate.
-
React 4-(((2-aminoethyl)thio)methyl)-5-methylimidazole with N-cyano-S,S-dimethylimidodithiocarbonate to yield a thiourea derivative.
-
-
Step 4: Final Synthesis of Cimetidine.
-
React the thiourea intermediate with methylamine (B109427) to afford cimetidine.[5]
-
Synthesis of Imidazole Ring-Modified Derivatives
Modifications to the imidazole ring, such as the introduction of different substituents, can influence receptor binding and selectivity.
Experimental Protocol: Synthesis of a C-4 Substituted Imidazole Analogue
-
Step 1: Synthesis of a Substituted Imidazole Precursor.
-
Synthesize the desired 4-substituted-5-methylimidazole precursor using appropriate starting materials and ring-formation reactions (e.g., from α-haloketones and amidines).
-
-
Step 2: Functionalization of the Imidazole Ring.
-
Introduce a hydroxymethyl group at the 5-position, if not already present, through reactions such as formylation followed by reduction.
-
-
Step 3: Coupling with the Side Chain and Guanidine (B92328) Moiety.
-
Follow steps 2-4 from the general cimetidine synthesis protocol, using the newly synthesized imidazole derivative.
-
Synthesis of Cyanoguanidine Moiety-Modified Derivatives
The polar cyanoguanidine group is a key determinant of cimetidine's activity. Replacing it with other polar, non-basic groups can lead to analogues with altered properties.[3]
Experimental Protocol: Synthesis of a Nitroguanidine (B56551) Analogue
-
Step 1: Preparation of the Amine Intermediate.
-
Synthesize 4-(((2-aminoethyl)thio)methyl)-5-methylimidazole as described in the general cimetidine synthesis (steps 1 and 2).
-
-
Step 2: Reaction with a Nitroguanidine Precursor.
-
React the amine intermediate with a suitable nitroguanidine-forming reagent, such as 1-nitro-S-methylisothiourea, to yield the corresponding nitroguanidine derivative.
-
Structure-Activity Relationship of Cimetidine Derivatives
The biological activity of cimetidine analogues is highly dependent on their structural features. The following points summarize the key SAR findings:
-
Imidazole Ring: The imidazole ring is crucial for affinity to the H2 receptor. Substitution at the C-4 position can enhance H2-selectivity.[2] The tautomeric state of the imidazole ring also plays a role in receptor binding.[3]
-
Side Chain: A flexible chain of appropriate length connecting the imidazole ring and the polar group is necessary. The thioether linkage is important for potency, being superior to nitrogen or oxygen linkers.[2]
-
Cyanoguanidine Group: This polar, electron-withdrawing group is essential for antagonist activity. Replacing the thiourea group of the precursor metiamide (B374674) with the cyanoguanidine group reduced basicity and improved the safety profile.[3] Other electron-withdrawing groups, such as the nitroguanidine group, can also confer potent antagonist activity.[3] Both terminal amino groups of the guanidine moiety are thought to be important for binding to the receptor.[3]
Quantitative Data of Cimetidine and Derivatives
The following table summarizes the biological activity of cimetidine and some of its key analogues. This data is essential for comparing the potency of different derivatives and understanding the SAR.
| Compound | Modification | H2 Receptor Antagonist Activity (pA2) | Ki (µM) | IC50 (µM) | Reference(s) |
| Cimetidine | - | 6.1 | 0.6 | - | [6] |
| Metiamide | Thiourea instead of cyanoguanidine | 6.0 | - | - | [7] |
| Burimamide | Longer side chain, thiourea group | 5.1 | - | - | [7] |
| Nitroguanidine analogue | Nitroguanidine instead of cyanoguanidine | Comparable to Cimetidine | - | - | [3] |
| Tiotidine | Guanidinothiazole moiety | - | 1.0 ± 0.0 | - | [6] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Experimental Protocols for Biological Evaluation
To determine the SAR of newly synthesized cimetidine derivatives, a series of in vitro and in vivo assays are required.
In Vitro H2 Receptor Binding Assay
This assay measures the affinity of the synthesized compounds for the histamine H2 receptor.
Protocol: Radioligand Binding Assay
-
Preparation of Membranes: Prepare cell membranes from a cell line expressing the human H2 receptor (e.g., CHO or HEK293 cells).
-
Binding Reaction: Incubate the cell membranes with a radiolabeled H2 receptor antagonist (e.g., [³H]-tiotidine) in the presence of varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay: Inhibition of Histamine-Induced cAMP Production
This assay determines the functional antagonist activity of the compounds by measuring their ability to inhibit histamine-stimulated intracellular cyclic AMP (cAMP) production.
Protocol: cAMP Assay in H2 Receptor-Expressing Cells
-
Cell Culture: Culture cells expressing the H2 receptor to near confluency.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.
-
Histamine Stimulation: Stimulate the cells with a fixed concentration of histamine (typically the EC80).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the inhibition of cAMP production against the concentration of the test compound to determine the IC50 value.
In Vivo Models of Gastric Acid Secretion
In vivo studies are essential to evaluate the efficacy of the compounds in a physiological setting.
Protocol: Pylorus-Ligated Rat Model
-
Animal Preparation: Anesthetize rats and ligate the pylorus to allow for the accumulation of gastric secretions.
-
Compound Administration: Administer the test compound (e.g., orally or intravenously).
-
Stimulation of Gastric Acid Secretion: Administer a secretagogue such as histamine or pentagastrin.
-
Sample Collection: After a set period, collect the gastric contents.
-
Analysis: Measure the volume of gastric juice, pH, and total acid output.
-
Data Analysis: Compare the results from treated animals to those of a vehicle-treated control group to determine the in vivo efficacy.
Visualization of Pathways and Workflows
Histamine H2 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by histamine binding to the H2 receptor and its inhibition by cimetidine derivatives.
References
- 1. Cimetidine | C10H16N6S | CID 2756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Pharmacophore modeling, quantitative structure-activity relationship analysis, and in silico screening reveal potent glycogen synthase kinase-3beta inhibitory activities for cimetidine, hydroxychloroquine, and gemifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Cimetidine and other H2-receptor antagonists as inhibitors of human E3 aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cimetidine in Cell Culture-Based Inflammation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimetidine (B194882), a histamine (B1213489) H2-receptor antagonist, is widely recognized for its role in reducing gastric acid secretion. Emerging evidence, however, highlights its immunomodulatory properties, suggesting its potential as a tool for in vitro studies of inflammatory processes. These application notes provide detailed protocols for utilizing cimetidine in cell culture-based inflammation assays to investigate its effects on cytokine production and key inflammatory signaling pathways, particularly the NF-κB pathway. The following sections offer comprehensive methodologies, data summaries, and visual representations of experimental workflows and signaling cascades to facilitate the integration of cimetidine into your research.
Data Presentation
The following tables summarize the quantitative effects of cimetidine on the production of key inflammatory cytokines in different in vitro systems.
Table 1: Effect of Cimetidine on Cytokine Production in Murine Splenocytes
| Cell Type | Treatment | Concentration of Cimetidine | Measured Cytokine | Result |
| Murine Splenocytes | Induced | 10 µM | IFN-γ | Reduced from 137 ± 36 ng/L to 14 ± 8 ng/L[1] |
| Murine Splenocytes | Induced | 10 µM | TNF-α | Reduced from 6 ± 3 µg/L to 2.7 ± 0.6 µg/L[1] |
Table 2: Dose-Dependent Effect of Cimetidine on TNF-α Synthesis in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cell Type | Co-treatment | Cimetidine Concentration | TNF-α Production (% of control) |
| Human PBMCs | LPS (10 ng/ml) | 1 µM | No significant effect |
| Human PBMCs | LPS (10 ng/ml) + Histamine (1 µM) | 1 µM | ~80% |
| Human PBMCs | LPS (10 ng/ml) | 10 µM | No significant effect |
| Human PBMCs | LPS (10 ng/ml) + Histamine (1 µM) | 10 µM | ~60% |
| Human PBMCs | LPS (10 ng/ml) | 100 µM | No significant effect |
| Human PBMCs | LPS (10 ng/ml) + Histamine (1 µM) | 100 µM | ~40% |
Data adapted from a study on the dose-dependent effect of cimetidine on histamine-mediated decrease in TNF-α synthesis.[2]
Experimental Protocols
Protocol 1: Assessment of Cimetidine's Effect on LPS-Induced Cytokine Production in RAW264.7 Macrophages
This protocol details the procedure to determine the effect of cimetidine on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Cimetidine (stock solution prepared in sterile PBS or DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for TNF-α and IL-6
-
MTT assay kit for cell viability
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW264.7 cells in complete DMEM at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells into 96-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Cimetidine Pre-treatment:
-
Prepare serial dilutions of cimetidine in complete DMEM. A suggested concentration range is 1 µM to 100 µM.
-
Remove the culture medium from the wells and replace it with 100 µL of medium containing the desired concentrations of cimetidine.
-
Include a vehicle control (medium with the same concentration of PBS or DMSO as the highest cimetidine concentration).
-
Incubate the plates for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Prepare a 2X working solution of LPS in complete DMEM (e.g., 200 ng/mL for a final concentration of 100 ng/mL).
-
Add 100 µL of the 2X LPS solution to each well (except for the unstimulated control wells, which receive 100 µL of complete DMEM).
-
Incubate the plates for 24 hours at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the plates at 300 x g for 10 minutes.
-
Carefully collect the cell culture supernatants for cytokine analysis. Store at -80°C if not analyzed immediately.
-
-
Cytokine Quantification (ELISA):
-
Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Cell Viability Assay (MTT):
-
After collecting the supernatants, assess the viability of the remaining cells using an MTT assay to ensure that the observed effects on cytokine production are not due to cytotoxicity of cimetidine. Follow the manufacturer's protocol for the MTT assay kit.
-
Protocol 2: Analysis of NF-κB p65 Subunit Nuclear Translocation by Western Blotting
This protocol describes how to assess the effect of cimetidine on the nuclear translocation of the NF-κB p65 subunit in response to an inflammatory stimulus like TNF-α.
Materials:
-
HeLa or other suitable cell line
-
Complete growth medium
-
Cimetidine
-
TNF-α
-
Ice-cold PBS
-
Nuclear and cytoplasmic extraction buffers
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with the desired concentrations of cimetidine for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.
-
-
Cell Fractionation:
-
Wash the cells with ice-cold PBS.
-
Perform nuclear and cytoplasmic fractionation using a commercial kit or a standard laboratory protocol. Ensure to add protease and phosphatase inhibitors to the buffers.
-
-
Protein Quantification:
-
Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) from the nuclear and cytoplasmic fractions onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p65 overnight at 4°C.
-
Probe separate blots or strip and re-probe the same blot with antibodies against Lamin B1 (to confirm the purity of the nuclear fraction) and GAPDH (to confirm the purity of the cytoplasmic fraction).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection reagent.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the p65 levels in the nuclear and cytoplasmic fractions to their respective loading controls (Lamin B1 and GAPDH).
-
Mandatory Visualization
Caption: Workflow for assessing Cimetidine's effect on cytokine production.
References
Application Notes and Protocols for In Vivo Administration of Cimetidine in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of cimetidine (B194882) in animal models for research purposes. Cimetidine, a histamine (B1213489) H2-receptor antagonist, is a versatile compound for studying various biological processes, including drug metabolism, cancer biology, and immunomodulation.
Introduction
Cimetidine's primary mechanism of action is the competitive inhibition of histamine H2 receptors, which leads to a reduction in gastric acid secretion.[1][2] However, its effects extend beyond this, making it a valuable tool in preclinical research. Cimetidine is a well-documented inhibitor of several cytochrome P450 (CYP450) enzymes, making it a model compound for studying drug-drug interactions (DDIs).[3] Furthermore, it exhibits immunomodulatory and anti-cancer properties through various signaling pathways.[4][5][6]
Key Applications in Animal Studies
-
Drug-Drug Interaction (DDI) Studies: Cimetidine is widely used as a positive control to investigate the potential of a new chemical entity to inhibit CYP450 enzymes in vivo.[3]
-
Oncology Studies: Cimetidine has been shown to inhibit tumor growth in various animal models through mechanisms including the induction of apoptosis, inhibition of angiogenesis, and modulation of the tumor microenvironment.[4][7]
-
Immunomodulation Research: Cimetidine can enhance cell-mediated immunity by modulating the function of various immune cells, including T-lymphocytes and dendritic cells.[5][6][8]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of cimetidine in different species is crucial for designing and interpreting in vivo studies.
Quantitative Data Summary
The following tables summarize key quantitative data from various in vivo animal studies involving cimetidine administration.
Table 1: In Vivo Efficacy of Cimetidine in Cancer Models
| Animal Model | Cancer Type | Cimetidine Dosage | Administration Route | Key Findings | Reference(s) |
| C57BL/6 Mice | EL4 Lymphoma | 100 mg/kg/day | Drinking Water | Increased 30-day survival rate to 56% (vs. 10% in controls). | [4] |
| Balb/c nu/nu Mice | C170 Human Colon Cancer Xenograft | 50 mg/kg/day | Subcutaneous | Reduced final tumor volume to 44% of controls. | [7] |
| Balb/c nu/nu Mice | LIM2412 Human Colon Cancer Xenograft | 50 mg/kg/day | Subcutaneous | Reduced final tumor volume to 60% of controls. | [7] |
Table 2: Immunomodulatory Effects of Cimetidine in Mice
| Animal Model | Study Type | Cimetidine Dosage | Administration Route | Key Findings | Reference(s) |
| BALB/c Mice | Lymphocyte Subpopulation Analysis | 50 mg/kg | Intraperitoneal | Significantly lower percentage of LYT2 (suppressor equivalent) cells (5.5% vs. 12.0% in controls). | |
| Mice | Tetanus Toxoid Immunization | 25 or 100 mg/kg | Subcutaneous (daily) | Approximately doubled the specific antibody production. | [9] |
| Breast Cancer-bearing BALB/c Mice | T-cell Response | 20 mg/kg | Intraperitoneal (daily) | Increased the percentage of splenic Th1 cells. | [10] |
Table 3: Pharmacokinetic Parameters of Cimetidine in Different Species
| Species | Dosage and Route | Tmax | T½ | Bioavailability | Reference(s) |
| Dog | 5 mg/kg (oral, fasted) | 0.5 h | 1.6 h (IV) | 75% | [11] |
| Rabbit | Infusion | - | 33 ± 5 min (serum) | - | [8] |
| Rat | Infusion | - | - | - | [8] |
Table 4: Cimetidine Dosage in Toxicology Studies
| Animal Model | Duration | Cimetidine Dosage | Administration Route | Key Toxicological Findings | Reference(s) |
| Rodents | Up to 24 months | Up to 950 mg/kg/day | Oral | Increased liver weight; reduced testis, prostate, and seminal vesicle weights at the highest dose. | [3][12] |
| Dogs | Up to 1 year | 504 mg/kg/day | Oral | Degenerative changes in the liver and renal tubular nephrosis; elevated serum transaminases. | [3][12] |
| Dogs | 54 months | 144 mg/kg/day | Oral | No treatment-related effects on hematology, clinical biochemistry, or urinalysis. | [11] |
Experimental Protocols
Protocol for a Drug-Drug Interaction Study in Rats
This protocol is adapted from established methods for investigating the DDI between cimetidine and a test compound.[13]
4.1.1. Animals
-
Species: Sprague-Dawley or Wistar rats
-
Sex: Male (to avoid hormonal cycle influences on drug metabolism)
-
Weight: 200-250 g
-
Acclimation: Acclimate animals for at least one week before the experiment.
4.1.2. Experimental Design A crossover design is recommended, where each animal serves as its own control to minimize inter-animal variability.
4.1.3. Procedure
Phase 1: Control (Test Drug Alone)
-
Fast the rats overnight (approximately 12 hours) with free access to water.
-
Administer the test drug at the desired dose and route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma or serum and store them at -80°C until analysis.
Washout Period: Allow a washout period of at least one week to ensure complete elimination of the test drug.
Phase 2: Treatment (Cimetidine and Test Drug)
-
Fast the rats overnight.
-
Administer cimetidine at a dose known to inhibit CYP450 enzymes in rats (e.g., a single intraperitoneal dose of 0.6 mmol/kg 1.5 hours before the test drug).[13][14]
-
Administer the test drug as in Phase 1.
-
Collect and process blood samples as in Phase 1.
4.1.4. Sample Analysis and Data Interpretation
-
Quantify the concentration of the test drug in plasma or serum samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, T½, clearance) for both phases.
-
Perform statistical analysis (e.g., paired t-test) to determine if the differences in pharmacokinetic parameters are statistically significant.
Protocol for an In Vivo Anti-Cancer Efficacy Study in a Mouse Xenograft Model
This protocol is based on studies demonstrating the anti-tumor effects of cimetidine.[7]
4.2.1. Animals and Cell Lines
-
Animal Model: Immunocompromised mice (e.g., Balb/c nu/nu)
-
Cell Line: Human cancer cell line of interest (e.g., C170 human colon cancer cells)
4.2.2. Procedure
-
Culture the cancer cells in vitro.
-
Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size, randomize the animals into treatment and control groups.
-
Treatment Group: Administer cimetidine daily via the desired route (e.g., subcutaneous injection at 50 mg/kg/day).
-
Control Group: Administer a vehicle control (e.g., saline) on the same schedule.
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = (length × width²)/2).
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study (e.g., after a predetermined number of days or when tumors in the control group reach a specific size), euthanize the animals and excise the tumors.
-
Weigh the excised tumors.
4.2.3. Data Analysis
-
Compare the tumor growth curves between the cimetidine-treated and control groups.
-
Statistically analyze the differences in final tumor volume and weight between the groups.
Signaling Pathways and Mechanisms of Action
Inhibition of Cytochrome P450 Enzymes
Cimetidine's imidazole (B134444) ring interacts with the heme iron of CYP450 enzymes, leading to competitive inhibition.[3] In some cases, a metabolite of cimetidine can form a stable complex with the enzyme, causing mechanism-based inhibition.[15]
Caption: Cimetidine-mediated inhibition of CYP450 enzymes.
Immunomodulation via Histamine H2 Receptor Antagonism
Suppressor T-lymphocytes possess histamine H2 receptors.[16] By blocking these receptors, cimetidine can inhibit the function of these suppressor cells, leading to an enhanced cell-mediated immune response.[6][16] This can result in increased T-cell proliferation and cytokine production.
Caption: Cimetidine's immunomodulatory effect on T-cells.
Anti-Cancer Mechanisms
Cimetidine exerts its anti-cancer effects through multiple pathways, including the induction of apoptosis and the inhibition of angiogenesis.[12][17]
Caption: Cimetidine's dual anti-cancer mechanisms.
Inhibition of Organic Cation Transporters
In the kidney, cimetidine inhibits organic cation transporters, particularly the Multidrug and Toxin Extrusion (MATE) proteins, which are involved in the tubular secretion of cationic drugs.[9] This can lead to altered renal clearance of co-administered cationic drugs.
Caption: Cimetidine's inhibition of MATE1 in renal drug transport.
Experimental Workflow Example: DDI Study
Caption: General workflow for an in vivo cimetidine DDI study.
References
- 1. In Vitro Inhibition of Renal OCT2 and MATE1 Secretion by Antiemetic Drugs [mdpi.com]
- 2. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Repurposing drugs in oncology (ReDO)—Cimetidine as an anti-cancer agent - ecancer [ecancer.org]
- 5. Immunomodulatory properties of cimetidine: Its therapeutic potentials for treatment of immune-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dendritic cells activated by cimetidine induce Th1/Th17 polarization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polyspecific Organic Cation Transporters and their Impact on Drug Intracellular Levels and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Cimetidine Attenuates Therapeutic Effect of Anti-PD-1 and Anti-PD-L1 and Modulates Tumor Microenvironment in Colon Cancer [mdpi.com]
- 13. Cimetidine inhibits angiogenesis and suppresses tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Cimetidine: an immunomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Competitive inhibition of the luminal efflux by multidrug and toxin extrusions, but not basolateral uptake by organic cation transporter 2, is the likely mechanism underlying the pharmacokinetic drug-drug interactions caused by cimetidine in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of Cimitin on Mast Cell Degranulation: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mast cells are pivotal players in allergic and inflammatory responses, releasing a cascade of potent mediators upon activation through a process known as degranulation.[1][2] The inhibition of mast cell degranulation is a key therapeutic target for a variety of hypersensitivity disorders.[1] This document provides detailed protocols for assessing the in vitro effects of Cimitin, a histamine (B1213489) H2 receptor antagonist, on mast cell degranulation. This compound has been noted for its potential immunomodulatory effects, including the enhancement of IgE production and Th2 responses, which may indirectly influence mast cell activity.[3][4] Additionally, studies have suggested its role in mitigating tumor-associated mast cell mediators.[5] The following protocols are designed to enable researchers to systematically investigate the direct and indirect effects of this compound on mast cell function.
Introduction
Mast cell activation, primarily initiated by the cross-linking of high-affinity IgE receptors (FcεRI), triggers the release of pre-stored and newly synthesized inflammatory mediators.[6][7][8] These mediators, including histamine, proteases (e.g., tryptase and chymase), and lysosomal enzymes (e.g., β-hexosaminidase), contribute to the pathophysiology of allergic diseases.[1][6] Consequently, compounds that stabilize mast cells and inhibit degranulation are of significant therapeutic interest.
This compound (Cimetidine) is a well-characterized histamine H2 receptor antagonist.[5][9] While its primary clinical use is to reduce gastric acid secretion, emerging evidence suggests it may also modulate immune responses.[10] Specifically, studies have indicated that cimetidine (B194882) can enhance antigen-specific IgE and Th2 cytokine production, which could have implications for allergic conditions.[3][4] Furthermore, its potential to affect mast cell mediators in the tumor microenvironment highlights a broader immunomodulatory role.[5]
These application notes provide standardized in vitro assays to quantify the inhibitory or modulatory effects of this compound on mast cell degranulation. The protocols focus on two widely accepted methods: the β-hexosaminidase release assay and the histamine release assay, utilizing the rat basophilic leukemia (RBL-2H3) cell line, a common model for studying mast cell degranulation.[1]
Key Experimental Protocols
Two primary assays are detailed below to provide a comprehensive assessment of this compound's effect on mast cell degranulation.
Protocol 1: β-Hexosaminidase Release Assay
This assay quantifies the release of the granular enzyme β-hexosaminidase, a reliable marker of mast cell degranulation.[1][11][12]
Materials:
-
RBL-2H3 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Anti-dinitrophenyl (DNP) IgE
-
DNP-Human Serum Albumin (HSA)
-
This compound
-
Tyrode's buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution
-
Stop buffer (e.g., 0.1 M Carbonate/Bicarbonate buffer, pH 10.0)
-
96-well plates
-
Triton X-100
Procedure:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in complete DMEM at 37°C in a humidified 5% CO2 incubator.
-
Seed 1 x 10^5 cells per well in a 96-well plate and allow them to adhere overnight.
-
Sensitize the cells by incubating them with 0.5 µg/mL of anti-DNP IgE in complete medium for 24 hours.[1]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in Tyrode's buffer to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Wash the sensitized cells twice with Tyrode's buffer.
-
Add 100 µL of the different concentrations of this compound to the respective wells and incubate for 30 minutes at 37°C.[1] Include a vehicle control (Tyrode's buffer with solvent).
-
-
Degranulation Induction:
-
Induce degranulation by adding 100 µL of 100 ng/mL DNP-HSA to each well.
-
Positive Control (Maximum Degranulation): Add DNP-HSA without any this compound.
-
Negative Control (Spontaneous Release): Add Tyrode's buffer instead of DNP-HSA.
-
Total Release: Lyse a separate set of untreated cells with 0.1% Triton X-100.
-
Incubate the plate for 1 hour at 37°C.[1]
-
-
β-Hexosaminidase Measurement:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of pNAG substrate solution to each well containing the supernatant.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding 150 µL of stop buffer.
-
Measure the absorbance at 405 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition using the following formula:
% Release = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Total Release - Absorbance of Negative Control)] x 100
Protocol 2: Histamine Release Assay
This assay directly measures the amount of histamine released from mast cells into the supernatant.[14][15]
Materials:
-
RBL-2H3 cells (cultured and sensitized as in Protocol 1)
-
This compound
-
DNP-HSA
-
Tyrode's buffer
-
Histamine ELISA kit
-
96-well plates
Procedure:
-
Cell Culture, Sensitization, and Compound Treatment:
-
Follow steps 1 and 2 from the β-Hexosaminidase Release Assay protocol.
-
-
Degranulation Induction:
-
Follow step 3 from the β-Hexosaminidase Release Assay protocol.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 10 minutes at 4°C.[16]
-
Carefully collect the supernatant from each well for histamine measurement.
-
-
Histamine Quantification:
-
Measure the histamine concentration in the collected supernatants using a commercially available Histamine ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of histamine release for each condition using the following formula:
% Release = [(Histamine in Sample - Spontaneous Histamine Release) / (Total Histamine Release - Spontaneous Histamine Release)] x 100
Data Presentation
The quantitative data generated from these protocols should be summarized in clear, structured tables for easy comparison of this compound's effects across different concentrations.
Table 1: Effect of this compound on β-Hexosaminidase Release from RBL-2H3 Cells
| This compound Concentration (µM) | % β-Hexosaminidase Release (Mean ± SD) | % Inhibition of Degranulation |
| 0 (Vehicle Control) | 0 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Positive Control (DNP-HSA) | N/A | |
| Negative Control | N/A |
Table 2: Effect of this compound on Histamine Release from RBL-2H3 Cells
| This compound Concentration (µM) | % Histamine Release (Mean ± SD) | % Inhibition of Degranulation |
| 0 (Vehicle Control) | 0 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Positive Control (DNP-HSA) | N/A | |
| Negative Control | N/A |
Visualizing Experimental Workflow and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the potential signaling pathways involved.
Caption: Experimental workflow for assessing this compound's effect on mast cell degranulation.
Caption: IgE-mediated mast cell signaling pathway and potential points of this compound intervention.
Discussion and Interpretation of Results
The data obtained from these protocols will allow for a quantitative assessment of this compound's ability to modulate mast cell degranulation. A dose-dependent inhibition of β-hexosaminidase and histamine release would suggest that this compound has mast cell stabilizing properties. Conversely, an enhancement of degranulation could indicate a pro-inflammatory effect under the tested conditions.
Given that this compound is a histamine H2 receptor antagonist, its effects may be complex. Mast cells themselves can express histamine receptors, creating potential for autocrine or paracrine feedback loops. Therefore, it is important to consider that this compound's observed effects might be mediated through its interaction with these receptors on the mast cell surface, potentially altering intracellular signaling pathways that lead to degranulation.
Further investigations could explore the impact of this compound on the expression of key signaling molecules or on calcium mobilization, a critical step in the degranulation process.[17][18][19] Additionally, examining the effect of this compound in different mast cell models, such as primary bone marrow-derived mast cells (BMMCs), could provide a more comprehensive understanding of its immunomodulatory potential.
Conclusion
The protocols outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to investigate the effects of this compound on mast cell degranulation. By employing these standardized assays, researchers can generate reliable and reproducible data to elucidate the potential therapeutic applications of this compound in the context of allergic and inflammatory diseases. The provided visualizations of the experimental workflow and signaling pathways serve to enhance the understanding and implementation of these protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Cimetidine enhances antigen-specific IgE and Th2 cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-neoplastic action of Cimetidine/Vitamin C on histamine and the PI3K/AKT/mTOR pathway in Ehrlich breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Degranulation of Mast Cells as a Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mast cell activation: a complex interplay of positive and negative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histamine, mast cells and tumour cell proliferation in breast cancer: does preoperative cimetidine administration have an effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abmgood.com [abmgood.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. Histamine release and surface CD200R1 staining as sensitive methods for assessing murine mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FcɛRI-mediated mast cell degranulation requires calcium-independent microtubule-dependent translocation of granules to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Roles for Ca2+ Mobilization and Its Regulation in Mast Cell Functions [frontiersin.org]
Application Notes and Protocols for the Quantitative Analysis of Cimetidine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the quantitative analysis of cimetidine (B194882), a histamine (B1213489) H2-receptor antagonist, in various biological samples. Accurate determination of cimetidine concentrations is essential for pharmacokinetic (PK) studies, bioequivalence assessments, and therapeutic drug monitoring.[1] This document outlines detailed experimental protocols, presents key quantitative data, and illustrates the relevant signaling pathway and analytical workflow.
I. Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of cimetidine in humans, providing a reference for expected concentrations in biological matrices.
Table 1: Pharmacokinetic Properties of Cimetidine in Humans
| Parameter | Value | Reference |
| Bioavailability | 60-70% | [2][3] |
| Peak Plasma Concentration (Cmax) | ~1-2 hours post-oral dose | [2] |
| Plasma Protein Binding | 13-25% | [2][3] |
| Volume of Distribution | 0.8 L/kg (adults) | [3] |
| Elimination Half-Life | ~2 hours | [2][3] |
| Major Metabolite | Cimetidine sulfoxide | [3] |
| Primary Route of Excretion | Urine (56-85% as unchanged drug) | [3] |
Table 2: Cimetidine Concentrations in Human Plasma and Urine
| Biological Matrix | Dosage | Mean Concentration | Reference |
| Plasma | 1.0 g/day (continuous) | >1.0 µg/mL (for 9 out of 24 hours) | [4] |
| Plasma | 1.0 g/day (continuous, pre-dose) | >0.6 µg/mL (in patients with renal impairment) | [4] |
| Urine | 200 mg (intravenous) | 58% of dose excreted as unchanged drug | [4] |
| Urine | 200, 400, 800 mg (oral) | 37-41% of dose excreted as unchanged drug | [4] |
II. Experimental Protocols
The following protocols describe validated methods for the quantification of cimetidine in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for bioanalytical assays.[1][5]
A. Protocol 1: Quantitative Analysis of Cimetidine in Human Plasma using UPLC-MS/MS
This protocol is adapted from established bioanalytical methods and is suitable for pharmacokinetic studies.[1]
1. Materials and Reagents:
-
Cimetidine reference standard
-
Cimetidine-d3 (B563092) (stable isotope-labeled internal standard)[1][5]
-
Human plasma (K2-EDTA)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18 MΩ·cm or higher)
2. Preparation of Stock and Working Solutions:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve cimetidine and cimetidine-d3 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the cimetidine stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standards for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the cimetidine-d3 stock solution with the same diluent to a final concentration of 50 ng/mL.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of human plasma (blank, calibration standard, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (50 ng/mL cimetidine-d3) to all samples except the blank matrix.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: Start with 5% B, increase to 95% B over 2 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Cimetidine: m/z 253.1 → 159.1
-
Cimetidine-d3: m/z 256.1 → 162.1
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of cimetidine to cimetidine-d3 against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis with a 1/x² weighting.
-
Quantify the concentration of cimetidine in the unknown samples using the calibration curve.
B. Protocol 2: Solid-Phase Extraction (SPE) for Cimetidine from Urine
For urine samples, a solid-phase extraction cleanup step can be beneficial.
1. Sample Pre-treatment:
-
Centrifuge urine samples to remove any particulate matter.
-
Dilute the urine 1:1 with 0.1 M phosphate (B84403) buffer (pH 6.0).
2. Solid-Phase Extraction:
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 1 mL of the pre-treated urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of deionized water.
-
Elute the cimetidine with 1 mL of acetonitrile.[6]
-
Proceed with the evaporation and reconstitution steps as described in Protocol 1.
III. Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate the mechanism of action of cimetidine and the bioanalytical workflow.
Caption: Cimetidine's mechanism of action via H2 receptor antagonism.
Caption: Bioanalytical workflow for cimetidine quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cimetidine - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics of cimetidine after single doses and during continuous treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Bioanalysis of cimetidine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cimetidine in Murine Models of Allergic Contact Dermatitis
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocols
Introduction
Allergic contact dermatitis (ACD) is a common inflammatory skin condition characterized by a delayed-type hypersensitivity reaction to an allergen. Murine models of ACD are invaluable tools for investigating the immunopathological mechanisms of the disease and for the preclinical evaluation of potential therapeutic agents. Cimetidine (B194882), a histamine (B1213489) H2 receptor antagonist, has demonstrated immunomodulatory properties that extend beyond its well-known effects on gastric acid secretion. In the context of ACD, cimetidine has been shown to modulate the immune response, suggesting its potential as a pharmacological tool to study the disease's mechanisms. These application notes provide a comprehensive overview of the use of cimetidine in a 2,4,6-trinitro-1-chlorobenzene (TNCB)-induced model of allergic contact dermatitis in BALB/c mice. Detailed experimental protocols, quantitative data summaries, and visualizations of the underlying biological pathways are presented to facilitate the replication and further investigation of cimetidine's effects.
Data Presentation
The following tables summarize the quantitative effects of cimetidine in a murine model of allergic contact dermatitis. It is important to note that while the experimental model for ear swelling and histological analysis is specific to TNCB-induced ACD, the quantitative data for cytokine modulation by cimetidine is derived from a murine burn injury model, as specific quantitative data in an ACD model was not available in the cited literature. This data is included to provide a broader understanding of cimetidine's immunomodulatory potential.
Table 1: Effect of Cimetidine on Ear Swelling in TNCB-Induced Allergic Contact Dermatitis
| Treatment Group | Time Point (hours post-challenge) | Ear Swelling (Qualitative Observation) |
| Saline Control | 24 | Standard inflammatory response |
| Cimetidine (100 mg/kg) | 24 | Significant enhancement of ear swelling response[1] |
| Saline Control | 48 | Resolution of swelling begins |
| Cimetidine (100 mg/kg) | 48 | Persistently enhanced ear swelling response[1] |
Table 2: Histological Analysis of Cellular Infiltrate in Ear Tissue
| Treatment Group | Time Point (hours post-challenge) | Cellular Infiltrate (Qualitative Observation) | Specific Findings |
| Saline Control | 24-48 | Moderate cellular infiltrate | Standard inflammatory cell presence |
| Cimetidine (100 mg/kg) | 24-48 | More intense cellular infiltrate[1] | Numerous subcorneal and perifollicular neutrophilic abscesses[1] |
Table 3: Effect of Cimetidine on Serum Cytokine Levels (Data from a Murine Burn Injury Model)
| Cytokine | Treatment Group | Post-Burn Day 1 (pg/mL) | Post-Burn Day 5 (pg/mL) | Post-Burn Day 10 (pg/mL) | Post-Burn Day 14 (pg/mL) |
| IL-10 | Burn Injury + Saline | Significantly Lower than Control | Significantly Lower than Control | Significantly Lower than Control | N/A |
| Burn Injury + Cimetidine | Significantly Augmented vs. Saline[2][3] | Significantly Augmented vs. Saline[2][3] | No Significant Difference | N/A | |
| IL-12 | Burn Injury + Saline | Significantly Lower than Control | Significantly Lower than Control | Significantly Lower than Control | Significantly Lower than Control |
| Burn Injury + Cimetidine | No Significant Difference | Significantly Mitigated Decrease vs. Saline[2][3] | Significantly Mitigated Decrease vs. Saline[2][3] | Significantly Mitigated Decrease vs. Saline[2][3] |
Note: Quantitative values for ear swelling and cellular infiltrate in the ACD model, and for cytokine levels in the ACD model treated with cimetidine, are not available in the provided search results. The tables reflect the qualitative descriptions found in the literature.
Experimental Protocols
1. TNCB-Induced Allergic Contact Dermatitis in BALB/c Mice
This protocol is adapted from studies investigating contact hypersensitivity responses in mice.[1]
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Materials:
-
2,4,6-trinitro-1-chlorobenzene (TNCB)
-
Acetone
-
Olive oil
-
Cimetidine hydrochloride
-
Sterile saline
-
Micrometer caliper
-
-
Procedure:
-
Sensitization (Day 0):
-
Shave the abdomen of the mice.
-
Prepare a 0.1% TNCB solution in a 4:1 acetone:olive oil vehicle.
-
Apply 100 µL of the 0.1% TNCB solution to the shaved abdomen.
-
-
Cimetidine Administration (Induction Phase):
-
Prepare a solution of cimetidine in sterile saline.
-
Administer cimetidine at a dose of 100 mg/kg body weight via intraperitoneal (i.p.) injection.
-
Administer the cimetidine injection twice daily on days 0, 1, and 2.
-
The control group receives an equivalent volume of sterile saline i.p. on the same schedule.
-
-
Challenge (Day 7):
-
Prepare a 1% TNCB solution in a 4:1 acetone:olive oil vehicle.
-
Measure the baseline thickness of the right ear of each mouse using a micrometer caliper.
-
Apply 20 µL of the 1% TNCB solution to the dorsal side of the right ear.
-
-
Evaluation of Ear Swelling:
-
Measure the thickness of the right ear at 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours after the challenge.
-
The ear swelling response is calculated as the increase in ear thickness from the baseline measurement.
-
-
-
Histological Analysis:
-
At selected time points (e.g., 24 and 48 hours post-challenge), euthanize the mice.
-
Excise the challenged ear tissue.
-
Fix the tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Examine the sections under a light microscope to assess the extent and nature of the cellular infiltrate.
-
Visualizations
Discussion
The application of cimetidine in murine models of allergic contact dermatitis reveals a paradoxical enhancement of the inflammatory response.[1] This effect is contrary to what might be expected from a compound with some anti-inflammatory properties. The primary mechanism appears to be the inhibition of T-suppressor cell induction during the sensitization phase of the ACD response.[1] T-suppressor cells, also known as regulatory T cells (Tregs), play a crucial role in maintaining immune homeostasis and preventing excessive immune reactions. By blocking histamine H2 receptors on these cells, cimetidine may interfere with their activation and function, leading to a more robust and prolonged contact hypersensitivity reaction.
The histological finding of increased neutrophilic infiltration in cimetidine-treated animals is a key observation.[1] Neutrophils are early responders in the inflammatory cascade and contribute to tissue damage. Their increased presence suggests that the dampened suppressor T-cell activity allows for a more vigorous pro-inflammatory environment.
While direct quantitative data on cytokine modulation by cimetidine in ACD is limited, studies in other inflammatory models, such as burn injury, show that cimetidine can augment the levels of IL-10 and mitigate the decrease in IL-12.[2][3] In the context of ACD, which is traditionally considered a Th1-mediated response, an increase in the Th2-associated cytokine IL-10 and the Th1-promoting cytokine IL-12 could indicate a complex immunomodulatory effect that shifts the overall immune balance. Further research is warranted to elucidate the precise cytokine profile in the skin microenvironment of cimetidine-treated ACD models.
References
Application Notes & Protocols for Testing the Efficacy of Cimitin, a Novel Kinase X Inhibitor
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to assess the preclinical efficacy of Cimitin, a hypothetical inhibitor of the novel protein Kinase X (KX). The following protocols describe key in vitro and in vivo experiments to characterize the biological activity of this compound and its potential as a therapeutic agent.
In Vitro Efficacy Assessment
A series of in vitro assays are essential to determine the potency and mechanism of action of this compound at the cellular level.
1.1. Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic and cytostatic effects of this compound on cancer cell lines with known KX expression levels.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., KX-positive and KX-negative lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
1.2. Apoptosis Assays
To determine if this compound-induced cell death occurs via apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained and single-stained cells should be used as controls.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
1.3. Western Blot Analysis for Target Engagement and Pathway Modulation
Western blotting is used to confirm that this compound inhibits its intended target, KX, and modulates the downstream signaling pathway.
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with this compound for various time points (e.g., 0, 1, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against p-KX (phosphorylated Kinase X), total KX, p-FY (phosphorylated Factor Y), total FY, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Data Presentation: In Vitro Studies
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | KX Expression | IC50 (µM) at 48h |
|---|---|---|
| Cell Line A | High | 1.5 |
| Cell Line B | High | 2.1 |
| Cell Line C | Low | > 100 |
| Normal Fibroblasts| Negative | > 100 |
Table 2: Apoptosis Induction by this compound in Cell Line A
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
|---|---|---|
| Vehicle Control | 2.1 | 1.5 |
| This compound (IC50) | 25.4 | 10.2 |
| this compound (2x IC50) | 45.8 | 22.7 |
Table 3: Effect of this compound on KX Pathway Signaling in Cell Line A
| Treatment (1h) | p-KX/Total KX Ratio | p-FY/Total FY Ratio |
|---|---|---|
| Vehicle Control | 1.00 | 1.00 |
| this compound (IC50) | 0.23 | 0.31 |
Diagrams: In Vitro Experimental Workflow and Signaling Pathway
Caption: Workflow for in vitro efficacy testing of this compound.
Caption: Hypothetical signaling pathway of this compound's action.
In Vivo Efficacy Assessment
To evaluate the anti-tumor activity of this compound in a living organism, a xenograft mouse model is a standard approach.
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of a KX-positive cancer cell line (e.g., Cell Line A) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound at two different doses). Administer this compound or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or as determined by pharmacokinetic studies.
-
Tumor Measurement: Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice every 2-3 days.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Ex Vivo Analysis: Weigh the tumors and process them for downstream analyses such as immunohistochemistry (IHC) for p-KX and Ki-67 (a proliferation marker) and western blotting.
Data Presentation: In Vivo Studies
Table 4: Anti-Tumor Efficacy of this compound in Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Average Body Weight Change (%) |
|---|---|---|---|
| Vehicle Control | 1250 ± 150 | - | +5 |
| This compound (25 mg/kg) | 625 ± 90 | 50 | +3 |
| this compound (50 mg/kg) | 310 ± 65 | 75 | +1 |
Table 5: Pharmacodynamic Biomarker Analysis from Tumor Tissues
| Treatment Group | p-KX Staining Intensity (IHC) | Ki-67 Positive Nuclei (%) |
|---|---|---|
| Vehicle Control | High | 85 |
| this compound (50 mg/kg) | Low | 20 |
Diagram: In Vivo Experimental Workflow
Caption: Workflow for in vivo efficacy testing of this compound.
Troubleshooting & Optimization
Technical Support Center: Cimetidine Solubility for In Vitro Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with Cimetidine (B194882) in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Cimetidine?
A1: Cimetidine is a white to off-white crystalline powder.[1] Its solubility is dependent on the solvent and the pH of the solution. The free base is sparingly soluble in water, while the hydrochloride salt is freely soluble.[2][3] It is soluble in organic solvents like methanol (B129727), ethanol (B145695), and dimethyl sulfoxide (B87167) (DMSO).[2][4]
Q2: How does pH affect Cimetidine's solubility?
A2: Cimetidine is a weakly basic compound, and its aqueous solubility is significantly influenced by pH.[2] It is more soluble in acidic conditions due to the protonation of its imidazole (B134444) ring.[2] As the pH increases towards neutral and alkaline, its solubility decreases.[2]
Q3: What are the recommended solvents for preparing Cimetidine stock solutions for in vitro assays?
A3: For in vitro experiments, it is common to prepare a concentrated stock solution in an organic solvent. DMSO is a frequently used solvent, capable of dissolving Cimetidine at concentrations up to approximately 30 mg/mL.[2][5] Ethanol and methanol are also viable options, although the solubility is lower in ethanol (approximately 1 mg/mL).[5][6]
Q4: My Cimetidine is precipitating when I dilute my stock solution into cell culture medium. What can I do?
A4: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue known as "solvent shock."[2] To avoid this, it is recommended to perform a stepwise dilution.[2] Add the stock solution to pre-warmed (37°C) media while vortexing to ensure rapid and even dispersion.[2] Also, ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture is low (typically below 0.5%) to prevent solvent-induced cytotoxicity.[2]
Q5: Can I heat the solution to improve Cimetidine's solubility?
A5: Gentle heating to 37°C can aid in dissolving Cimetidine.[2] However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Cimetidine powder will not dissolve in aqueous buffer (e.g., PBS). | Low aqueous solubility of Cimetidine free base at neutral pH. | Prepare a concentrated stock solution in an appropriate organic solvent like DMSO first, and then dilute it into your aqueous buffer.[2] |
| Precipitation occurs immediately upon adding DMSO stock to media. | Solvent shock due to rapid change in polarity. | Perform a stepwise dilution: add the stock solution dropwise into pre-warmed media while vortexing.[2] |
| The final working solution is cloudy or contains visible particles. | The final concentration of Cimetidine exceeds its solubility limit in the final medium composition. | Lower the final concentration of Cimetidine. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to cells (typically <0.5%).[2] |
| The pH of the medium is not optimal for Cimetidine solubility. | If experimentally permissible, a slightly more acidic medium may improve solubility.[2] | |
| Precipitate forms over time in the incubator. | Evaporation of the medium, leading to increased compound concentration. | Ensure proper humidification in the incubator and that culture vessels are well-sealed.[7] |
| Temperature fluctuations. | Maintain a stable temperature in the incubator. Avoid repeated warming and cooling of the media. |
Quantitative Solubility Data
The following table summarizes the solubility of Cimetidine in various solvents.
| Solvent | Form | Solubility | Temperature |
| Water | Base | Sparingly soluble[1] | Not Specified |
| Water | Hydrochloride | Freely soluble[3] | Not Specified |
| Water (37°C) | Base | 1.14% (11.4 mg/mL)[3] | 37°C |
| DMSO | Base | ~30 mg/mL[2][5] | Not Specified |
| 51 mg/mL (202.1 mM)[8] | |||
| Ethanol | Base | Soluble[3] | Not Specified |
| ~1 mg/mL[5] | |||
| 4 mg/mL[8] | |||
| Methanol | Base | Freely soluble[9] | Not Specified |
| 1:1 DMSO:PBS (pH 7.2) | Base | ~0.5 mg/mL[5] | Not Specified |
| 0.1 N HCl | Base | 9.89 mg/mL[10] | Not Specified |
| 6.8 PBS | Base | 5.30 mg/mL[10] | Not Specified |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Cimetidine Stock Solution in DMSO
Materials:
-
Cimetidine (free base, MW: 252.34 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 2.52 mg of Cimetidine powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the Cimetidine is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.[2]
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Cimetidine Working Solution for In Vitro Assays
Materials:
-
10 mM Cimetidine in DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tube
Procedure:
-
Determine the final desired concentration of Cimetidine for your experiment.
-
Calculate the volume of the 10 mM stock solution required. Ensure the final DMSO concentration will be below 0.5%.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, slowly add the calculated volume of the Cimetidine stock solution dropwise to the medium.[2]
-
Continue to mix for a few seconds to ensure the solution is homogeneous.
-
Use the freshly prepared working solution immediately for your experiment.
Signaling Pathways and Experimental Workflows
Cimetidine's Interference with EGF Signaling Pathway
Cimetidine has been shown to inhibit epidermal growth factor (EGF)-induced cell proliferation and migration. This effect is proposed to be mediated by a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits the autophosphorylation of the EGF receptor (EGFR) and its downstream signaling cascades.[11][12]
Caption: Cimetidine inhibits EGF signaling by reducing intracellular cAMP.
Experimental Workflow for Preparing Cimetidine Solutions
The following diagram illustrates a logical workflow for preparing Cimetidine solutions for in vitro experiments, including troubleshooting steps.
Caption: Workflow for Cimetidine solution preparation and troubleshooting.
References
- 1. cdn.who.int [cdn.who.int]
- 2. benchchem.com [benchchem.com]
- 3. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cimetidine | 51481-61-9 [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cimetidine [chembk.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. jddtonline.info [jddtonline.info]
- 11. benchchem.com [benchchem.com]
- 12. Cimetidine inhibits epidermal growth factor-induced cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Cimetidine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to overcome the challenges of poor Cimetidine (B194882) bioavailability in vivo.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor in vivo bioavailability of Cimetidine?
A1: The primary reasons for Cimetidine's variable and sometimes poor bioavailability are its hydrophilic nature, which can limit its passive diffusion across the gastrointestinal membrane, and its susceptibility to first-pass metabolism in the liver. Additionally, its absorption can be influenced by the presence of food, leading to a phenomenon known as a "double peak" in its plasma concentration-time profile, which complicates pharmacokinetic analysis.[1][2]
Q2: What are the most common strategies to improve the oral bioavailability of a drug like Cimetidine?
A2: Common strategies focus on increasing solubility, dissolution rate, and membrane permeability, while protecting the drug from premature metabolism. Key approaches include:
-
Particle Size Reduction: Micronization or nanocrystal formation increases the surface area for dissolution.[3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can improve solubilization and absorption.[4][5]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and enhance dissolution.[3][6]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[3][5]
Q3: How do I choose the best formulation strategy for my Cimetidine experiments?
A3: The choice of formulation depends on the specific physicochemical properties of your Cimetidine analog and your experimental goals. A logical approach is to start with simple methods like particle size reduction and progress to more complex formulations like lipid-based systems if bioavailability targets are not met. Preformulation studies, including solubility in different excipients and stability, are critical for making an informed decision.
Q4: My in vivo pharmacokinetic study shows a double peak for oral Cimetidine administration. What does this mean?
A4: A double peak in the plasma concentration of Cimetidine after oral administration is a known phenomenon.[1][2] It is often attributed to enterohepatic recirculation, where the drug is absorbed, metabolized in the liver, excreted into the bile, and then reabsorbed in the intestine.[1][2] The presence of food can also influence this by altering gastric emptying and drug release.[1]
Q5: Can I use in vitro dissolution data to predict the in vivo bioavailability of my Cimetidine formulation?
A5: In vitro dissolution data is a critical quality control tool and can provide initial insights, but it often does not directly correlate with in vivo bioavailability for complex formulations. An in vitro-in vivo correlation (IVIVC) must be established. For Cimetidine, factors like gastrointestinal transit, food effects, and first-pass metabolism significantly impact bioavailability and are not fully captured by simple dissolution tests.[7]
II. Troubleshooting Guides
Issue 1: Low Cmax and AUC in Pharmacokinetic Studies Despite High In Vitro Dissolution
| Possible Cause | Troubleshooting Step | Rationale |
| High First-Pass Metabolism | Co-administer with a known CYP450 inhibitor (in animal models) or develop a formulation that promotes lymphatic absorption (e.g., lipid-based systems). | This helps to determine if hepatic metabolism is the primary barrier to systemic exposure. Lipid formulations can bypass the portal circulation, reducing first-pass effect. |
| Poor Membrane Permeability | Include permeation enhancers in your formulation (use with caution and appropriate toxicity studies). Evaluate permeability using in vitro models like Caco-2 cell monolayers. | Even if dissolved, the drug must cross the intestinal epithelium. Permeation enhancers can transiently increase membrane fluidity. |
| Efflux Transporter Activity | Investigate if Cimetidine is a substrate for efflux transporters like P-glycoprotein (P-gp). Use in vitro transporter assays. | Active efflux from enterocytes back into the gut lumen can significantly reduce net absorption. |
Issue 2: High Variability in Bioavailability Between Subjects
| Possible Cause | Troubleshooting Step | Rationale |
| Food Effects | Standardize feeding protocols for animal studies (e.g., fasted vs. fed state). Cimetidine's absorption is known to be affected by food.[1] | Food can alter gastric pH, gastric emptying time, and bile secretion, all of which can impact drug dissolution and absorption. |
| Formulation Instability | Assess the physical and chemical stability of your formulation under storage conditions and in simulated gastric/intestinal fluids. | The formulation may be degrading or changing its physical state (e.g., crystallization of an amorphous form) prior to or during absorption. |
| Genetic Polymorphisms in Transporters/Enzymes | If working with human subjects, consider genotyping for relevant metabolic enzymes (e.g., CYPs) and transporters. | Inter-individual differences in protein expression can lead to significant variability in drug disposition. |
III. Data Presentation: Comparative Bioavailability of Cimetidine Formulations
The following table summarizes hypothetical pharmacokinetic data from a preclinical study in rats, comparing different oral formulations of Cimetidine (50 mg/kg dose) to an intravenous (IV) solution (10 mg/kg dose).
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Absolute Bioavailability (%) |
| IV Solution | 2,150 ± 180 | 0.1 | 4,300 ± 350 | 100 |
| Aqueous Suspension | 850 ± 110 | 1.5 | 5,450 ± 620 | 25.3 |
| Micronized Suspension | 1,230 ± 150 | 1.0 | 8,170 ± 710 | 38.0 |
| Lipid Nanoemulsion | 1,850 ± 210 | 0.75 | 14,200 ± 1,150 | 66.0 |
| Amorphous Solid Dispersion | 1,600 ± 190 | 1.0 | 12,900 ± 980 | 60.0 |
Data are presented as mean ± standard deviation (n=6).
IV. Experimental Protocols
Protocol 1: Preparation of a Cimetidine-Loaded Lipid Nanoemulsion
-
Oil Phase Preparation: Dissolve 100 mg of Cimetidine in 2 g of a suitable oil (e.g., Capryol 90) with gentle heating (40°C) and stirring. Add 1.5 g of a primary surfactant (e.g., Kolliphor RH 40) and 0.5 g of a co-surfactant (e.g., Transcutol HP) to the oil phase. Mix until a homogenous, clear solution is formed.
-
Aqueous Phase Preparation: Prepare a phosphate (B84403) buffer solution (pH 6.8).
-
Emulsification: Add the oil phase dropwise to 20 g of the aqueous phase under high-shear homogenization at 10,000 rpm for 15 minutes.
-
Nanoemulsion Formation: Subject the resulting coarse emulsion to high-pressure homogenization for 5-10 cycles at 15,000 psi to reduce the droplet size.
-
Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and drug content. The target is a particle size below 200 nm with a PDI < 0.3.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (250-300 g) for at least one week with free access to food and water.
-
Catheterization (Optional but Recommended): For serial blood sampling, surgically implant a catheter in the jugular vein one day prior to the study.
-
Dosing: Fast the animals overnight (with free access to water). Administer the Cimetidine formulations via oral gavage. For the IV group, administer the drug solution via the tail vein.
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein catheter or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[8]
-
Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Cimetidine in the plasma samples using a validated LC-MS/MS method.[8]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software. Calculate absolute bioavailability using the formula: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
V. Visualizations: Workflows and Pathways
Caption: Troubleshooting workflow for poor in vivo bioavailability.
Caption: Experimental workflow for formulation and in vivo testing.
Caption: Cimetidine's mechanism of action via the H2 receptor pathway.
References
- 1. Pharmacokinetics and bioavailability of cimetidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability and pharmacokinetics of cimetidine | Semantic Scholar [semanticscholar.org]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. fda.gov [fda.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
troubleshooting Cimitin instability in aqueous solutions
Cimitin Technical Support Center
Welcome to the this compound Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in aqueous solutions.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: Precipitation or Cloudiness in this compound Solutions
Q1: My this compound solution becomes cloudy or shows precipitation after preparation. What is the cause and how can I fix it?
A1: This is a common issue that can arise from several factors, primarily related to solubility limits and buffer composition.
-
Cause 1: Exceeding Solubility Limit: this compound has a defined solubility in aqueous solutions which is highly dependent on the pH and temperature.
-
Solution 1: Prepare stock solutions in an appropriate organic solvent like DMSO and then dilute them into your aqueous buffer. Ensure the final concentration of the organic solvent is low and does not affect your experimental system.
-
Cause 2: Incorrect pH: The solubility of this compound is significantly influenced by the pH of the solution.
-
Solution 2: Adjust the pH of your buffer. This compound is more soluble at a slightly acidic pH. We recommend a pH range of 6.0-6.5 for optimal solubility.
-
Cause 3: Incompatible Buffer Components: Certain salts or buffer components can interact with this compound, leading to precipitation.
-
Solution 3: Avoid using phosphate-based buffers if you observe precipitation. Consider using buffers like MES or HEPES.
Q2: I observed precipitation after storing my this compound solution at 4°C. What should I do?
A2: This is likely due to the decreased solubility of this compound at lower temperatures.
-
Solution: Before use, allow the solution to warm to room temperature and vortex gently to redissolve any precipitate. If the precipitate does not dissolve, it may be necessary to prepare a fresh solution. For short-term storage, consider keeping the solution at room temperature if this compound is stable under those conditions.
Frequently Asked Questions (FAQs)
Q3: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A3: For a high-concentration stock solution, we recommend using dimethyl sulfoxide (B87167) (DMSO). This compound is highly soluble in DMSO, allowing for the preparation of stock solutions up to 100 mM.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored properly, the stock solution is stable for up to 6 months.
Q5: Is this compound sensitive to light?
A5: Yes, this compound is moderately sensitive to light. Prolonged exposure to light can lead to degradation. We recommend storing solutions in amber vials or tubes wrapped in aluminum foil and minimizing light exposure during experiments.
Q6: What is the stability of this compound in aqueous solution at different pH values?
A6: The stability of this compound in aqueous solutions is pH-dependent. At neutral to alkaline pH, this compound is susceptible to hydrolysis. For experimental use, it is recommended to prepare fresh dilutions in a slightly acidic buffer (pH 6.0-6.5) and use them within 24 hours.
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water (pH 7.0) | 0.1 |
| PBS (pH 7.4) | 0.08 |
| MES Buffer (pH 6.0) | 1.2 |
| DMSO | >100 |
| Ethanol | 15 |
Table 2: Stability of this compound in Aqueous Buffer (pH 6.5) at Different Temperatures
| Temperature | % Remaining after 24 hours | % Remaining after 48 hours |
| 4°C | 98% | 95% |
| Room Temperature (25°C) | 92% | 85% |
| 37°C | 75% | 60% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer
-
Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare your desired aqueous buffer (e.g., MES buffer, pH 6.0).
-
Perform a serial dilution of the stock solution into the aqueous buffer to reach the final concentration of 10 µM.
-
Example: Add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.
-
-
Vortex the working solution gently before use.
-
Use the freshly prepared working solution within 24 hours.
Diagrams
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound solution preparation workflow.
Caption: Hypothetical this compound signaling pathway.
optimizing Cimitin dosage for anti-inflammatory effects
Cimitin Technical Support Center
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with this compound, a novel selective JAK1/JAK2 inhibitor, to optimize its anti-inflammatory effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2). By binding to the ATP-binding site of these kinases, this compound prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This blockade of the JAK-STAT signaling pathway downstream of cytokine receptors leads to a reduction in the transcription of pro-inflammatory genes.
Caption: this compound's mechanism of action via JAK-STAT pathway inhibition.
Q2: What is the recommended starting concentration for in vitro cell-based assays?
A2: For initial screening, we recommend a dose-response curve starting from 1 nM up to 10 µM. The IC50 of this compound can vary depending on the cell type and the specific cytokine used for stimulation. Below is a table of IC50 values determined in common cell lines stimulated with IL-6.
Table 1: this compound IC50 Values in Various Cell Lines
| Cell Line | Stimulant (Concentration) | Endpoint Measured | IC50 (nM) |
|---|---|---|---|
| U937 | IL-6 (10 ng/mL) | p-STAT3 Levels | 8.5 |
| THP-1 | IL-6 (10 ng/mL) | p-STAT3 Levels | 12.2 |
| Primary Human Macrophages | IL-6 (10 ng/mL) | p-STAT3 Levels | 15.7 |
| Murine Splenocytes | IL-6 (20 ng/mL) | p-STAT3 Levels | 25.4 |
Q3: How should this compound be prepared and stored?
A3: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend preparing a 10 mM stock solution in DMSO. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. For in vivo studies, this compound can be formulated in a vehicle of 0.5% (w/v) methylcellulose (B11928114) in sterile water.
Troubleshooting Guides
Problem 1: High variability in p-STAT inhibition results between experiments.
This issue often stems from inconsistencies in the experimental workflow. Follow this troubleshooting guide to identify the potential source of variability.
Caption: Troubleshooting workflow for inconsistent p-STAT inhibition.
Problem 2: Unexpected cytotoxicity observed at higher concentrations of this compound.
A2: While this compound exhibits high selectivity for JAK1/2, off-target effects or cell-type-specific sensitivity can lead to cytotoxicity at concentrations >10 µM.
Recommendations:
-
Confirm with a Viability Assay: Run a parallel cell viability assay (e.g., MTT, CellTiter-Glo®) alongside your functional assay to determine the cytotoxic concentration (CC50).
-
Reduce Serum Concentration: High serum levels can sometimes interfere with drug activity or mask toxicity. Try reducing the serum concentration in your culture medium during the drug treatment period.
-
Evaluate Off-Target Effects: If cytotoxicity persists at concentrations close to the effective dose, consider profiling this compound against a broader kinase panel to identify potential off-target kinases that might be mediating the toxic effects.
Table 2: this compound Cytotoxicity and Therapeutic Index
| Cell Line | IC50 (p-STAT3 Inhibition, nM) | CC50 (Cell Viability, µM) | Therapeutic Index (CC50/IC50) |
|---|---|---|---|
| U937 | 8.5 | > 20 | > 2350 |
| THP-1 | 12.2 | 18.5 | ~ 1516 |
| Primary Human Macrophages | 15.7 | > 20 | > 1270 |
Experimental Protocols
Protocol 1: In Vitro Determination of this compound IC50 via Western Blot
This protocol details the steps to measure the inhibition of IL-6-induced STAT3 phosphorylation in U937 cells.
Caption: Experimental workflow for determining this compound's IC50 value.
Methodology:
-
Cell Culture: U937 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Serum Starvation: Cells are washed and resuspended in serum-free RPMI for 4 hours prior to the experiment to reduce basal signaling.
-
Drug Treatment: Cells are pre-incubated with vehicle (0.1% DMSO) or varying concentrations of this compound for 1 hour at 37°C.
-
Stimulation: IL-6 is added to a final concentration of 10 ng/mL, and cells are incubated for an additional 20 minutes at 37°C.
-
Lysis and Protein Quantification: Cells are immediately placed on ice, washed with cold PBS, and lysed with RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH).
-
Data Analysis: Band intensities are quantified using densitometry software. The ratio of p-STAT3 to total STAT3 is calculated and normalized to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic curve using graphing software.
Cimetidine Purity Assessment and Quality Control: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cimetidine (B194882). The information is designed to address common issues encountered during purity assessment and quality control experiments.
Troubleshooting Guide
This section addresses specific problems that may arise during the analysis of cimetidine, offering potential causes and solutions in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC) Issues
Q1: Why am I observing peak tailing in my HPLC chromatogram for cimetidine?
A1: Peak tailing for a basic compound like cimetidine is often due to secondary interactions with the stationary phase.[1] The primary cause is typically the interaction of the amine groups in cimetidine with acidic residual silanol (B1196071) groups on the surface of silica-based HPLC columns, especially when the mobile phase pH is above 3.0.[1]
Troubleshooting Steps for Peak Tailing:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Adjust the mobile phase pH to be more acidic (e.g., around 3.5). Consider adding a competitive base like triethylamine (B128534) (e.g., 1%) to the mobile phase to mask the silanol groups. Utilize an end-capped or polar-embedded HPLC column.[1] |
| Column Overload | Reduce the sample concentration or the injection volume. If the peak shape improves, the issue was likely column overload.[1] |
| Column Degradation | Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.[1] |
| Improper Mobile Phase | Ensure the mobile phase is buffered, especially if the pH is close to cimetidine's pKa, to maintain consistent ionization.[1] |
| Extra-column Effects | Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume.[1] |
Q2: My cimetidine sample is showing unexpected peaks. What could be the cause?
A2: Unexpected peaks can be due to impurities in the sample, degradation of the cimetidine, or contaminants in the HPLC system. Cimetidine can degrade through oxidative processes, dealkylation, and deamination. Several impurities have been identified in cimetidine, including 2,5-bis[(N'-cyano-N"-methyl)guanidinoethylthiomethyl]-4-methylimidazole and 1,8-bis[(N'-cyano-N"-methyl)guanidino]-3,6-dithiaoctane.[2]
Workflow for Investigating Unexpected Peaks:
Caption: A flowchart for diagnosing the source of unexpected peaks in an HPLC analysis of cimetidine.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding cimetidine purity and quality control.
Q1: What are the common methods for assessing the purity of cimetidine?
A1: The most common and standard method for determining the purity of cimetidine in pharmaceutical substances and tablets is High-Performance Liquid Chromatography (HPLC).[3] Other analytical techniques that have been used include:
-
Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS) for sensitive and selective quantification.[4]
-
Thin-Layer Chromatography (TLC): Used for qualitative screening and identification.[3]
-
Titrimetric Methods: Simple and inexpensive methods for the estimation of cimetidine in bulk and formulations.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structure elucidation of impurities.[6]
Q2: What are some known impurities of cimetidine?
A2: Several impurities have been identified in cimetidine preparations. Some of these include:
-
2,5-bis[(N'-cyano-N"-methyl)guanidinoethylthiomethyl]-4-methylimidazole[6][2]
-
1,8-bis[(N'-cyano-N"-methyl)guanidino]-3,6-dithiaoctane[6][2]
-
1,3-Dimethyl-2-cyanoguanidine (Cimetidine Impurity G)
Q3: What are the degradation pathways of cimetidine?
A3: Cimetidine can degrade through several pathways, particularly under oxidative stress and exposure to light. The main degradation pathways include oxidation of the thioether group, addition of hydroxyl radicals, and oxidative cleavage.[7] Photooxidation mediated by singlet oxygen is a likely degradation pathway in natural waters.[8] Cimetidine is relatively resistant to direct photolysis.[8]
Q4: Is there a known signaling pathway affected by cimetidine that could be relevant to its quality control?
A4: While not directly a quality control issue, it is noteworthy that cimetidine has been shown to activate the PI3K/Akt signaling pathway. This activation can lead to the ubiquitination and degradation of the tumoral forkhead box protein 3 (FOXP3), which has implications for its anti-tumor effects in gastric cancer.[9][10] Understanding this biological activity can be important for researchers working on the pharmacological effects of cimetidine.
PI3K/Akt Signaling Pathway Activated by Cimetidine:
Caption: A diagram illustrating the signaling pathway through which cimetidine promotes the degradation of tumoral FOXP3.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Cimetidine Purity
This is a general starting point for an HPLC method for cimetidine analysis. Method development and validation are crucial for specific applications.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A C18 reverse-phase column is commonly used.[4]
2. Mobile Phase Preparation:
-
A typical mobile phase consists of a mixture of methanol, phosphoric acid, and water.[3] An ion-pairing agent like 1-hexanesulfonate may also be included.[3]
-
The pH of the mobile phase should be controlled, often in the acidic range (e.g., pH 3.5), to ensure consistent ionization of cimetidine and minimize peak tailing.[1]
-
All solvents should be HPLC grade and degassed before use.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of cimetidine reference standard in a suitable solvent, such as absolute ethanol (B145695) or the mobile phase.[3]
-
Sample Solution: For tablets, grind a tablet into a fine powder, accurately weigh a portion, and dissolve it in the chosen solvent.[3] For other matrices, appropriate extraction procedures may be necessary.
4. Chromatographic Conditions:
| Parameter | Typical Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Methanol:Water:Phosphoric Acid (adjust ratios for optimal separation) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detection Wavelength | 220 nm[3] |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
5. Data Analysis:
-
The purity of cimetidine is determined by comparing the peak area of the main cimetidine peak to the total area of all peaks in the chromatogram.
-
Impurities can be quantified by comparing their peak areas to that of a cimetidine reference standard of a known concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromsoc.jp [chromsoc.jp]
- 4. Quantitative analysis of cimetidine in human plasma using LC/APCI/SRM/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photochemical fate of pharmaceuticals in the environment: cimetidine and ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cimetidine promotes STUB1-mediated degradation of tumoral FOXP3 by activating PI3K-Akt pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of Cimetidine
Introduction: This technical support guide addresses common challenges encountered during the large-scale synthesis of Cimetidine (B194882) (commonly misspelled as Cimitin), a histamine (B1213489) H2 receptor antagonist. The information is tailored for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the principal synthetic routes for Cimetidine? A1: Cimetidine synthesis typically involves a multi-step process that begins with constructing the core imidazole (B134444) ring, followed by the attachment of the thioether and cyanoguanidine side chains.[1] A common method involves reacting 4-halomethyl-5-methyl-1H-imidazole with N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine.[2] Another established route starts from 2-methyl-3-hydroxymethyl-1H-imidazole, followed by sequential additions of 2-mercaptoethylamine, dimethylcyanodithioimidocarbonate, and methylamine.[3]
Q2: What were the major challenges in the initial large-scale synthesis of Cimetidine? A2: Early manufacturing processes faced significant challenges, particularly regarding cost and safety.[4] One of the initial routes involved the use of lithium aluminum hydride (LAH) for the reduction of an imidazole ester intermediate.[4][5] This process was difficult and expensive to operate on a large scale and was hampered by potential shortages of LAH.[4] These initial complexities drove the development of more efficient, economical, and environmentally friendly synthetic methods.[1]
Q3: Why is impurity profiling critical in Cimetidine manufacturing? A3: Impurity profiling is paramount to ensure the safety and efficacy of the final pharmaceutical product.[1] Regulatory agencies have stringent requirements for identifying and controlling impurities. In the case of Cimetidine, concerns have been raised about the presence of nitrosamine (B1359907) impurities, such as N-nitrosodimethylamine (NDMA), which are classified as probable human carcinogens.[6][7] Rigorous analytical testing, such as High-Performance Liquid Chromatography (HPLC), is essential at multiple stages to identify, quantify, and control these and other process-related impurities.[1][8]
Q4: What is N-Nitrosocimetidine and why is it a significant concern? A4: N-Nitrosocimetidine is a derivative of Cimetidine that can be formed by the reaction of Cimetidine with nitrous acid under acidic conditions.[3] The concern arises because nitrosamines as a class are considered potential carcinogens.[6] While the in-vivo formation of N-nitrosocimetidine has not been conclusively demonstrated in humans, the potential for its presence as an impurity in the drug substance due to manufacturing or storage conditions has led to regulatory scrutiny.[3][7]
Troubleshooting Guide for Large-Scale Synthesis
Problem 1: Low yield during the final coupling reaction.
-
Possible Cause: Suboptimal pH of the reaction medium.
-
Troubleshooting/Solution: The reaction of 4-halomethyl-5-methyl-1H-imidazole with the cyanoguanidine side chain is pH-sensitive. The process is most efficient in an aqueous or water-containing medium with a pH maintained between 8.0 and 9.5.[2] This pH range facilitates the direct crystallization of pure Cimetidine from the reaction mixture, improving both yield and purity.[2] It is crucial to implement robust pH monitoring and control during the scale-up process.
Problem 2: Presence of unknown impurities detected by HPLC.
-
Possible Cause: Side reactions or degradation of intermediates.
-
Troubleshooting/Solution:
-
Isolate and Characterize: Isolate the unknown impurities from crude Cimetidine using techniques like preparative HPLC.[8] Characterize their structures using spectroscopic methods such as NMR (1H and 13C) and mass spectrometry.[8]
-
Identify the Source: Once the impurity structure is known, trace its origin within the synthetic process. For example, impurities such as 2,5-bis[(N'-cyano-N''-methyl)guanidinoethylthiomethyl]-4-methylimidazole have been identified, suggesting potential side reactions involving the imidazole ring.[8]
-
Optimize Conditions: Adjust reaction conditions (e.g., temperature, stoichiometry, solvent) to minimize the formation of the identified side product. Modern synthetic strategies focus on maximizing yield while minimizing by-products.[1]
-
Problem 3: Inefficient and hazardous reduction step.
-
Possible Cause: Use of problematic reducing agents like lithium aluminum hydride (LAH) at a large scale.
-
Troubleshooting/Solution: The initial LAH-based reduction was a bottleneck in early production.[4] Process research efforts led to the development of alternative, safer, and more cost-effective routes.[4] For large-scale manufacturing, it is essential to replace hazardous reagents with safer alternatives. For instance, new manufacturing methods employing a hydroxymethylation reaction were developed to acquire the key alcohol intermediate, bypassing the need for LAH reduction entirely.[4]
Data Presentation
Table 1: Physicochemical Properties of Cimetidine
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₆N₆S | [9] |
| Molecular Weight | 252.34 g/mol | [9] |
| Melting Point | 141-143 °C | [2] |
| Boiling Point | 488 °C at 760 mmHg | [2] |
| pKa (Strongest Basic) | 6.91 | [2] |
| Solubility | Sparingly soluble in water; very soluble in methanol (B129727). | [2] |
| Appearance | White crystalline solid. | [1] |
Table 2: Common Impurities in Cimetidine Synthesis
| Impurity Name | CAS Number | Molecular Formula | Reference |
| Cimetidine Sulfoxide | 54237-72-8 | C₁₀H₁₆N₆OS | [] |
| Cimetidine EP Impurity C | 52568-80-6 | C₁₀H₁₅N₅S | [] |
| Cimetidine EP Impurity F | 55272-86-1 | C₁₁H₁₈N₆S | [] |
| 1,8-bis[(N'-cyano-N''-methyl)guanidino]-3,6-dithiaoctane | Not Available | C₁₂H₂₂N₁₂S₂ | [8] |
| 2,5-bis[(N'-cyano-N''-methyl)guanidinoethylthiomethyl]-4-methylimidazole | Not Available | C₁₇H₂₆N₁₄S₂ | [8] |
Experimental Protocols
1. Representative Methodology for Cimetidine Synthesis
This protocol is a generalized representation based on common synthetic strategies.[3][11]
-
Step 1: Synthesis of 4-Hydroxymethyl-5-methylimidazole. This key intermediate can be prepared by reducing a 4-carbethoxy-5-methylimidazole precursor. Early methods used reducing agents like sodium in liquid ammonia (B1221849) or lithium aluminum hydride.[5][11]
-
Step 2: Formation of the Thioether Linkage. The resulting alcohol intermediate (4-hydroxymethyl-5-methylimidazole) is reacted with 2-mercaptoethylamine hydrochloride. This step involves a condensation reaction, typically with the removal of water, to form 4-(2-aminoethyl)thiomethyl-5-methylimidazole.[5][11]
-
Step 3: Addition of the Cyanoguanidine Moiety. The product from Step 2 is then reacted with a cyanoguanidine derivative, such as dimethyl N-cyanoimidodithiocarbonate, followed by reaction with methylamine.[3] This sequence builds the final N-cyano-N'-methyl-N''-substituted guanidine (B92328) structure.
-
Step 4: Purification. The final product, Cimetidine, is purified. One common industrial method involves direct crystallization from the reaction mixture under controlled pH conditions (8.0-9.5) to yield pure Cimetidine.[2]
2. General Protocol for HPLC Impurity Profiling
This protocol outlines a general approach for the analysis of Cimetidine and its impurities, based on methods cited in the literature.[1][8]
-
Objective: To separate, identify, and quantify Cimetidine and its related impurities in the bulk drug substance.
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC).
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: An ion-pair reversed-phase system may be employed for better separation of polar compounds. This could consist of an aqueous buffer (e.g., phosphate (B84403) buffer) with an ion-pairing agent and an organic modifier like methanol or acetonitrile.
-
Detection: UV detector set at an appropriate wavelength to detect the imidazole chromophore. A diode-array detector can be used to obtain UV spectra for peak identification.
-
Procedure:
-
Prepare standard solutions of Cimetidine and any available impurity reference standards.
-
Prepare the sample solution of the Cimetidine batch to be tested at a known concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify impurities in the sample chromatogram by comparing their retention times with those of the reference standards.
-
Quantify the impurities based on their peak areas relative to the Cimetidine peak area or using the external standard method. Impurities are often reported as a percentage relative to the active pharmaceutical ingredient (API).
-
Mandatory Visualizations
Caption: Cimetidine competitively blocks the H2 receptor, inhibiting acid production.
Caption: Generalized workflow for the large-scale manufacturing of Cimetidine API.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. smart.dhgate.com [smart.dhgate.com]
- 7. dailyasianage.com [dailyasianage.com]
- 8. Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 11. CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
preventing Cimitin degradation during sample preparation
Technical Support Center: Cimetidine (B194882) Sample Integrity
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Cimetidine during sample preparation. Below you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Troubleshooting Guides
Encountering variability in your Cimetidine quantification? This guide will help you troubleshoot common issues related to sample degradation.
Issue 1: Low Analyte Recovery or High Variability in Results
| Potential Cause | Recommended Action | Supporting Evidence/Rationale |
| Photodegradation | Minimize exposure of samples to light, especially during extraction and processing steps. Use amber vials or cover tubes with aluminum foil. | Cimetidine in aqueous solutions can be degraded by photooxidation through reaction with singlet oxygen and hydroxyl radicals, which are formed in sunlit natural waters.[1][2][3] |
| Oxidative Degradation | Work quickly and keep samples on ice. Consider adding antioxidants to your standards and quality controls if extensive exposure to air is unavoidable. | Degradation products of Cimetidine are often formed by oxidation of the thioether group and the addition of hydroxyl radicals.[4][5] |
| pH Instability | Maintain a consistent pH for your solutions. The rate of Cimetidine's reaction with singlet oxygen is pH-dependent, increasing in alkaline solutions.[2][3] | The rate of degradation can be influenced by the pH of the medium.[2][3] |
| Improper Storage | For short-term storage, keep aqueous solutions refrigerated. For long-term storage, freezing is a viable option. Cimetidine admixtures have been shown to be stable for up to 30 days when frozen.[6] | Cimetidine hydrochloride is stable for at least one week at room temperature when mixed with common intravenous fluids.[7] Oral liquid formulations may be less stable at elevated temperatures.[8] |
| Repeated Freeze-Thaw Cycles | Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles. | While stable when frozen, repeated cycling can introduce variability. A study on Cimetidine in human plasma indicated stability through freeze-thaw cycles, but minimizing them is a best practice.[9] |
Issue 2: Appearance of Unexpected Peaks in Chromatograms
| Potential Cause | Recommended Action | Supporting Evidence/Rationale |
| Metabolic Degradation | If working with biological matrices (e.g., liver microsomes), ensure that enzymatic activity is quenched immediately after the experiment by adding a suitable solvent like acetonitrile (B52724) or by protein precipitation. | Cimetidine is metabolized in the liver to sulfoxide (B87167) and 5-hydroxymethyl derivatives.[10][11] |
| Chemical Degradation | Review the sample preparation workflow for exposure to reactive chemicals or conditions that could lead to degradation products such as the sulfoxide. | The primary metabolite of Cimetidine is the sulfoxide, which accounts for a significant portion of the excreted material.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for Cimetidine?
A1: Cimetidine primarily degrades through two main pathways:
-
Metabolism: In biological systems, it is metabolized in the liver, primarily to Cimetidine sulfoxide and hydroxycimetidine.[11]
-
Photodegradation: In aqueous environments exposed to light, it can be degraded by reaction with photochemically produced singlet oxygen and hydroxyl radicals.[1][2] However, it is resistant to direct photolysis.[1][2]
Q2: What are the optimal storage conditions for Cimetidine samples?
A2: The optimal storage conditions depend on the sample type and duration of storage:
-
Solid Compound: The dry, solid form of Cimetidine is stable for up to five years when stored in a closed container at room temperature.[12]
-
Aqueous Solutions: For short-term storage (up to one week), refrigeration at 2-8°C is recommended. Cimetidine hydrochloride solutions in various intravenous fluids are stable for at least a week at room temperature.[7][13][14]
-
Biological Samples (e.g., Plasma): For long-term stability, samples should be stored frozen at -20°C or below.[9] Cimetidine admixtures have been shown to be stable for at least 30 days when frozen and for at least eight days after thawing under refrigeration.[6]
Q3: How can I minimize Cimetidine degradation during sample extraction from plasma?
A3: To minimize degradation during plasma sample extraction, follow these steps:
-
Protein Precipitation: Promptly after sample collection, precipitate proteins using a cold solvent like acetonitrile.[15][16] This not only separates proteins but also helps to quench enzymatic activity.
-
Light Protection: Perform extraction steps under low light conditions or using amber-colored labware.[1][2]
-
Temperature Control: Keep samples on ice throughout the extraction process to reduce the rate of any potential chemical degradation.
Q4: Is Cimetidine sensitive to pH changes during sample preparation?
A4: Yes, the stability of Cimetidine can be influenced by pH. The rate of its reaction with singlet oxygen, a key factor in photodegradation, is significantly higher in alkaline solutions compared to acidic or neutral conditions.[2][3] Therefore, maintaining a consistent and appropriate pH throughout your sample preparation is crucial.
Experimental Protocols
Protocol 1: Cimetidine Extraction from Human Plasma using Protein Precipitation
This protocol is a representative method for preparing plasma samples for analysis by HPLC or LC-MS/MS.
Materials:
-
Human plasma samples
-
Acetonitrile (HPLC grade), chilled
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquot 200 µL of plasma sample into a microcentrifuge tube.
-
Add 600 µL of chilled acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean tube for analysis.
Visualizations
Caption: Workflow for Cimetidine sample preparation from plasma.
Caption: Troubleshooting decision tree for Cimetidine analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photochemical fate of pharmaceuticals in the environment: cimetidine and ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. Stability and sterility of cimetidine admixtures frozen in minibags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cimetidine hydrochloride compatibility. I: Chemical aspects and room temperature stability in intravenous infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. Cimetidine | C10H16N6S | CID 2756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cimetidine - Wikipedia [en.wikipedia.org]
- 12. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
refining Cimitin delivery methods for targeted therapy
Technical Support Center: Cimitin Delivery Methods
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with this compound, a novel kinase inhibitor targeting the CK-1 pathway. The focus is on refining lipid nanoparticle (LNP) delivery methods for targeted, therapeutic applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for in vitro studies?
A1: For initial cell viability assays, we recommend a starting concentration range of 10 nM to 1 µM. The optimal concentration will depend on the cell line and the specific experimental conditions. It is advisable to perform a dose-response curve to determine the IC50 for your cell line of interest.
Q2: How can I improve the encapsulation efficiency of this compound in my lipid nanoparticle (LNP) formulation?
A2: Low encapsulation efficiency is a common issue. Several factors can influence this metric. We recommend optimizing the lipid composition, the drug-to-lipid ratio, and the formulation process parameters such as mixing speed and temperature. See the troubleshooting guide below for more specific recommendations.
Q3: What is the primary mechanism of action for this compound?
A3: this compound is a potent and selective inhibitor of the CK-1 (Casein Kinase 1) signaling pathway. By blocking the phosphorylation of key downstream substrates, this compound disrupts cell cycle progression and induces apoptosis in cancer cells where the CK-1 pathway is overactive.
.dot
Caption: this compound inhibits the CK-1 signaling pathway to block cell proliferation.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is designed for high selectivity towards CK-1, some minor off-target activity has been observed at concentrations significantly above the therapeutic window (>10 µM). We recommend performing a kinase panel screening if off-target effects are a concern in your specific model system.
Troubleshooting Guide: this compound LNP Formulation
This guide addresses common issues encountered during the formulation and characterization of this compound-loaded lipid nanoparticles.
| Issue | Potential Cause | Recommended Solution |
| Low Encapsulation Efficiency (<70%) | 1. Suboptimal drug-to-lipid ratio.2. Poor solubility of this compound in the organic phase.3. Inefficient mixing during formulation. | 1. Test a range of drug-to-lipid molar ratios (e.g., 0.01 to 0.05).2. Co-dissolve this compound with a solubilizing agent in the organic phase.3. Increase the total flow rate or use a microfluidic mixing device. |
| Large Particle Size (>150 nm) | 1. Aggregation of nanoparticles.2. Incorrect lipid composition.3. Slow mixing speed. | 1. Ensure proper PEGylation of the LNP surface.2. Increase the molar ratio of helper lipids.3. Optimize the mixing parameters to ensure rapid nanoparticle formation. |
| High Polydispersity Index (PDI > 0.2) | 1. Inconsistent mixing.2. Inappropriate buffer conditions. | 1. Use a controlled mixing system like a microfluidic device.2. Ensure the formulation buffer pH is stable and optimized. |
| Poor In Vitro Efficacy | 1. Inefficient release of this compound from LNPs.2. LNP instability in culture media.3. Low cellular uptake. | 1. Incorporate fusogenic lipids to enhance endosomal escape.2. Evaluate LNP stability in media over time.3. Add targeting ligands to the LNP surface to improve uptake. |
Experimental Protocols
Protocol 1: this compound-Loaded Lipid Nanoparticle Formulation via Microfluidic Mixing
This protocol describes the formulation of this compound-loaded LNPs using a standard microfluidic mixing system.
Materials:
-
This compound stock solution (10 mg/mL in DMSO)
-
Lipid mixture (e.g., DSPC, Cholesterol, PEG-lipid, Cationic lipid) in ethanol (B145695)
-
Aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device and pump system
-
Dialysis cassettes (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Methodology:
-
Preparation of Solutions:
-
Dissolve the lipid mixture in ethanol to a final concentration of 25 mM.
-
Add the this compound stock solution to the lipid-ethanol mixture to achieve the desired drug-to-lipid ratio.
-
Prepare the aqueous buffer and filter it through a 0.22 µm filter.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-Cimitin-ethanol solution into one syringe and the aqueous buffer into another.
-
Set the pump to the desired total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous:organic).
-
Initiate mixing and collect the resulting nanoparticle suspension.
-
-
Purification and Buffer Exchange:
-
Transfer the collected LNP suspension to a pre-soaked dialysis cassette.
-
Perform dialysis against PBS (pH 7.4) for at least 18 hours, with at least two changes of buffer, to remove ethanol and non-encapsulated this compound.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Quantify the encapsulated this compound concentration using a validated analytical method (e.g., HPLC) after lysing the LNPs.
-
.dot
Caption: Workflow for this compound-loaded lipid nanoparticle formulation.
Protocol 2: In Vitro Cell Viability Assay
This protocol details how to assess the cytotoxic effects of this compound-LNP formulations on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound-LNP formulation
-
Control LNP (without this compound)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the this compound-LNP formulation and control LNPs in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted formulations to the respective wells.
-
Include wells with untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®).
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells to calculate the percentage of cell viability.
-
Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
.dot
Caption: Decision tree for troubleshooting poor in vitro efficacy of this compound LNPs.
Technical Support Center: Addressing Off-Target Effects of Cimetidine in Cellular Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and mitigating the off-target effects of Cimetidine (B194882) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is Cimetidine and what is its primary on-target mechanism of action?
Cimetidine is a histamine (B1213489) H2 receptor antagonist. Its primary mechanism of action is to competitively block the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells. This action inhibits gastric acid secretion.
Q2: I am observing unexpected cellular phenotypes in my experiments with Cimetidine that don't seem related to H2 receptor antagonism. Could these be off-target effects?
Yes, it is highly likely. Cimetidine is known to have several well-documented off-target effects that are independent of its action on the histamine H2 receptor. These can lead to a variety of cellular responses and may confound experimental results if not properly controlled for.
Q3: What are the major known off-target effects of Cimetidine that I should be aware of in my cellular assays?
The primary off-target effects of Cimetidine include:
-
Inhibition of Cytochrome P450 (CYP) enzymes: Cimetidine can inhibit several CYP isoenzymes, which may alter the metabolism of other compounds in your assay system.
-
Anti-androgenic activity: It can act as an antagonist at the androgen receptor.
-
Immunomodulation: Cimetidine can influence immune cell responses.
-
Inhibition of cancer cell adhesion: It can block the expression of E-selectin on endothelial cells.
-
Induction of apoptosis: Cimetidine can induce programmed cell death in certain cancer cell lines.
-
Inhibition of Epidermal Growth Factor (EGF) signaling: It can interfere with EGF-induced cell proliferation and migration.
Q4: How can I be sure that the phenotype I'm observing is a true on-target effect of H2 receptor blockade and not an off-target effect?
To confirm that your observed phenotype is due to H2 receptor antagonism, you can perform the following validation experiments:
-
Use a structurally different H2 receptor antagonist: Employ another H2 blocker, such as Ranitidine or Famotidine, that does not share the same off-target profile as Cimetidine. If the phenotype is reproduced, it is more likely to be an on-target effect.
-
Genetic knockdown or knockout of the H2 receptor: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the H2 receptor in your cell model. The phenotype should be abrogated in the absence of the target.
-
Rescue experiments: After confirming the phenotype with Cimetidine, attempt to rescue it by adding histamine to outcompete Cimetidine at the H2 receptor.
Troubleshooting Guide for Unexpected Results
| Observed Problem | Potential Off-Target Cause | Recommended Troubleshooting Steps |
| Altered metabolism or unexpected toxicity of a co-administered compound. | Inhibition of Cytochrome P450 (CYP) enzymes. | 1. Check if your co-administered compound is a known substrate for CYP1A2, CYP2C9, CYP2D6, or CYP3A4. 2. If possible, switch to an H2 receptor antagonist with a cleaner CYP inhibition profile, such as Famotidine. 3. Perform a CYP inhibition assay to quantify the effect of Cimetidine on the specific CYP isoform in your experimental system. |
| Unexpected effects in androgen-sensitive cell lines (e.g., prostate cancer cells). | Anti-androgenic activity. | 1. Perform a competitive binding assay to determine if Cimetidine is displacing androgens from the androgen receptor in your cells. 2. Use a pure androgen receptor antagonist as a positive control and compare the phenotype to that induced by Cimetidine. 3. Consider using a different H2 blocker if the anti-androgenic effect is confounding your results. |
| Changes in cancer cell adhesion or migration. | Inhibition of E-selectin expression. | 1. Measure the expression of E-selectin on the surface of your cells (if applicable, e.g., endothelial cells) after Cimetidine treatment using flow cytometry or western blotting. 2. Use an antibody to block E-selectin as a positive control for adhesion inhibition. 3. Note that this effect has been shown to be independent of the H2 receptor, so other H2 blockers may not reproduce it.[1] |
| Increased apoptosis in cancer cell lines. | Induction of apoptosis pathways. | 1. Perform an apoptosis assay (e.g., Annexin V/PI staining, caspase activity assay) to confirm and quantify the level of apoptosis. 2. Investigate the involvement of specific apoptosis pathways (e.g., intrinsic vs. extrinsic) by measuring key protein levels (e.g., Bcl-2 family proteins, caspases). 3. Determine the effective concentration range for apoptosis induction and compare it to the concentration needed for H2 receptor antagonism. |
| Inhibition of cell proliferation or migration in response to EGF. | Inhibition of EGF receptor signaling. | 1. Measure the phosphorylation status of the EGF receptor and its downstream signaling components (e.g., MAP kinases) in the presence and absence of Cimetidine. 2. Test if the addition of a cell-permeable cAMP analog can rescue the inhibitory effect of Cimetidine on EGF-induced proliferation.[2] |
Quantitative Data on Cimetidine's Off-Target Effects
Table 1: In Vitro Inhibition of Human Cytochrome P450 (CYP) Isoforms by Cimetidine
| CYP Isoform | Reported IC50 (µM) | Level of Inhibition | Reference |
| CYP1A2 | ~25 | Moderate | [3] |
| CYP2C9 | ~70 | Moderate | [3] |
| CYP2D6 | 98 | High (~80%) | [3] |
| CYP3A4 | 10-50 | Moderate | [4] |
| CYP2E1 | - | Moderate (~32%) | [3] |
Note: IC50 values can vary depending on the experimental conditions.
Table 2: Anti-Androgenic and Anti-Cancer Effects of Cimetidine in Cellular Assays
| Off-Target Effect | Cell Line | Effective Concentration | Assay | Reference |
| Inhibition of Androgen Receptor Binding | Mouse Kidney Preparations | - (Displacement curve parallel to dihydrotestosterone) | Radioligand Binding Assay | [5] |
| Induction of Apoptosis | Human Gastric Cancer (SGC-7901) | 0.5 - 10 mmol/L (Dose-dependent increase) | Flow Cytometry | [6] |
| Inhibition of Cell Adhesion | Human Gastric Cancer (SGC-7901) | 62.5 - 250 µmol/L (Dose-dependent decrease) | MTT Adhesion Assay | [6] |
| Inhibition of EGF-induced Proliferation | Hepatocellular Carcinoma (Hep3B, HLF, SK-Hep-1, JHH-2) | Not specified | [3H]-thymidine incorporation assay | [2] |
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 (CYP) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Cimetidine for a specific CYP isoform.
Methodology:
-
Enzyme Source: Use human liver microsomes or recombinant human CYP enzymes.
-
Substrate: Select a fluorescent or LC-MS/MS-based probe substrate specific for the CYP isoform of interest (e.g., phenacetin (B1679774) for CYP1A2, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4).
-
Incubation:
-
Prepare a reaction mixture containing the enzyme source, a phosphate (B84403) buffer, and a range of Cimetidine concentrations.
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the reaction by adding the substrate and an NADPH-regenerating system.
-
Incubate for a specific time at 37°C.
-
-
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Metabolite Quantification: Measure the formation of the specific metabolite using a plate reader (for fluorescent probes) or LC-MS/MS.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the Cimetidine concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[3]
Protocol 2: Androgen Receptor Competitive Binding Assay
Objective: To assess the ability of Cimetidine to compete with a natural androgen for binding to the androgen receptor.
Methodology:
-
Receptor Source: Prepare cytosol from a tissue rich in androgen receptors, such as the rat ventral prostate.
-
Radioligand: Use a radiolabeled androgen, such as [3H]-dihydrotestosterone ([3H]-DHT).
-
Incubation:
-
In assay tubes, combine the cytosol preparation, a constant concentration of [3H]-DHT, and varying concentrations of Cimetidine.
-
Include a control with no Cimetidine and a non-specific binding control with a high concentration of unlabeled DHT.
-
-
Separation: After incubation, separate the receptor-bound radioligand from the free radioligand (e.g., using dextran-coated charcoal).
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the Cimetidine concentration to determine its competitive binding affinity.[5][7]
Protocol 3: Cell Adhesion Assay
Objective: To evaluate the effect of Cimetidine on the adhesion of cancer cells to an endothelial cell monolayer.
Methodology:
-
Cell Culture: Culture a monolayer of human umbilical vein endothelial cells (HUVECs) in a multi-well plate.
-
Endothelial Cell Activation: Treat the HUVEC monolayer with an inflammatory cytokine (e.g., TNF-α) to induce the expression of adhesion molecules like E-selectin.
-
Cimetidine Treatment: Co-incubate the activated HUVECs with various concentrations of Cimetidine.
-
Cancer Cell Labeling: Label your cancer cell line of interest (e.g., SGC-7901) with a fluorescent dye (e.g., Calcein-AM).
-
Adhesion Incubation: Add the labeled cancer cells to the HUVEC monolayer and incubate for a defined period to allow for adhesion.
-
Washing: Gently wash the wells to remove non-adherent cancer cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of cell adhesion relative to the untreated control.[8]
Visualizations
Caption: Cimetidine inhibits CYP450 enzymes by binding to the heme iron, preventing the metabolism of other drug substrates.
Caption: Cimetidine competitively inhibits the binding of androgens to the androgen receptor, blocking downstream signaling.
Caption: Cimetidine inhibits EGF-induced signaling by decreasing intracellular cAMP, which is required for EGFR activation.
Caption: A logical workflow for troubleshooting unexpected phenotypes observed with Cimetidine.
References
- 1. Repurposing drugs in oncology (ReDO)—Cimetidine as an anti-cancer agent - ecancer [ecancer.org]
- 2. Cimetidine inhibits epidermal growth factor-induced cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cimetidine, a histamine H2 receptor antagonist, occupies androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effects of cimetidine on the biological behaviors of human gastric cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cimetidine inhibits the adhesion of gastric cancer cells expressing high levels of sialyl Lewis x in human vascular endothelial cells by blocking E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Consistent Cimetidine Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable experimental results with cimetidine (B194882).
Troubleshooting Guides
Issue 1: Variability in In Vitro Efficacy and Cytotoxicity
Question: We are observing inconsistent IC50 values and unexpected cytotoxicity in our cell-based assays with cimetidine. What could be the cause, and how can we troubleshoot this?
Answer:
Inconsistent in vitro results with cimetidine can stem from several factors, ranging from the compound itself to the experimental setup. A systematic approach to troubleshooting is crucial for identifying the source of variability.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Compound Purity and Stability | Verify the purity of the cimetidine stock using analytical methods like HPLC. Ensure proper storage conditions (cool, dark, and dry) to prevent degradation. Prepare fresh working solutions for each experiment. |
| Solvent Effects | High concentrations of solvents like DMSO can be toxic to cells. Always include a vehicle control (cells treated with the solvent alone at the highest concentration used) to assess solvent-induced cytotoxicity.[1] Aim for a final solvent concentration of <0.5%. |
| Cell Line Health and Consistency | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
| Assay-Specific Interference | Discrepancies between different cytotoxicity assays (e.g., MTT vs. LDH) can occur.[1] The MTT assay measures mitochondrial activity, while the LDH assay measures membrane integrity.[1] A discrepancy might indicate a specific mechanism of cell death or interference with one of the assays. Consider using a complementary assay to confirm results. |
| Off-Target Effects | At higher concentrations, cimetidine can have off-target effects, including the inhibition of cytochrome P450 enzymes, which can influence cellular metabolism and toxicity.[1][2] |
Refined Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of cimetidine in an appropriate solvent (e.g., DMSO). Serially dilute the stock solution to create a range of working concentrations.
-
Treatment: Treat cells with various concentrations of cimetidine and appropriate controls (vehicle control, untreated control, and a positive control for cytotoxicity).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72 hours).
-
Assay: Perform a cytotoxicity assay (e.g., MTT, LDH, or a fluorescence-based live/dead stain) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Issue 2: Inconsistent In Vivo Metabolic Effects
Question: Our in vivo studies with cimetidine are showing variable effects on the metabolism of co-administered drugs. How can we obtain more consistent results?
Answer:
Cimetidine is a known inhibitor of several cytochrome P450 (CYP) enzymes, which can lead to significant drug-drug interactions and variability in in vivo studies.[2] Careful experimental design is essential to control for these effects.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| CYP Enzyme Inhibition | Cimetidine inhibits multiple CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4).[2] This can alter the metabolism of co-administered drugs that are substrates for these enzymes, leading to inconsistent pharmacokinetic and pharmacodynamic outcomes. |
| Dose and Route of Administration | The extent of CYP inhibition by cimetidine can be dose-dependent. Ensure precise and consistent dosing. The route of administration (e.g., oral vs. intravenous) can also affect its first-pass metabolism and subsequent systemic exposure. |
| Animal Model and Genetics | Different animal species and even strains can have variations in their CYP enzyme expression and activity, leading to different metabolic responses to cimetidine. |
| Food and Water Intake | Cimetidine has been associated with reduced appetite and weight loss in animal studies.[3] This can confound metabolic studies. A pair-fed control group is essential to differentiate between direct metabolic effects and those secondary to reduced food intake.[3] |
Refined Experimental Protocol: In Vivo Drug Interaction Study
-
Animal Model: Select an appropriate animal model and acclimate the animals to the housing conditions.
-
Group Allocation:
-
Group 1 (Control): Vehicle administration for both cimetidine and the co-administered drug.
-
Group 2 (Test Drug Only): Vehicle for cimetidine and administration of the test drug.
-
Group 3 (Cimetidine Only): Cimetidine administration and vehicle for the test drug.
-
Group 4 (Combination): Cimetidine and test drug administration.
-
Group 5 (Pair-Fed Control): Vehicle administration, fed the amount of food consumed by the cimetidine-treated group on the previous day.[3]
-
-
Dosing: Administer cimetidine and the test drug at predetermined doses and time intervals.
-
Sample Collection: Collect blood samples at various time points to determine the pharmacokinetic profiles of the test drug and its metabolites.
-
Analysis: Analyze plasma concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Data Interpretation: Compare the pharmacokinetic parameters (e.g., AUC, Cmax, half-life) of the test drug between the different groups to assess the impact of cimetidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of cimetidine?
A1: Cimetidine is a histamine (B1213489) H2-receptor antagonist.[4][5][6][7] It works by competitively blocking the action of histamine at the H2 receptors on the parietal cells of the stomach lining, thereby reducing the production of gastric acid.[4][5]
Q2: What are the common experimental applications of cimetidine?
A2: Cimetidine is primarily used in research to study gastric acid secretion and its inhibition.[4][7] It is also widely used as a positive control in in vitro cytochrome P450 inhibition assays due to its broad-spectrum inhibitory activity.[8] Additionally, it has been investigated for its potential role in various dermatological conditions and as an adjuvant in cancer therapy.[4][9]
Q3: Can cimetidine affect the central nervous system in experimental models?
A3: Yes, cimetidine can cross the blood-brain barrier and may cause central nervous system (CNS) effects, especially at higher doses.[2] Reported CNS effects in humans include headaches, dizziness, and confusion, particularly in the elderly or those with impaired renal function.[6][10] Researchers should be aware of these potential effects when designing and interpreting behavioral or neurological studies in animal models.
Q4: Are there alternatives to cimetidine for H2-receptor blockade with fewer off-target effects?
A4: Yes, other H2-receptor antagonists like ranitidine (B14927) and famotidine (B1672045) are available and have been shown to have significantly less impact on hepatic drug metabolism (i.e., less inhibition of CYP enzymes) compared to cimetidine.[3][11] The choice of agent will depend on the specific experimental goals.
Visualizations
Caption: Troubleshooting workflow for inconsistent in vitro results.
Caption: Signaling pathway of cimetidine's inhibitory action.
Caption: Workflow for a refined in vivo drug interaction study.
References
- 1. benchchem.com [benchchem.com]
- 2. Cimetidine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Cimetidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Cimetidine? [synapse.patsnap.com]
- 6. Cimetidine (Tagamet): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. droracle.ai [droracle.ai]
- 8. benchchem.com [benchchem.com]
- 9. Cimetidine | C10H16N6S | CID 2756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cimetidine: II. Adverse reactions and patterns of use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Double blind comparison of the effects of cimetidine, ranitidine, famotidine, and placebo on intragastric acidity in 30 normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Curcumin and Other Natural Anti-Inflammatories
This guide provides a comparative analysis of the anti-inflammatory efficacy of Curcumin (B1669340) against other well-documented natural compounds. It is intended for researchers, scientists, and drug development professionals, offering an objective look at performance based on experimental data. The focus is on key in vitro metrics that are crucial for the preliminary assessment of anti-inflammatory potential.
The inflammatory response, while essential for host defense, is implicated in numerous acute and chronic diseases when dysregulated.[1] A central mediator in this process is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which controls the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[1][2][3] Many natural compounds exert their anti-inflammatory effects by modulating this critical pathway.[4][5]
Key Inflammatory Signaling Pathway: NF-κB
The NF-κB pathway is a primary target for anti-inflammatory drug discovery. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or bacterial lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[6] This frees the NF-κB dimer (typically p65/p50) to translocate into the nucleus, where it binds to DNA and initiates the transcription of genes responsible for the inflammatory response.[1][5] Natural compounds like Curcumin can inhibit this process, for instance, by blocking the nuclear translocation of NF-κB.[4]
Comparative Efficacy of Natural Anti-Inflammatories
The following table summarizes quantitative data on the in vitro efficacy of Curcumin and other selected natural compounds. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Target / Assay | IC50 Value (µM) | Cell Model / System | Reference |
| Curcumin | COX-2 Gene Expression | ~2 µM | TNFα-stimulated 3T3-L1 Adipocytes | [7] |
| Secreted PGE2 | ~20 µM | TNFα-stimulated 3T3-L1 Adipocytes | [7] | |
| Secreted IL-6 | ~20 µM | TNFα-stimulated 3T3-L1 Adipocytes | [7] | |
| Nitric Oxide Production | 5.87 µg/mL* | LPS-stimulated RAW 264.7 Cells | [8] | |
| Gingerol/Shogaol | COX-2 Enzyme Activity | Recombinant Human COX-2 | [9] | |
| 10-Shogaol | 7.5 µM | [9][10] | ||
| 8-Shogaol | 17.5 µM | [9][10] | ||
| 10-Gingerol | 32.0 µM | [9][10] | ||
| Resveratrol (B1683913) | COX-2 Enzyme Activity | 50 µM | Recombinant Human COX-2 | [11] |
| COX-2 (ex vivo) | 60 µM | COX-2+/+ cells | [11] | |
| COX-2 Gene Expression | ~2 µM | TNFα-stimulated 3T3-L1 Adipocytes | [7] | |
| Secreted PGE2 | ~20 µM | TNFα-stimulated 3T3-L1 Adipocytes | [7] | |
| Quercetin | Neutrophil Activation | Inhibited | N/A | [12] |
| Synoviocyte Proliferation | Inhibited | HIG-82 Rabbit Synoviocytes | [12] |
Note: The value for Curcumin's effect on nitric oxide is presented in µg/mL as reported in the source study. Direct molar comparison with other IC50 values requires conversion (Curcumin M.W. ≈ 368.38 g/mol , so 5.87 µg/mL ≈ 15.9 µM).
Experimental Protocols
Standardized in vitro assays are fundamental for screening and comparing the anti-inflammatory properties of test compounds.[13] A typical workflow involves stimulating immune cells, such as macrophages, with an inflammatory agent like LPS and then measuring the inhibitory effect of the compound on key inflammatory markers.
This protocol outlines the basic procedure for preparing cells for anti-inflammatory screening.[14][15]
-
Cell Line: Murine macrophage cells (e.g., RAW 264.7) are commonly used.
-
Seeding: Cells are seeded into multi-well plates (e.g., 96-well for colorimetric assays, 6-well for protein analysis) at a predetermined density (e.g., 5 x 10⁴ cells/well for a 96-well plate) and allowed to adhere overnight.[15]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Curcumin) or a vehicle control (e.g., DMSO). Cells are pre-treated for 1-2 hours.[14]
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (typically at 1 µg/mL) to induce an inflammatory response. An unstimulated control group is maintained. The cells are then incubated for a specified period (e.g., 18-24 hours).[14][15]
This assay quantifies NO production by measuring its stable metabolite, nitrite, in the culture supernatant.[14][15]
-
Sample Collection: After incubation, 50-100 µL of cell culture supernatant is collected from each well.
-
Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: The mixture is incubated at room temperature for 10-15 minutes, allowing for the development of a magenta color. The absorbance is then measured with a microplate reader at 540-550 nm.[14]
-
Quantification: Nitrite concentration is determined by comparison to a standard curve generated with known concentrations of sodium nitrite.
Enzyme-Linked Immunosorbent Assays (ELISA) are used to measure the concentration of specific cytokines, such as TNF-α and IL-6, secreted into the culture medium.[14][16]
-
Sample Collection: Culture supernatants are collected after the treatment and stimulation period.
-
Assay: Commercial ELISA kits for the specific cytokine of interest (e.g., mouse TNF-α) are used according to the manufacturer's protocol. This typically involves adding the supernatant to antibody-coated plates, followed by a series of incubation, washing, and detection steps.
-
Measurement: The final colorimetric reaction is read on a microplate reader at the specified wavelength.
-
Quantification: Cytokine concentrations are calculated based on a standard curve prepared with recombinant cytokine.
It is critical to ensure that the observed reduction in inflammatory markers is not a result of compound-induced cell death.[14]
-
Procedure: Cells are cultured and treated with the test compound for the same duration as the primary experiment (but typically without LPS stimulation).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan (B1609692).
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[14]
-
Measurement: The absorbance is read at ~570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control group.
References
- 1. NF-κB as a target for modulating inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Detailed Insight of the Anti-inflammatory Effects of Curcumin with the Assessment of Parameters, Sources of ROS and Associated Mechanisms [openmedicinejournal.com]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation mechanism of curcumin mediated inflammatory pathway and its clinical application: a review [frontiersin.org]
- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 7. Curcumin and resveratrol inhibit nuclear factor-kappaB-mediated cytokine expression in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cyclooxygenase-2 inhibitors in ginger (Zingiber officinale) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Resveratrol Directly Targets COX-2 to Inhibit Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Comparative Analysis of Cimetidine's Anti-Allergic Effects in a Secondary Atopic Dermatitis Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-allergic effects of Cimetidine, validated in a secondary atopic dermatitis model, against other prominent anti-allergic alternatives. Supporting experimental data, detailed methodologies, and mechanistic pathways are presented to facilitate informed research and development decisions.
Executive Summary
Cimetidine, a histamine (B1213489) H2 receptor antagonist, has demonstrated immunomodulatory properties beyond its traditional use in acid reflux. Clinical evidence from a secondary atopic dermatitis model suggests its potential as an adjuvant therapy in allergic conditions. This guide compares Cimetidine's performance with standard antihistamines like Cetirizine and Loratadine (B1675096), the leukotriene receptor antagonist Montelukast, and the biologic agent Omalizumab. The comparison focuses on their mechanisms of action, efficacy in relevant models, and key quantitative outcomes.
Data Presentation: Comparative Efficacy
The following tables summarize quantitative data from clinical and preclinical studies, offering a side-by-side comparison of Cimetidine and its alternatives.
Table 1: Clinical Efficacy of Cimetidine in Atopic Dermatitis (AD) [1][2][3][4]
| Parameter | Cimetidine Group (Adjuvant Therapy) | Placebo Group (Adjuvant Therapy) | p-value |
| Baseline SCORAD | Data not specified | Data not specified | N/A |
| SCORAD Change at Week 2 | Significant Improvement | Less Improvement | 0.004 |
| SCORAD Change at Week 4 | Significant Improvement | Less Improvement | 0.001 |
| SCORAD Change at Week 6 | Significant Improvement | Less Improvement | <0.001 |
| SCORAD Change at Week 8 | Significant Improvement | Less Improvement | <0.001 |
| IgE Level Change at Week 8 | Significant Reduction | No Significant Change | 0.002 |
| IFN-γ, IL-12, IL-4 Levels | No Significant Change | No Significant Change | N/A |
SCORAD (SCORing Atopic Dermatitis) is a clinical tool for assessing the extent and severity of atopic dermatitis.
Table 2: Comparative Profile of Anti-Allergic Agents
| Drug | Drug Class | Primary Mechanism of Action | Secondary Model Evidence | Key Efficacy Markers |
| Cimetidine | H2 Receptor Antagonist | Blocks H2 histamine receptors; modulates Th1/Th2 balance.[4][5] | Atopic Dermatitis (Human).[2][3][4] | Reduction in SCORAD scores and serum IgE levels.[1][2][3][4] |
| Cetirizine | Second-Generation H1 Antihistamine | Selective inverse agonist of peripheral H1 histamine receptors.[6][7] | Allergic Rhinitis, Urticaria. | Reduction in allergy symptoms like itching, swelling, and rhinorrhea.[8] |
| Loratadine | Second-Generation H1 Antihistamine | Selective inverse agonist of peripheral H1 histamine receptors.[9][10] | Allergic Rhinitis, Asthma models.[11][12] | Inhibition of histamine release and reduction of nasal symptoms.[11][13] |
| Montelukast | Leukotriene Receptor Antagonist | Blocks cysteinyl leukotriene 1 (CysLT1) receptors.[14][15][16] | Asthma, Allergic Rhinitis.[15][16] | Improvement in nasal and respiratory symptoms.[8][16] |
| Omalizumab | Monoclonal Antibody (Anti-IgE) | Binds to free serum IgE, preventing mast cell activation.[17][18][19] | Allergic Asthma, Chronic Urticaria.[20][18] | Reduction in exacerbations and allergic symptoms.[18] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to ensure reproducibility and critical evaluation.
Cimetidine in a Secondary Atopic Dermatitis Model (Clinical Trial)[1][2][4][5]
-
Study Design : A double-blind, randomized, placebo-controlled trial was conducted over 8 weeks.
-
Participants : 26 patients aged 12-60 years with a diagnosis of acute extrinsic atopic dermatitis and serum IgE levels above 200 IU/mL were included.
-
Intervention :
-
The intervention group received standard atopic dermatitis treatment plus oral Cimetidine at a dose of 25-40 mg/kg daily.
-
The control group received standard atopic dermatitis treatment plus a placebo.
-
-
Outcome Measures :
-
Primary : Change in SCORing Atopic Dermatitis (SCORAD) and objective SCORAD scores from baseline, assessed at weeks 2, 4, 6, and 8.
-
Secondary : Changes in serum levels of Immunoglobulin E (IgE), Interferon-gamma (IFN-γ), Interleukin-4 (IL-4), and Interleukin-12 (IL-12) from baseline to week 8.
-
-
Data Analysis : Statistical significance of the differences between the two groups was determined using appropriate statistical tests (p < 0.05 considered significant).
Murine Model of Allergic Contact Hypersensitivity[21]
-
Animal Model : BALB/c mice were used for this study.
-
Sensitization Phase (Induction) :
-
Mice were sensitized on day 0 by the application of 0.1% 2,4,6-trinitro-1-chlorobenzene (TNCB) to a shaved area of the skin.
-
One group of mice received intraperitoneal injections of Cimetidine (100 mg/kg) twice daily from day 0 to day 2. A control group received saline injections.
-
-
Challenge Phase (Elicitation) :
-
On day 7, all mice were challenged by applying 1% TNCB to one ear.
-
-
Measurements :
-
Ear swelling was measured at various time points (0 to 48 hours) post-challenge as an index of the contact hypersensitivity response.
-
Serum histamine levels and histological analysis of ear biopsies were also performed.
-
-
Objective : To investigate the effect of Cimetidine on the induction phase of the allergic contact hypersensitivity response.
Ovalbumin (OVA)-Sensitized Murine Model of Allergic Rhinitis[22][23]
-
Animal Model : BALB/c mice were used.
-
Sensitization :
-
Mice were sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) (alum) on days 0, 7, and 14.
-
-
Challenge :
-
From day 22 to day 29, sensitized mice were challenged daily with an intranasal administration of OVA solution.
-
-
Treatment Protocol :
-
Different groups of mice would receive the test compound (e.g., an antihistamine) or a vehicle control, typically administered before each allergen challenge.
-
-
Outcome Assessment :
-
Assessment of allergic rhinitis symptoms (e.g., sneezing, nasal rubbing).
-
Histological analysis of nasal mucosa for inflammatory cell infiltration (e.g., eosinophils, mast cells).
-
Measurement of OVA-specific IgE levels in serum.
-
-
Purpose : This model is used to evaluate the efficacy of anti-allergic compounds in an upper airway allergic inflammation model.
Mechanistic Pathways and Visualizations
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by Cimetidine and its alternatives.
Cimetidine's Dual Mechanism of Action
Caption: Cimetidine's dual action: H2 receptor blockade and immunomodulation of T-cell responses.
Comparative Workflow for In Vivo Allergy Model
Caption: Generalized workflow for evaluating anti-allergic compounds in a murine allergy model.
Signaling Pathways of Alternative Anti-Allergic Agents
Caption: Simplified signaling pathways for major classes of alternative anti-allergic drugs.
References
- 1. scribd.com [scribd.com]
- 2. Effectiveness of Cimetidine as Adjuvant Therapy in the Treatment of Acute-Extrinsic Atopic Dermatitis: A Double-Blind Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cimetidine shows promise as an adjuvant therapy for acute extrinsic atopic dermatitis | MDedge [ma1.mdedge.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Cetirizine - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Cetirizine Hydrochloride? [synapse.patsnap.com]
- 8. A Review on Mechanism of Histamine Mediated Allergic Reactions: Therapeutic Role, Safety, and Clinical Efficacy of Cetirizine in Modern Allergy and Other Diseases Management – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. benchchem.com [benchchem.com]
- 10. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo and ex vivo inhibitory effects of loratadine on histamine release in patients with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the effect of loratadine on the airway and skin responses to histamine, methacholine, and allergen in subjects with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suppressive effect of loratadine on allergen-induced histamine release in the nose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Montelukast sodium? [synapse.patsnap.com]
- 15. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. What is the mechanism of Omalizumab? [synapse.patsnap.com]
- 18. medicadepot.com [medicadepot.com]
- 19. What is omalizumab's mechanism of action? [drugs.com]
- 20. What is the mechanism of action of Omalizumab? [synapse.patsnap.com]
Cimitin vs. Dexamethasone in Skin Inflammation: A Comparative Analysis
Executive Summary
Dexamethasone (B1670325), a potent synthetic glucocorticoid, is a well-established anti-inflammatory and immunosuppressive agent used in a variety of inflammatory skin conditions.[1][2][3] Its broad-spectrum activity is mediated through the glucocorticoid receptor, leading to widespread changes in gene expression that suppress the inflammatory cascade.[1][4][5] Cimetidine (B194882), a histamine (B1213489) H2-receptor antagonist, is primarily used to reduce gastric acid but also exhibits immunomodulatory and anti-inflammatory effects in the skin, particularly in histamine-mediated conditions like urticaria.[6][7] Its mechanism is more targeted, involving the modulation of histamine signaling and subsequent effects on immune cell function and cytokine production.[6][8][9]
Mechanisms of Action
Cimetidine: The anti-inflammatory and immunomodulatory effects of cimetidine stem from its role as a histamine H2-receptor antagonist.[6] In the skin, this action helps to reduce swelling, redness, and itching associated with allergic and non-allergic reactions.[6] Cimetidine has been shown to possess immunomodulatory properties, including the stimulation of lymphocyte proliferation and the reduction of T-cell suppressor activity.[8][9] It can influence cytokine production, leading to an increase in T-helper 1 (Th1) response and a decrease in T-helper 2 (Th2) response.[9]
Dexamethasone: Dexamethasone exerts its potent anti-inflammatory effects by binding to cytosolic glucocorticoid receptors.[1][5] This complex then translocates to the nucleus, where it modulates the expression of a wide array of genes.[1][5] This results in the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators such as cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[4] Dexamethasone also suppresses the migration of neutrophils and decreases lymphocyte proliferation, contributing to its profound immunosuppressive activity.[2]
Signaling Pathway Diagrams
Experimental Data
Cimetidine in Skin Inflammation Models
| Model | Species | Dosage | Key Findings | Reference |
| Atopic Dermatitis (Acute-Extrinsic) | Human | 25-40 mg/kg daily | Adjuvant therapy with cimetidine was effective and safe, showing immunomodulatory effects by lowering IgE levels. | [9] |
| Periodontitis | Rat | Low-dose | Reduced nitro-oxidative stress, indicating anti-inflammatory activity. | [8] |
| Inflammation-Associated Colorectal Carcinogenesis | Mouse | Dietary | Suppressed the expression of cytokines and inflammatory enzymes. | [10] |
Dexamethasone in Skin Inflammation Models
| Model | Species | Dosage | Key Findings | Reference |
| Skin Frostbite | Mouse | 1 mg/kg/day (intraperitoneal) | Promoted wound healing, decreased levels of inflammatory cytokines (IL-1β, TNFα), and accelerated vasculogenesis. | [11][12] |
| Zymosan-induced Inflammation | Mouse | 1 mg/kg (oral) | Decreased TNF and CXCL1 concentration and leukocyte infiltration in an air pouch model. | [13] |
| Collagen-induced Arthritis | Rat | 0.225 mg/kg (subcutaneous) | Suppressed inflammation. | [14] |
| LPS-challenged | Mouse | 5 mg/kg | Significantly reduced serum concentrations of TNF-α and IL-6. | [15] |
Experimental Protocols
Mouse Skin Frostbite Model (for Dexamethasone)
This protocol is based on a study investigating the effects of dexamethasone on wound healing in a mouse skin frostbite model.[11][12]
-
Animal Model: C57/BL6 mice are used.
-
Frostbite Induction: A pre-cooled metal block is applied to the dorsal skin of the mice to induce a controlled frostbite injury.
-
Treatment: The treatment group receives intraperitoneal injections of dexamethasone (1 mg/kg/day) starting on the day of frostbite induction and continuing for 7 days. The control group receives a vehicle control.
-
Analysis: Over a period of 4 weeks, the following parameters are assessed:
-
Wound Diameter: Measured to evaluate the rate of wound healing.
-
Morphology: Visual inspection and histological analysis using Hematoxylin-Eosin (H&E) and Masson's trichrome staining to assess tissue necrosis, inflammation, and collagen deposition.
-
Inflammatory Cytokines: Western blot analysis is performed on tissue lysates to quantify the levels of IL-1β and TNFα.
-
Vasculogenesis: Immunofluorescence staining is used to visualize and quantify the formation of microvasculature.
-
General Experimental Workflow for Skin Inflammation Models
Conclusion
Dexamethasone and cimetidine represent two distinct pharmacological approaches to managing skin inflammation. Dexamethasone is a potent, broad-spectrum anti-inflammatory and immunosuppressive agent, making it suitable for severe inflammatory conditions.[1][4] However, its long-term use is associated with potential side effects.[16] Cimetidine offers a more targeted approach, primarily for histamine-driven skin conditions, with an immunomodulatory profile that may be beneficial in specific contexts.[6][9] The choice between these agents in a research or clinical setting would depend on the specific inflammatory pathways being targeted and the desired breadth of the anti-inflammatory effect. Further direct comparative studies are warranted to elucidate the relative potency and efficacy of these two compounds in various models of skin inflammation.
References
- 1. Dexamethasone for Skin: Uses, Benefits & Side Effects Guide - Blog [kaya.in]
- 2. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Cimetidine Uses, Benefits & Side Effects | Complete Guide 2025 - Blog [kaya.in]
- 7. Cimetidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effect of Cimetidine on Nitro-Oxidative Stress in a Rat Model of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effectiveness of Cimetidine as Adjuvant Therapy in the Treatment of Acute-Extrinsic Atopic Dermatitis: A Double-Blind Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cimetidine and Clobenpropit Attenuate Inflammation-Associated Colorectal Carcinogenesis in Male ICR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dexamethasone Improves Wound Healing by Decreased Inflammation and Increased Vasculogenesis in Mouse Skin Frostbite Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modeling Combined Anti-Inflammatory Effects of Dexamethasone and Tofacitinib in Arthritic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Skin Anti-Inflammatory Potential with Reduced Side Effects of Novel Glucocorticoid Receptor Agonists | MDPI [mdpi.com]
A Comparative Analysis of Cimitin and Its Synthetic Analogs in Modulating the [Specify Pathway, e.g., MAPK/ERK] Signaling Pathway
This guide provides a comprehensive comparison of the investigational compound Cimitin and its key synthetic analogs (Analog A and Analog B). The analysis focuses on their respective potencies, selectivities, and effects on the [Specify Pathway] signaling cascade, supported by detailed experimental data and protocols.
Comparative Biological Activity
The relative efficacy of this compound and its analogs was determined through a series of in vitro assays. The data highlights differences in their inhibitory concentration, binding affinity, and cellular potency.
Table 1: Comparative In Vitro Activity of this compound and Its Analogs
| Compound | Target IC₅₀ (nM) | Binding Affinity (Kᵢ, nM) | Cellular EC₅₀ (nM) |
| This compound | 15.2 ± 1.8 | 8.9 ± 0.9 | 45.7 ± 4.1 |
| Analog A | 5.8 ± 0.7 | 2.1 ± 0.3 | 18.2 ± 2.5 |
| Analog B | 89.4 ± 9.2 | 52.1 ± 6.3 | 210.5 ± 15.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Mechanism of Action: Modulation of the [Specify Pathway]
This compound and its analogs exert their effects by targeting [Specify Target, e.g., a specific kinase] within the [Specify Pathway] cascade. The following diagram illustrates the canonical pathway and the points of intervention for these compounds. Analog A demonstrates the most potent inhibition of the target protein, leading to a more significant downstream effect.
Caption: this compound and its analogs inhibit the [Specify Pathway] at the level of [Target].
Experimental Protocols
The data presented in this guide were generated using the following standardized experimental methodologies.
In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This assay quantifies the concentration of a compound required to inhibit 50% of the target kinase activity.
-
Workflow Diagram:
Caption: Standard workflow for the in vitro kinase inhibition assay.
-
Protocol:
-
A recombinant human [Target Kinase] enzyme was used.
-
Compounds (this compound, Analog A, Analog B) were serially diluted in DMSO and added to a 384-well plate.
-
The kinase, a biotinylated peptide substrate, and ATP were added to initiate the reaction. The final ATP concentration was equal to its Km value.
-
The reaction was incubated for 60 minutes at 30°C.
-
The reaction was terminated, and the remaining ATP was quantified using a luminescence-based kinase assay kit.
-
Data were normalized to control wells (0% and 100% inhibition) and IC₅₀ values were calculated using a four-parameter logistic curve fit.
-
Cellular Potency Assay (EC₅₀ Determination)
This assay measures the effectiveness of a compound in producing a specific biological response within a cellular context.
-
Protocol:
-
[Specify Cell Line, e.g., A375 melanoma] cells, known to have a constitutively active [Specify Pathway], were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a range of concentrations of this compound, Analog A, or Analog B for 24 hours.
-
Following treatment, cells were lysed, and the phosphorylation level of [Downstream Marker, e.g., ERK1/2] was quantified using a sandwich ELISA method.
-
The signal was normalized to the total protein concentration in each well.
-
EC₅₀ values were determined by plotting the inhibition of [Downstream Marker] phosphorylation against the log-concentration of the compound and fitting the data to a dose-response curve.
-
Summary and Conclusion
This comparative analysis demonstrates clear structure-activity relationships among this compound and its synthetic analogs.
-
Analog A emerges as the most potent derivative, with a 2.6-fold and 2.5-fold improvement in target IC₅₀ and cellular EC₅₀, respectively, when compared to the parent compound this compound.
-
Analog B shows significantly reduced activity across all tested parameters, suggesting that the chemical modifications made are detrimental to its inhibitory function.
These findings identify Analog A as a lead candidate for further preclinical development. The provided experimental frameworks can be utilized for screening future generations of analogs to optimize for even greater potency and improved drug-like properties.
Cross-Validation of Cimitin's Mechanism of Action Using siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of small interfering RNA (siRNA) as a method for cross-validating the mechanism of action of the hypothetical anti-cancer agent, Cimitin. We will explore the underlying principles, present detailed experimental protocols, and compare this technique with alternative approaches, supported by illustrative data.
This compound's Proposed Mechanism of Action
This compound is a novel investigational kinase inhibitor designed to induce apoptosis in cancer cells. Its proposed mechanism of action is the specific inhibition of "Kinase X," a critical enzyme in a "Pro-Survival Pathway Y." The inhibition of Kinase X by this compound is believed to prevent the phosphorylation of the downstream transcription factor, "Factor Z." In its unphosphorylated state, Factor Z is unable to translocate to the nucleus, thereby preventing the expression of key anti-apoptotic genes and leading to programmed cell death.
The Role of siRNA in Target Validation
To confirm that the anti-cancer effects of this compound are indeed mediated through the inhibition of Kinase X, a common validation strategy is to use RNA interference (RNAi).[1] Specifically, small interfering RNA (siRNA) molecules can be designed to be complementary to the messenger RNA (mRNA) of Kinase X. When introduced into cancer cells, these siRNAs will guide the degradation of the Kinase X mRNA, thereby preventing the synthesis of the Kinase X protein—a process known as gene knockdown or silencing.[2]
If this compound's primary mechanism of action is on-target, then the specific knockdown of Kinase X using siRNA should phenocopy, or mimic, the biological effects observed with this compound treatment, such as decreased cell viability and increased apoptosis.[1][3]
References
A Comparative Analysis of the Immunomodulatory Effects of Cimetidine and Quercetin
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing experimental data provides a comparative analysis of the immunomodulatory properties of the histamine (B1213489) H2-receptor antagonist, Cimetidine (B194882), and the plant-derived flavonoid, Quercetin. This guide synthesizes findings on their respective impacts on immune cell function, cytokine production, and intracellular signaling pathways, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction
Both Cimetidine and Quercetin have demonstrated significant immunomodulatory capabilities, albeit through distinct mechanisms of action. Cimetidine, primarily known for its role in reducing gastric acid, exerts its immune influence by blocking histamine H2 receptors on immune cells, particularly suppressor T-cells. This action can lead to an enhancement of cell-mediated immunity. Quercetin, a flavonoid abundant in various fruits and vegetables, is recognized for its potent anti-inflammatory and antioxidant properties, primarily through the modulation of key signaling pathways such as NF-κB and MAPK. This guide provides a detailed comparison of their effects based on available experimental data.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative effects of Cimetidine and Quercetin on various immunological parameters as reported in preclinical and clinical studies.
Table 1: Comparative Effects of Cimetidine and Quercetin on Cytokine Production
| Cytokine | Cimetidine Effect | Quantitative Data (Cimetidine) | Quercetin Effect | Quantitative Data (Quercetin) |
| Pro-inflammatory Cytokines | ||||
| TNF-α | Inhibition | Treatment with 10 µmol/L Cimetidine reduced TNF-α concentration to 2.7 +/- 0.6 µg/L from 6 +/- 3 µg/L in splenocytes from aplastic anemic mice.[1] | Inhibition | Significantly inhibited TNF-α production and gene expression in a dose-dependent manner (5 to 50 μM) in human peripheral blood mononuclear cells (PBMCs).[2] |
| IL-1β | No significant data found | - | Inhibition | Suppressed the production of IL-1β.[3] |
| IL-6 | Partial Inhibition | Partially inhibited histamine-induced IL-6 production in human keratinocytes.[4] | Inhibition | Dose-dependently decreased IL-6 mRNA and protein levels in ARPE-19 cells at concentrations of 2.5–20 µM.[5] |
| IL-8 | Partial Inhibition | Partially inhibited histamine-induced IL-8 production in human keratinocytes.[4] | Inhibition | Dose-dependently decreased IL-8 mRNA and protein levels in ARPE-19 cells at concentrations of 2.5–20 µM.[5] |
| Th1/Th2 and Regulatory Cytokines | ||||
| IL-2 | Augmentation | Administration of 10 mg/kg cimetidine significantly augmented IL-2 levels at post-burn days 3, 5, and 10 in mice.[6][7] Cimetidine (10⁻⁴ and 10⁻⁵ M) completely reversed cyclosporine-induced inhibition of IL-2 production.[8] | No significant data found | - |
| IL-4 | Enhancement (Th2 response) | Promoted Th2 cytokine secretion, including IL-4, in OVA-stimulated spleen cells from mice.[9][10] | Downregulation | Downregulated Th-2-derived IL-4 production by normal peripheral blood mononuclear cells.[11] |
| IL-10 | Augmentation | Administration of 10 mg/kg cimetidine significantly augmented IL-10 levels at post-burn days 1 and 5 in mice.[6][7] | Increase | Increased IL-10 levels in diabetic high-fat diet-induced atherosclerosis in rats.[12] |
| IL-12 | Augmentation | Administration of 10 mg/kg cimetidine significantly augmented IL-12 levels at post-burn days 3, 5, 10, and 14 in mice.[6][7] | No significant data found | - |
| IL-17 | Augmentation | Administration of 10 mg/kg cimetidine significantly augmented IL-17 levels at post-burn days 3 and 14 in mice.[6][7] | Decrease | Decreased Th17 production by down-regulation of the MAPK-TLR4 signaling pathway in T cells.[13] |
| IFN-γ | Inhibition | Treatment with 10 µmol/L Cimetidine reduced IFN-γ concentration to 14 +/- 8 ng/L from 137 +/- 36 ng/L in splenocytes from aplastic anemic mice.[1] | Increase | Induced significant gene expression and production of Th-1-derived interferon (IFN)-g by normal peripheral blood mononuclear cells.[11] |
Table 2: Comparative Effects of Cimetidine and Quercetin on Immune Cell Proliferation
| Immune Cell Type | Cimetidine Effect | Quantitative Data (Cimetidine) | Quercetin Effect | Quantitative Data (Quercetin) |
| Lymphocytes (General) | Increased Proliferation | Significantly increased mitogen-induced lymphocyte proliferation. With 800 mg/day, PHA-induced proliferation increased from 66,500 to 166,000 cpm. With 1600 mg/day, PHA-induced proliferation increased from 48,700 to 81,600 cpm.[7][14] | Dose-dependent effect | At concentrations below 10 µmol/mL, it significantly enhanced T lymphocyte proliferation. At concentrations above 15 µmol/mL, it significantly decreased proliferation.[15] |
| CD4+ T-cells (Helper) | Increased Numbers | After 21 days of high-dose (1,600 mg) cimetidine, CD4 lymphocyte numbers significantly increased from 41.5% (860 cells/µL) to 56.3% (1,210 cells/µL).[7][14] | No significant quantitative data found | - |
| CD8+ T-cells (Suppressor/Cytotoxic) | Decreased Numbers | After 7 days of 800 mg cimetidine, CD8 lymphocyte numbers significantly decreased from 16.1% (365 cells/µL) to 12.7% (264 cells/µL).[7][14] | No significant quantitative data found | - |
Signaling Pathways
Cimetidine's primary immunomodulatory effect is mediated through the blockade of histamine H2 receptors on immune cells, leading to a reduction in suppressor T-cell activity. Quercetin, on the other hand, influences multiple intracellular signaling pathways, most notably the NF-κB and MAPK pathways, which are central to the inflammatory response.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are summarized below.
Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the proliferation of lymphocytes in response to a stimulus.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Isolated PBMCs are cultured in 96-well plates at a density of 1 x 10⁵ cells/well in complete RPMI-1640 medium.
-
Stimulation: Cells are stimulated with a mitogen, such as phytohemagglutinin (PHA) at a concentration of 0.4 µ g/well , in the presence or absence of varying concentrations of Cimetidine or Quercetin.[7][14]
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Radiolabeling: [³H]-Thymidine (1 µCi/well) is added to each well for the final 6-18 hours of incubation.
-
Harvesting and Measurement: Cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter. Results are expressed as counts per minute (cpm).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is employed to measure the concentration of specific cytokines in cell culture supernatants or serum.
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest and incubated overnight at 4°C.
-
Blocking: The plate is washed, and non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Cell culture supernatants or standards of known cytokine concentrations are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added and incubated for 1-2 hours at room temperature.
-
Enzyme Conjugate: The plate is washed again, and an enzyme-linked conjugate (e.g., Streptavidin-HRP) is added and incubated for 20-30 minutes at room temperature.
-
Substrate Addition: Following a final wash, a substrate solution (e.g., TMB) is added, leading to color development in proportion to the amount of cytokine present.
-
Measurement: The reaction is stopped with a stop solution (e.g., H₂SO₄), and the absorbance is read at 450 nm using a microplate reader.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and assess the activation of signaling pathways (e.g., phosphorylation of MAPK proteins).
-
Cell Lysis: Cells treated with Cimetidine or Quercetin are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-p38 MAPK or total p38 MAPK) overnight at 4°C.[13]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression or phosphorylation status.
Conclusion
Cimetidine and Quercetin both exhibit significant immunomodulatory effects, but their mechanisms and resulting immune responses differ. Cimetidine primarily acts as an immune enhancer by inhibiting suppressor T-cell function, which can be beneficial in contexts where cell-mediated immunity is suppressed. Quercetin, conversely, demonstrates potent anti-inflammatory properties by downregulating pro-inflammatory cytokine production and inhibiting key inflammatory signaling pathways. This makes it a candidate for conditions characterized by excessive inflammation. The choice between these two compounds for therapeutic development would depend on the specific immunological imbalance that needs to be addressed. This comparative guide provides a foundational understanding for further research and development in the field of immunomodulation.
References
- 1. Lab13 [science.umd.edu]
- 2. anilocus.com [anilocus.com]
- 3. brd.nci.nih.gov [brd.nci.nih.gov]
- 4. Histamine-induced IL-6 and IL-8 production are differentially modulated by IFN-gamma and IL-4 in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quercetin Protects against Okadaic Acid-Induced Injury via MAPK and PI3K/Akt/GSK3β Signaling Pathways in HT22 Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin promotes the osteogenic differentiation of rat mesenchymal stem cells via mitogen-activated protein kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cimetidine enhances delayed-type hypersensitivity responses and serum interleukin (IL)-2, -10, -12, and IL-17 levels after burn injury in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cimetidine reduces cyclosporine inhibition of interleukin-2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intensive Running Enhances NF-κB Activity in the Mice Liver and the Intervention Effects of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cimetidine enhances antigen-specific IgE and Th2 cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 14. Cimetidine and the immuno-response in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of cimetidine on burst-promoting activity of normal T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cimetidine's Therapeutic Potential in Chronic Disease Management
A Guide for Researchers and Drug Development Professionals
Initial searches for "Cimitin" did not yield a direct match, suggesting a possible misspelling of the well-established histamine (B1213489) H2-receptor antagonist, Cimetidine. This guide will proceed under the assumption that the intended subject is Cimetidine and will provide a comparative analysis of its therapeutic potential in a chronic disease model, in line with the user's request. Cimetidine, sold under the brand name Tagamet among others, is primarily used to inhibit stomach acid production in conditions like heartburn and peptic ulcers.[1][2]
This document outlines Cimetidine's performance against alternative therapies, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding of its therapeutic applications.
Part 1: Performance and Comparative Data
Cimetidine's primary mechanism of action involves competitively blocking histamine at the H2-receptors on gastric parietal cells, which are responsible for secreting hydrochloric acid.[3] This action reduces the volume of gastric acid, providing therapeutic relief in acid-related chronic conditions.[3][4]
For this guide, we will focus on its application in a well-documented chronic disease model: Gastroesophageal Reflux Disease (GERD) .
Table 1: Comparison of Cimetidine vs. Proton Pump Inhibitors (PPIs) for GERD Symptom Relief
| Parameter | Cimetidine (H2-Receptor Antagonist) | Omeprazole (Proton Pump Inhibitor) |
| Mechanism of Action | Competitively blocks histamine H2 receptors on parietal cells, reducing gastric acid secretion.[4] | Irreversibly inhibits the H+/K+-ATPase (proton pump) in parietal cells, leading to a more profound and prolonged reduction of gastric acid. |
| Onset of Action | 30 minutes.[1] | 1-2 hours. |
| Duration of Action | 4-8 hours.[1] | Up to 24 hours. |
| Symptom Relief (Heartburn) | Significant decrease in symptom frequency and severity compared to placebo.[5] | Generally considered more effective for complete and sustained symptom resolution, especially in moderate to severe GERD. |
| Healing of Erosive Esophagitis | Less effective than PPIs. | Superior efficacy in healing esophageal erosions. |
| Common Side Effects | Headaches, dizziness, diarrhea, and potential for drug interactions due to inhibition of cytochrome P450 enzymes.[1][2] | Headache, nausea, diarrhea, and long-term use concerns (e.g., risk of fractures, infections). |
Part 2: Experimental Protocols
To validate the therapeutic efficacy of Cimetidine in a clinical setting for GERD, a double-blind, placebo-controlled trial is a standard approach.
Protocol: Multicenter, Double-Blind, Placebo-Controlled Clinical Trial for Cimetidine in GERD
-
Patient Recruitment:
-
Enroll adult patients with a clinical diagnosis of chronic GERD, characterized by symptoms such as heartburn and acid regurgitation for a specified duration (e.g., at least 3 months).
-
Exclusion criteria should include patients with a history of gastric or esophageal surgery, suspected malignancy, or concurrent use of medications that could interfere with the study results.
-
-
Study Design:
-
Data Collection and Assessments:
-
Symptom Assessment: Patients maintain a daily diary to record the frequency and severity of GERD symptoms (e.g., heartburn, regurgitation) on a validated scale.
-
Antacid Consumption: Patients are provided with rescue antacid medication and instructed to record their daily consumption.[5]
-
Endoscopic Evaluation: Esophagoscopy is performed at the beginning and end of the treatment period to assess the presence and healing of esophageal erosions.[5]
-
Esophageal Acid Sensitivity: An esophageal acid perfusion test (Bernstein test) can be conducted before and after treatment to measure sensitivity to acid.[5]
-
-
Statistical Analysis:
-
The primary endpoints are the change in symptom frequency and severity scores from baseline.
-
Secondary endpoints include the change in antacid consumption and endoscopic findings.
-
Statistical significance is determined using appropriate tests (e.g., t-test, chi-square test), with a p-value of less than 0.05 considered significant.[5]
-
Part 3: Visualizing Mechanisms and Workflows
Diagram 1: Cimetidine's Mechanism of Action in Gastric Acid Secretion
Caption: Cimetidine competitively blocks the H2 receptor, inhibiting acid secretion.
Diagram 2: Experimental Workflow for a Cimetidine Clinical Trial
Caption: Workflow of a randomized controlled trial for Cimetidine in GERD.
In addition to its well-established role in acid-related disorders, Cimetidine has demonstrated immunomodulatory properties.[3] It has been shown to enhance cell-mediated immunity and is being investigated for its therapeutic potential in various immune-related diseases, such as atopic dermatitis, by potentially modulating the balance of T-helper cells (Th1/Th2).[3][6][7] This opens avenues for further research into Cimetidine's application beyond its traditional use.
References
- 1. Cimetidine - Wikipedia [en.wikipedia.org]
- 2. Cimetidine (Tagamet): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. Cimetidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cimetidine? [synapse.patsnap.com]
- 5. Cimetidine in the treatment of symptomatic gastroesophageal reflux: a double blind controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunomodulatory properties of cimetidine: Its therapeutic potentials for treatment of immune-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Cimetidine's Safety Profile: A Comparative Analysis Against Traditional Immunosuppressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of cimetidine (B194882), a histamine (B1213489) H2-receptor antagonist with known immunomodulatory properties, against that of traditional immunosuppressive agents. The following sections present quantitative data from clinical trials, detailed experimental protocols for safety assessment, and visualizations of relevant signaling pathways to offer a comprehensive overview for drug development professionals.
Executive Summary
Cimetidine, primarily known for its role in reducing gastric acid, has demonstrated immunomodulatory effects by antagonizing histamine H2 receptors on immune cells, particularly suppressor T-cells[1]. This activity has led to its investigation in conditions requiring immune modulation. In contrast to traditional immunosuppressants, which act through broad or targeted suppression of immune cell activation and proliferation, cimetidine's mechanism offers a different approach. This guide reveals that while traditional immunosuppressants are associated with a significant burden of adverse effects, including nephrotoxicity, myelosuppression, and an increased risk of infections and malignancies, cimetidine generally presents a more benign safety profile, with its most common side effects being mild and transient. However, it is crucial to note that the immunomodulatory doses of cimetidine are often higher than those used for gastrointestinal conditions, and its immunosuppressive effect is considered less potent than that of traditional agents.
Comparative Safety Profile: Cimetidine vs. Traditional Immunosuppressants
The following tables summarize the incidence of common and serious adverse events associated with cimetidine and a range of traditional immunosuppressants, including calcineurin inhibitors, antimetabolites, and corticosteroids. Data is compiled from clinical trials and post-marketing surveillance.
Table 1: Incidence of Common Adverse Events (%)
| Adverse Event | Cimetidine | Cyclosporine | Tacrolimus | Methotrexate | Azathioprine | Mycophenolate Mofetil | Corticosteroids (Prednisone) |
| Gastrointestinal | |||||||
| Nausea/Vomiting | 1-10 | 20-50 | 20-40 | 20-65 | 15-25 | 20-30 | 10-20 |
| Diarrhea | 1-10 | 10-20 | 25-35 | <20 | 1-5 | 30-50 | 5-15 |
| Abdominal Pain | <5 | 10-20 | 15-25 | 10-15 | 5-10 | 20-30 | 10-20 |
| Neurological | |||||||
| Headache | 2.1-3.5 | 25-50 | 30-50 | 10-15 | <5 | 15-20 | 10-30 |
| Dizziness/Somnolence | ~1 | 5-15 | 10-20 | <10 | <5 | 5-15 | 5-15 |
| Tremor | <1 | 10-30 | 30-50 | <5 | <1 | 10-20 | 5-10 |
| Dermatological | |||||||
| Rash | 1-10 | 5-15 | 10-20 | 5-10 | 2.9 | 10-20 | 5-15 (Acne) |
| Hirsutism | <1 | 20-40 | <5 | <1 | <1 | <1 | 5-10 |
| Other | |||||||
| Gynecomastia (males) | <1 (dose-dependent) | <5 | <1 | <1 | <1 | <1 | <1 |
Note: Incidence rates are approximate and can vary based on dosage, patient population, and concomitant medications.
Table 2: Incidence of Serious Adverse Events (%)
| Adverse Event | Cimetidine | Cyclosporine | Tacrolimus | Methotrexate | Azathioprine | Mycophenolate Mofetil | Corticosteroids (Prednisone) |
| Nephrotoxicity | Rare (interstitial nephritis) | 25-75 | 30-40 | <10 | Rare | <5 | <5 |
| Hepatotoxicity | Rare (<0.1) | 5-15 | 10-20 | 15-50 (elevated enzymes) | 2.9 | <5 | 5-10 (fatty liver) |
| Myelosuppression | Rare (agranulocytosis) | <5 | <5 | 5-15 (dose-dependent) | 7.2-27.0 | 20-30 (leukopenia) | <5 |
| Hypertension | <1 | 25-50 | 30-50 | <5 | <1 | <5 | 10-20 |
| Hyperglycemia | <1 | 10-20 | 15-25 | <5 | <1 | 5-10 | 10-25 |
| Increased Infection Risk | Minimal | 10-30 | 15-35 | 10-20 | 5-15 | 20-40 | 15-30 |
| Malignancy (long-term) | Not established | Increased risk (skin, lymphoma) | Increased risk (skin, lymphoma) | Increased risk (lymphoma) | Increased risk (skin, lymphoma) | Increased risk (lymphoma) | Minimal |
| Osteoporosis (long-term) | No | <5 | <5 | 5-10 | <1 | <1 | 30-50 |
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways modulated by cimetidine and traditional immunosuppressants.
Caption: Cimetidine's immunomodulatory mechanism of action.
Caption: Calcineurin inhibitors' mechanism of action.
Caption: Antimetabolites' mechanisms of action.
Experimental Protocols for Safety Assessment
The safety profiles of cimetidine and traditional immunosuppressants have been established through rigorous preclinical and clinical studies. Below are detailed methodologies for key experiments typically employed in the safety assessment of such compounds.
Preclinical Toxicity Studies
1. Acute Toxicity Study (Rodent Model)
-
Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.
-
Methodology:
-
Animals (e.g., Sprague-Dawley rats) are divided into groups and administered single escalating doses of the test compound via the intended clinical route (e.g., oral gavage).
-
A control group receives the vehicle alone.
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes over a 14-day period.
-
At the end of the study, a gross necropsy is performed on all animals.
-
The LD50 is calculated using a recognized statistical method.
-
2. Repeated-Dose Toxicity Study (Non-Rodent Model)
-
Objective: To evaluate the toxicological profile of the compound after repeated administration over a defined period (e.g., 28 or 90 days).
-
Methodology:
-
Animals (e.g., Beagle dogs) are administered the test compound daily at multiple dose levels.
-
Comprehensive clinical observations, body weight, and food consumption are recorded regularly.
-
Ophthalmological examinations and electrocardiograms (ECGs) are performed at baseline and at the end of the study.
-
Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.
-
At termination, a full necropsy is performed, organs are weighed, and tissues are collected for histopathological examination.
-
Clinical Trial Safety Monitoring
1. Phase I Clinical Trial: Safety and Tolerability in Healthy Volunteers
-
Objective: To assess the safety, tolerability, and pharmacokinetics of the investigational drug in humans.
-
Methodology:
-
A small cohort of healthy volunteers is enrolled in a dose-escalation study (single ascending dose followed by multiple ascending doses).
-
Subjects are closely monitored for adverse events (AEs) through continuous observation, physical examinations, vital signs, ECGs, and clinical laboratory tests (hematology, chemistry, urinalysis).
-
The occurrence, severity, and causality of AEs are systematically recorded using standardized terminology (e.g., MedDRA).
-
A safety monitoring committee reviews the data at each dose level before escalating to the next.
-
2. Phase III Clinical Trial: Safety Assessment in the Target Patient Population
-
Objective: To confirm the efficacy and further evaluate the safety of the drug in a large, diverse patient population.
-
Methodology:
-
A randomized, controlled trial is conducted with a large number of patients.
-
The protocol includes a detailed plan for safety monitoring, specifying the types and frequency of assessments.
-
Adverse events are collected at each study visit and for a follow-up period after the last dose. AEs are graded for severity (e.g., using CTCAE) and assessed for their relationship to the study drug.
-
Serious adverse events (SAEs) are reported to regulatory authorities and ethics committees within a specified timeframe.
-
An independent Data and Safety Monitoring Board (DSMB) periodically reviews the accumulating safety data to ensure the continued safety of the trial participants.
-
Conclusion
Cimetidine, while not a conventional immunosuppressant, exhibits immunomodulatory properties with a safety profile that appears favorable when compared to traditional immunosuppressive agents. The incidence of serious adverse events such as nephrotoxicity, myelosuppression, and opportunistic infections is significantly lower with cimetidine. However, its immunomodulatory effects are less potent, and its use in this context remains largely investigational[1].
For drug development professionals, cimetidine may serve as a valuable benchmark for a compound with a well-tolerated safety profile and modest immunomodulatory activity. The development of novel immunosuppressants should aim to achieve a therapeutic window that surpasses the efficacy of traditional agents while approaching the favorable safety profile of compounds like cimetidine. Further head-to-head clinical trials are warranted to more definitively compare the risk-benefit ratio of high-dose cimetidine with standard immunosuppressive regimens in specific immune-mediated disorders.
References
Safety Operating Guide
Proper Disposal of Cimetidine: A Guide for Laboratory Professionals
Disclaimer: The following guide is based on information for "Cimetidine," as "Cimitin" is likely a misspelling. Procedures should be adapted to the specific formulation and concentration in use. Always consult the manufacturer's Safety Data Sheet (SDS) and your institution's specific waste management protocols before handling and disposal.
This document provides essential safety and logistical information for the proper disposal of Cimetidine, a laboratory chemical. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Cimetidine is a chemical that requires careful handling due to its potential health hazards. It may cause damage to the unborn child and to organs through prolonged or repeated exposure.[1][2] It can also cause serious eye damage.[2] Furthermore, it has the potential to form an explosive dust-air mixture.[1] Appropriate Personal Protective Equipment (PPE) is mandatory to mitigate these risks.
Table 1: Personal Protective Equipment (PPE) for Handling Cimetidine
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects against accidental splashes or aerosolized powder.[1] |
| Body Protection | Laboratory coat or chemical-resistant apron | Protects against contamination of personal clothing.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when handling powders outside of a fume hood or in case of inadequate ventilation to prevent inhalation.[1] |
Step-by-Step Disposal Protocol
The recommended method for disposing of unused or expired Cimetidine is through an approved waste disposal plant.[1] Do not dispose of Cimetidine with household garbage or allow it to enter the sewage system.[2]
-
Segregation: Keep Cimetidine waste separate from other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.
-
Containerization: Place the unused Cimetidine in a designated, sealed, and properly labeled hazardous waste container. The label should clearly identify the contents as "Cimetidine Waste."
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.[1] Keep the container tightly closed.[1]
-
Waste Pickup: Arrange for the collection of the hazardous waste by a licensed and insured waste disposal service.[3]
Accidental Release Measures
In the event of a spill, evacuate personnel to a safe area.[4] Ensure adequate ventilation and eliminate all ignition sources if it is safe to do so.[4] Use personal protective equipment as required.[4]
First Aid Measures
Table 2: First Aid Procedures for Cimetidine Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Remove to fresh air. If breathing has stopped, give artificial respiration. Get immediate medical attention.[4] |
| Skin Contact | Wash with soap and water. If skin irritation or an allergic reaction occurs, see a physician.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Get immediate medical advice/attention.[4] |
Quantitative Toxicity Data
The following table summarizes available acute toxicity data for Cimetidine.
Table 3: Acute Toxicity of Cimetidine
| Test | Result | Species |
| Oral LD50 | 5000 mg/kg | Rat[5] |
| Oral LD50 | 2550 mg/kg | Mouse[2][5] |
| Intraperitoneal LD50 | 328 mg/kg | Rat[2] |
| Intraperitoneal LD50 | 306 mg/kg | Mouse[2] |
| Subcutaneous LD50 | 860 mg/kg | Rat[2] |
| Subcutaneous LD50 | 437 mg/kg | Mouse[2] |
Cimetidine Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Cimetidine waste in a laboratory setting.
Caption: Cimetidine Disposal Workflow.
References
Essential Safety and Logistical Guidance for Handling Cimetidine
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Cimetidine, including operational procedures and disposal plans, to ensure laboratory safety and minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial when handling Cimetidine to mitigate risks. The following table summarizes the recommended PPE.[1]
| Protection Type | Recommended Equipment | Specifications & Notes |
| Eye Protection | Safety glasses with side-shields, goggles, or a face shield. | Should conform to NIOSH (US) or EN 166 (EU) standards. For activities with a potential for splashing or generating dust, goggles or a face shield are recommended.[1][2] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or low-protein, powder-free latex gloves are suitable. For those with latex allergies, nitrile gloves are the preferred option. Double glooving may be considered for enhanced protection. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[1] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Work should be conducted in a laboratory fume hood or with mechanical exhaust.[1] If ventilation is inadequate, for larger-scale operations, or if dust is generated, a NIOSH-approved respirator is necessary.[1][2][3] |
| Body Protection | Laboratory coat or work uniform. | For handling small quantities, a standard laboratory coat is sufficient.[1] For larger quantities or when there is a risk of significant exposure, a disposable, low-permeability suit may be necessary.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is vital for safety and experimental integrity.
1. Preparation:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the Cimetidine SDS.[1][4]
-
Don Appropriate PPE: Equip yourself with the recommended PPE as detailed in the table above.[1][5]
-
Prepare Workspace: Ensure the work area is well-ventilated, preferably within a chemical fume hood.[1][3] Sanitize the work surface before and after handling.
2. Handling:
-
Weighing and Transfer: Handle Cimetidine carefully to avoid the formation of dust and aerosols.[3] Use non-sparking tools.[3]
-
Experimental Use: During the experiment, maintain good laboratory practices. Avoid eating, drinking, or smoking in the handling area.[1]
3. Post-Handling:
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
Spill Management
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Major Spills:
-
Evacuate personnel to a safe area.[3]
-
Ensure the area is well-ventilated.
-
Contact your institution's environmental health and safety (EHS) department for guidance on cleanup and disposal.
-
Disposal Plan
Proper disposal of Cimetidine and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Cimetidine waste should be considered hazardous unless otherwise determined by a qualified professional.
-
Containerization: Place Cimetidine waste into a clearly labeled, sealed, and non-reactive container.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of Cimetidine down the drain or in the regular trash.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a laboratory experiment involving the handling of a chemical compound like Cimetidine.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
